4-(Methylamino)Benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVAYUUWTJKKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562172 | |
| Record name | 4-(Methylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16891-79-5 | |
| Record name | 4-(Methylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylamino)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)Benzenesulfonamide
Introduction: The Significance of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, allowing it to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[2] This mechanism underpins the antibacterial activity of sulfa drugs. Beyond their antimicrobial properties, benzenesulfonamide derivatives have demonstrated a remarkable diversity of biological activities, including carbonic anhydrase inhibition, which is relevant in antiglaucoma and anticancer therapies. The N-substitution on the sulfonamide nitrogen and modifications on the aniline ring are key strategies in modulating the pharmacological profile of these compounds. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4-(Methylamino)Benzenesulfonamide, a molecule of interest for researchers in drug discovery and development.
Chemical Synthesis: A Guided Pathway
The synthesis of this compound is most efficiently achieved through the N-methylation of the readily available precursor, 4-aminobenzenesulfonamide (sulfanilamide). This process involves the selective introduction of a methyl group onto the sulfonamide nitrogen. While various methylating agents can be employed, this guide will focus on a common and effective method using dimethyl sulfate.
Synthesis Workflow
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)Benzenesulfonamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylamino)Benzenesulfonamide (CAS No. 16891-79-5), a key chemical entity with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper, field-proven perspective on the causality behind experimental choices and the interpretation of results. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness. This guide is intended to be an authoritative resource, grounded in comprehensive references, to empower researchers in their endeavors with this compound.
Introduction: The Scientific Imperative
This compound belongs to the sulfonamide class of compounds, a scaffold of immense importance in the pharmaceutical industry. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the bedrock upon which its potential applications are built. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This guide is structured to provide a holistic understanding of these critical parameters.
Core Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on high-quality predictions and data from closely related analogs. This distinction is clearly indicated.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | - | [1] |
| Molecular Weight | 186.23 g/mol | - | [1] |
| CAS Number | 16891-79-5 | - | [1] |
| Melting Point | 166 °C | Experimental | [1] |
| Boiling Point | 380.6 ± 44.0 °C | Predicted | [1] |
| Density | ~1.29 g/cm³ | Rough Estimate | [1] |
| Water Solubility | 931.2 mg/L (15 °C) | Experimental | [1] |
| pKa | 10.21 ± 0.12 | Predicted | [1] |
| LogP | Not available | - | - |
Structural Elucidation and Spectroscopic Analysis
The structural integrity and purity of this compound are paramount. A multi-pronged spectroscopic approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation. For this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a para-substituted benzene ring. The methyl protons will present as a singlet or a doublet depending on the coupling with the adjacent amine proton, likely in the δ 2.5-3.0 ppm region. The amine protons (both NH and NH₂) will appear as broader signals, and their chemical shifts can be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton. Distinct signals are expected for the four unique aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield. The methyl carbon will appear in the aliphatic region (typically δ 20-30 ppm).
Experimental Protocol: NMR Analysis
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.
-
Expected Absorptions: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the sulfonamide and the methylamino group are expected in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group will appear as strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.
-
Expected Absorption: Due to the presence of the substituted benzene ring, this compound is expected to exhibit strong UV absorption. The primary absorption band (π → π* transition) is anticipated in the range of 250-280 nm. The exact λmax will be solvent-dependent.
Chromatographic Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol: HPLC Purity Assessment
A robust reverse-phase HPLC method is essential for separating the target compound from potential impurities arising from its synthesis.
Caption: Workflow for HPLC purity analysis.
Ionization Constant (pKa) and Lipophilicity (LogP)
The pKa and LogP are critical parameters that influence the ADME properties of a molecule.
pKa Determination
The pKa value indicates the acidity or basicity of a compound. For this compound, the sulfonamide proton is weakly acidic, and the methylamino group is basic. Potentiometric titration is a reliable method for the experimental determination of pKa.[2][3][4][5]
Experimental Protocol: Potentiometric pKa Determination
Caption: Workflow for potentiometric pKa determination.
LogP Determination
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC quantification of each phase is a standard approach for LogP determination.[6][7][8][9]
Stability and Degradation
The stability of a compound under various conditions is a critical factor for its storage, formulation, and in vivo fate.
-
Thermal Stability: Sulfonamides are generally thermally stable, but degradation can occur at elevated temperatures.[10][11] A thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature.
-
Photostability: Exposure to UV light can lead to the degradation of sulfonamides.[10][12][13][14][15][16] Photostability studies should be conducted according to ICH guidelines.
-
Hydrolytic Stability: The sulfonamide bond can be susceptible to hydrolysis under acidic or basic conditions, although they are generally stable at neutral pH.[10][17]
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-aminobenzenesulfonamide.
Synthetic Pathway Overview
A plausible synthetic route involves the N-methylation of a protected 4-aminobenzenesulfonamide, followed by deprotection. For instance, acylation of the amino group, followed by methylation of the sulfonamide nitrogen, and subsequent deprotection can yield the desired product.[18]
Caption: A potential synthetic workflow for this compound.
Conclusion
This technical guide has provided a comprehensive and in-depth analysis of the physicochemical properties of this compound. By integrating experimental data, established analytical protocols, and insights from related compounds, this document serves as a valuable resource for researchers and professionals in the field. A thorough understanding and application of the principles and methodologies outlined herein will undoubtedly facilitate the successful development and application of this promising chemical entity.
References
-
Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890. [Link]
-
Grzechulska, J., & Morawski, A. W. (2003). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 157(2-3), 137-142. [Link]
-
Pérez-Estrada, L. A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 138(2-3), 1339-1346. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 237-242. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
Chen, J., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. RSC Advances, 6(10), 8345-8354. [Link]
-
Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. [Link]
-
Płotka-Wasylka, J., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(18), 4136. [Link]
-
Wang, S., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 329. [Link]
-
Kümmerer, K., et al. (2018). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 229(1), 1-13. [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Catalysts, 10(6), 693. [Link]
-
Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]
-
Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3). [Link]
-
Chen, C., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 610-611, 196-204. [Link]
-
Pizzo, F., et al. (2014). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. [Link]
-
Pasha, M. A., & Manjula, K. (2017). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]
-
Eldehna, W. M., et al. (2018). X-ray crystallography of compound 7. ResearchGate. [Link]
-
Avdeef, A., et al. (2019). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Semantic Scholar. [Link]
-
NIST. (n.d.). Benzenesulfonamide. [Link]
-
Trajkovic-Jolevska, S., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 95, 264-273. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y=2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2). Zeitschrift für Naturforschung A, 56(11), 779-784. [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, N-(2-hydroxyethyl)-M-nitro-. [Link]
-
Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(7), 169-178. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1264-1273. [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, 2,4,6-trimethyl-N-(oxiranylmethyl)-N-(1-phenylethyl)-. [Link]
-
Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 47(3), 165-174. [Link]
-
PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Parveen, H., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130. [Link]
-
Yuliani, S. H., et al. (2019). FTIR spectra for 4-nitrophenyl benzenesulfonate. FTIR: Fourier transform infrared. ResearchGate. [Link]
-
Owa, F. A., et al. (2018). Single crystal and X-ray crystallographic structure of the title compound, C12H20N4O8S3, OBAF-6. ResearchGate. [Link]
-
Cristofoletti, R., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Yathirajan, H. S., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. International Journal of Innovative Research in Science, Engineering and Technology, 4(2), 353-358. [Link]
-
Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. [Link]
-
Giaginis, C., & Tsantili-Kakoulidou, A. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Journal of Pharmaceutical and Biomedical Analysis, 163, 119-130. [Link]
Sources
- 1. Benzenesulfonamide, 4-(methylamino)- (9CI) CAS#: 16891-79-5 [chemicalbook.com]
- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate [mdpi.com]
- 16. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Biological Activity of 4-(Methylamino)Benzenesulfonamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the biological activities associated with 4-(Methylamino)Benzenesulfonamide, a member of the well-established sulfonamide class of compounds. While direct and extensive research on this specific molecule is limited, this guide synthesizes the vast body of knowledge surrounding structurally analogous benzenesulfonamides to project its likely biological profile. The primary focus is on its potential as a carbonic anhydrase inhibitor, a hallmark activity of the benzenesulfonamide scaffold. Furthermore, this guide delves into the plausible antimicrobial and anticancer properties, drawing parallels from closely related derivatives. Detailed experimental protocols are provided to empower researchers to validate these projected activities and to elucidate the full therapeutic potential of this compound. This document is structured to serve as a foundational resource, blending established principles with actionable methodologies for novel drug discovery and development.
Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold
The journey of sulfonamides in medicine is a testament to the power of chemical scaffolds in drug discovery. Since their inception as the first broad-spectrum antibacterial agents, they have evolved into a versatile class of molecules with a wide array of therapeutic applications.[1] Beyond their antimicrobial origins, sulfonamides are integral components of drugs for treating conditions ranging from glaucoma and epilepsy to cancer.[2][3] The core biological activity of many benzenesulfonamides stems from their ability to act as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[2] this compound, as a primary sulfonamide, is structurally primed to engage with the zinc ion at the heart of the carbonic anhydrase active site. This guide will dissect the mechanistic underpinnings of this interaction and explore other potential biological activities, providing a roadmap for its scientific investigation.
Carbonic Anhydrase Inhibition: The Primary Postulated Activity
The most anticipated biological activity of this compound is the inhibition of carbonic anhydrase isoenzymes. CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.[2]
Mechanism of Action: A Tale of Zinc Binding
The inhibitory action of primary sulfonamides on carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn(II) ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide, thereby halting the enzyme's function. The aromatic ring of the benzenesulfonamide scaffold further stabilizes this interaction through van der Waals forces with hydrophobic residues within the active site cavity.
Diagram 1: Proposed Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
Quantitative Analysis of Carbonic Anhydrase Inhibition
| Compound Class | Target Isoform(s) | Reported Kᵢ Range | Reference |
| Benzenesulfonamides | hCA I, II, IX, XII | 60.9 nM - 458.1 nM | [4][6][7] |
| Schiff's Bases of Benzenesulfonamides | hCA II, IX, XII | 8.5 nM - 133.3 nM | [4] |
Table 1: Representative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase.[3][8]
Objective: To determine the IC₅₀ and Kᵢ values of this compound against various human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified hCA isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-SO₄, pH 7.6)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the hCA isoform in the assay buffer.
-
Prepare a CO₂-saturated solution.
-
-
Assay Performance:
-
Equilibrate the enzyme solution and the CO₂ solution to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Diagram 2: Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for Determining CA Inhibition Constants.
Antimicrobial Activity: A Nod to the Sulfonamide Heritage
The foundational biological activity of sulfonamides is their antimicrobial effect, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
Postulated Mechanism: Folate Synthesis Inhibition
This compound, being structurally similar to p-aminobenzoic acid (PABA), is expected to act as a competitive inhibitor of DHPS. By blocking this enzyme, it would disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately, bacterial replication.
Evaluation of Antimicrobial Efficacy
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9][10]
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Potential: An Emerging Frontier for Benzenesulfonamides
Recent research has highlighted the anticancer properties of various benzenesulfonamide derivatives.[11][12] The mechanisms are often multifactorial and can include the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in pH regulation and tumor progression, as well as the modulation of other cancer-related signaling pathways.[4]
Cytotoxicity Assessment
The in vitro anticancer activity of a compound is commonly assessed by its ability to reduce the viability of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the drug that inhibits cell growth by 50%.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][13][14]
Objective: To determine the IC₅₀ of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Diagram 3: Workflow for Assessing Anticancer Cytotoxicity
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Synthesis and Characterization
A plausible synthetic route to this compound would involve the reaction of 4-nitrobenzenesulfonyl chloride with methylamine, followed by the reduction of the nitro group to an amine. Alternatively, direct methylation of 4-aminobenzenesulfonamide could be explored. Detailed synthetic procedures for analogous compounds are well-documented and can be adapted for this target molecule.[15][16][17] Characterization would typically involve techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.
Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader, therapeutically important class of benzenesulfonamides. Based on extensive structure-activity relationship data from related compounds, its primary biological activity is predicted to be the inhibition of carbonic anhydrases. Furthermore, it holds potential as an antimicrobial and anticancer agent. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these activities. Future research should focus on obtaining quantitative biological data for this compound to precisely define its potency and selectivity. Elucidating its activity against a wide panel of CA isoforms will be crucial in determining its potential therapeutic applications, from ophthalmology to oncology. Moreover, comprehensive antimicrobial and anticancer screening will unveil the full spectrum of its biological activity, paving the way for further medicinal chemistry optimization and drug development efforts.
References
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. (n.d.). PubMed. Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. Retrieved from [Link]
-
MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
CA Inhibition Assay. (n.d.). MDPI. Retrieved from [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]
-
Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
Tumor cell stratification based on MMAE responses IC50 (pM). (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). PMC. Retrieved from [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI. Retrieved from [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of 4-(Methylamino)Benzenesulfonamide
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 4-(Methylamino)Benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, offers field-proven experimental insights, and provides a framework for future investigation.
Introduction: The Sulfonamide Scaffold and its Therapeutic Potential
This compound belongs to the sulfonamide class of compounds, a versatile pharmacophore with a rich history in medicinal chemistry. The foundational mechanism of action for many sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA), a critical component in the bacterial synthesis of folic acid.[][2][3] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival.[2][3][4] Consequently, this pathway disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[][5]
Beyond their well-established antibacterial properties, sulfonamides have demonstrated efficacy in a range of other therapeutic areas.[6] This broader activity is often attributed to their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[2][7] Given the structural features of this compound, its mechanism of action is likely to encompass one or both of these canonical sulfonamide pathways. This guide will delve into these mechanisms, providing the theoretical framework and practical methodologies to investigate its specific biological targets.
Part 1: The Dual-Pronged Hypothesis: Dihydropteroate Synthase and Carbonic Anhydrase Inhibition
The biological activity of this compound can be rationally dissected through two primary, well-characterized mechanisms associated with its sulfonamide core.
Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The primary antibacterial action of sulfonamides stems from their interference with the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and certain amino acids in bacteria.[][3]
-
Structural Analogy: this compound, like other antibacterial sulfonamides, is a structural analog of PABA.[2]
-
Enzymatic Competition: This structural similarity allows it to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]
-
Pathway Disruption: By binding to DHPS, the sulfonamide prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the formation of dihydropteroic acid, a precursor to folic acid.[4]
-
Bacteriostatic Outcome: The resulting depletion of folic acid inhibits bacterial growth and reproduction.[][5] It is important to note that this mechanism is selective for bacteria as humans obtain folic acid from their diet and lack the DHPS enzyme.[7]
Diagram of Carbonic Anhydrase Inhibition.
Part 2: Experimental Validation and Protocol Design
To empirically determine the mechanism of action of this compound, a series of well-defined in vitro and cell-based assays are required.
Target Identification and Validation Workflow
A systematic approach is necessary to identify and validate the molecular targets of a small molecule. This workflow integrates biochemical and cellular assays to build a comprehensive understanding of the compound's activity.
Workflow for Target Identification and Validation.
Detailed Experimental Protocols
This protocol is designed to quantify the inhibitory activity of this compound against a specific carbonic anhydrase isoform.
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate. The hydrolysis of p-nitrophenyl acetate by CA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. [8] Materials:
-
Purified human carbonic anhydrase (specific isoform, e.g., CA II)
-
This compound
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the sulfonamide inhibitor at various concentrations. Include controls: an enzyme control (no inhibitor) and a blank (no enzyme). [9]3. Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. [9]4. Initiation of Reaction: Add the substrate, p-nitrophenyl acetate, to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression. [9]
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which there is no visible turbidity after a defined incubation period.
Materials:
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound
-
96-well microplate
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the microplate wells containing MHB.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Reading the Results: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. Include a positive control (bacteria without the compound) and a negative control (broth only).
Part 3: Data Presentation and Interpretation
The quantitative data generated from the experimental protocols should be summarized for clear interpretation and comparison.
| Parameter | Description | Significance |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor. |
| Ki (Inhibition Constant) | An intrinsic measure of the affinity of an inhibitor for an enzyme. | Provides a more absolute measure of potency than IC50 and is independent of substrate concentration for competitive inhibitors. |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | A standard measure of the in vitro susceptibility of a bacterium to an antimicrobial agent. |
Conclusion and Future Directions
The available evidence strongly suggests that the mechanism of action of this compound is likely mediated through the inhibition of dihydropteroate synthase and/or carbonic anhydrases. The experimental framework provided in this guide offers a robust starting point for elucidating the precise molecular targets and quantifying the potency of this compound.
Future research should focus on:
-
Isoform Selectivity: Investigating the inhibitory activity of this compound against a panel of human carbonic anhydrase isoforms to determine its selectivity profile.
-
In Vivo Efficacy: Progressing to in vivo models to assess the therapeutic potential of the compound based on its confirmed in vitro mechanism of action.
-
Structural Biology: Co-crystallization studies of the compound with its target enzymes to visualize the binding interactions at an atomic level, which can guide future lead optimization.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the understanding of this compound and unlock its full therapeutic potential.
References
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
-
Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Carbonic Anhydrase Inhibitors. Lecturio. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
Carbonic anhydrase inhibitors. Slideshare. [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Taylor & Francis Online. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. RxList. [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. [Link]
-
Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]
-
Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]
-
Inhibition studies of sulfonamide-containing folate analogs in yeast. PubMed - NIH. [Link]
-
Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC - PubMed Central. [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]
-
(PDF) Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. ResearchGate. [Link]
-
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide. PubChem. [Link]
-
4-(Methylamino)-2-sulfanylbenzenesulfonic acid. PubChem. [Link]
-
Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. PubMed. [Link]
-
Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. NIH. [Link]
Sources
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 4-(Methylamino)benzenesulfonamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 4-(Methylamino)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this sulfonamide derivative. By integrating established methodologies with expert insights, this guide aims to serve as an authoritative resource for the robust analytical characterization of this and similar chemical entities.
Introduction: The Analytical Imperative for Sulfonamides
Sulfonamides represent a critical class of compounds in medicinal chemistry and drug development, known for their broad spectrum of biological activities. The precise characterization of their molecular structure is paramount to understanding their mechanism of action, safety profile, and for ensuring quality control in manufacturing processes. This compound, a representative member of this class, presents a valuable case study for the application of modern spectroscopic methods. This guide will navigate the multifaceted analytical landscape required to fully characterize its chemical identity.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule comprises a central benzene ring, substituted with a sulfonamide group (-SO₂NH₂) and a methylamino group (-NHCH₃) in a para configuration.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: Probing the Proton Environment
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Doublet | 2H | Ar-H ortho to -SO₂NH₂ |
| ~6.6 - 6.8 | Doublet | 2H | Ar-H ortho to -NHCH₃ |
| ~7.2 | Singlet (broad) | 2H | -SO₂NH₂ |
| ~6.0 | Quartet | 1H | -NHCH₃ |
| ~2.6 | Doublet | 3H | -NHCH₃ |
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving optimal resolution of the aromatic proton signals, which may otherwise overlap. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar sulfonamide and for its exchangeable proton signals from the amino and sulfonamido groups which can be readily identified.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C attached to -NHCH₃ |
| ~145 | Ar-C attached to -SO₂NH₂ |
| ~128 | Ar-CH ortho to -SO₂NH₂ |
| ~112 | Ar-CH ortho to -NHCH₃ |
| ~30 | -CH₃ |
Expert Insights: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon attached to the electron-donating methylamino group is expected to be significantly upfield compared to the carbon bearing the electron-withdrawing sulfonamide group.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Figure 2: General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (sulfonamide, asymmetric) |
| 3300-3200 | Medium | N-H stretch (sulfonamide, symmetric) |
| ~3400 | Medium | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (methyl) |
| ~1600 | Strong | Aromatic C=C stretch |
| ~1330 | Strong | Asymmetric SO₂ stretch |
| ~1150 | Strong | Symmetric SO₂ stretch |
Causality and Interpretation: The presence of two distinct bands for the sulfonamide N-H stretching is characteristic and arises from asymmetric and symmetric vibrational modes.[1] The strong absorptions corresponding to the SO₂ stretching vibrations are highly indicative of the sulfonamide functional group.[1]
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectral Data (Electrospray Ionization - ESI+):
| m/z | Interpretation |
| 187.05 | [M+H]⁺ (Protonated molecule) |
| 123.05 | [M+H - SO₂]⁺ |
| 106.05 | [M+H - SO₂NH₂]⁺ |
| 92.06 | [C₆H₆N]⁺ |
Mechanistic Insight: A common fragmentation pathway for aromatic sulfonamides under ESI-MS conditions involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This often proceeds through a rearrangement mechanism.
Figure 3: Predicted fragmentation pathway of this compound.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the full scan mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Predicted UV-Vis Spectral Data (in Methanol):
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~200-220 | High | π → π |
| ~260-280 | Moderate | π → π |
Interpretation: The presence of the benzene ring gives rise to characteristic π → π* electronic transitions. The substitution of the ring with the amino and sulfonamide groups, which act as auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectrum for each of the diluted sample solutions.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and, if a standard of known concentration is available, calculate the molar absorptivity using the Beer-Lambert law.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, FT-IR, MS, and UV-Vis techniques, provides a robust and orthogonal approach to its structural confirmation and characterization. Each technique offers unique and complementary information, and when integrated, they provide an unambiguous identification of the molecule. The methodologies and interpretative frameworks presented in this guide serve as a valuable resource for the analytical challenges encountered in the research, development, and quality control of sulfonamide-based compounds.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(11), 650-656. [Link]
-
PubChem. National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-(Methylamino)Benzenesulfonamide: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(Methylamino)Benzenesulfonamide, a key benzenesulfonamide derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical architecture, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, particularly as a carbonic anhydrase inhibitor.
Molecular Structure and Chemical Identity
This compound is a primary sulfonamide featuring a methylamino group at the para-position of the benzene ring. This substitution pattern is crucial for its biological activity.
The core structure consists of a central benzene ring to which a sulfonamide group (-SO₂NH₂) and a methylamino group (-NHCH₃) are attached at positions 1 and 4, respectively.
Systematic IUPAC Name: this compound
Chemical Formula: C₇H₁₀N₂O₂S
Molecular Weight: 186.23 g/mol [1]
CAS Registry Number: 16891-79-5[1][2]
Caption: Binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase.
Therapeutic Applications of Carbonic Anhydrase Inhibitors:
-
Glaucoma: By inhibiting CA in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering intraocular pressure. *[3] Diuretics: Inhibition of CA in the proximal tubules of the kidney leads to increased excretion of bicarbonate, sodium, and water. *[4] Anticonvulsants: Some CA inhibitors have shown efficacy in the treatment of epilepsy.
-
Anticancer Agents: Certain CA isoforms are overexpressed in tumors, making them a target for cancer therapy.
[5][6]#### 5.2. Other Potential Applications
The benzenesulfonamide scaffold is versatile and has been explored for other therapeutic targets, including:
-
Antimicrobial agents *[7] Anti-inflammatory agents
-
Inhibitors of other enzymes
The methylamino group can be further functionalized to generate libraries of compounds for drug discovery campaigns.
Analytical Methods
The analysis of this compound can be performed using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.
A general HPLC method would involve:
-
Column: A C18 or C8 column. *[8] Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. *[9] Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm). *[8] Flow Rate: Typically 1.0 mL/min. *[8] Injection Volume: 5-20 µL.
[8]Method development would be required to optimize the separation from any impurities or related compounds.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. *[2] Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. *[2] Storage: Store in a tightly closed container in a dry and well-ventilated place. *[2] Incompatibilities: Avoid contact with strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
This compound is a molecule of significant interest in medicinal chemistry due to its role as a key structural motif in carbonic anhydrase inhibitors. Its straightforward synthesis and the potential for further derivatization make it a valuable building block for the development of new therapeutic agents. A thorough understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers and scientists working in the field of drug discovery and development.
References
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC - PubMed Central. (2014, January 6). Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (2014, January 23). Retrieved from [Link]
-
Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Retrieved from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | C15H17N3O2S | CID 308411 - PubChem. Retrieved from [Link]
-
Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)- | C8H11N3O3S | CID 135187. Retrieved from [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. Retrieved from [Link]
-
FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide.. Retrieved from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved from [Link]
-
Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. Retrieved from [Link]
-
Benzenesulfonamide, 4-methyl- - the NIST WebBook. Retrieved from [Link]
-
Benzenesulfonamide, 4-methyl- - the NIST WebBook. Retrieved from [Link]
-
Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. Retrieved from [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors - BioPharma Notes. (2020, June 23). Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Carbonic anhydrase inhibitor - Wikipedia. Retrieved from [Link]
-
Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni - Semantic Scholar. (2024, May 1). Retrieved from [Link]
-
Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed. Retrieved from [Link]
-
HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies. Retrieved from [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. Retrieved from [Link]
-
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Retrieved from [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. Retrieved from [Link]
-
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. Retrieved from [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
Sources
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. 6162-21-6 CAS MSDS (Benzenesulfonamide, 4-(dimethylamino)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Therapeutic Potential of 4-(Methylamino)Benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
4-(Methylamino)benzenesulfonamide is a deceptively simple molecule that serves as a privileged scaffold in medicinal chemistry. Its structural features—a primary sulfonamide group and a secondary methylamino group attached to a benzene ring—provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. While the core molecule itself is not a marketed drug, its structural motifs are present in numerous compounds that have shown promise in treating a range of diseases, from cancer and inflammation to neurodegenerative disorders. This guide provides an in-depth exploration of the therapeutic possibilities stemming from the this compound core, offering insights into its mechanisms of action, strategies for drug design, and experimental protocols for its evaluation.
The benzenesulfonamide moiety is a well-established pharmacophore, most notably recognized for its role in carbonic anhydrase inhibition.[1] The addition of a 4-methylamino group offers a key vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This "tail" approach to drug design has proven highly effective in developing isoform-selective inhibitors for a variety of enzyme targets.[1]
Core Therapeutic Areas and Mechanistic Insights
The therapeutic potential of this compound can be understood by examining the biological targets of its more complex derivatives. These fall into several key areas:
Carbonic Anhydrase Inhibition: A Gateway to Anticancer and Antiglaucoma Therapies
The primary and most extensively studied application of the benzenesulfonamide scaffold is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are 15 known human CA isoforms, and their dysregulation is implicated in various pathologies.[1]
Derivatives of this compound have been investigated as inhibitors of several CA isoforms, with a particular focus on those overexpressed in tumors, such as CA IX and CA XII.[2][3] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme. The 4-amino group serves as an attachment point for various moieties designed to interact with residues in the active site cavity, thereby conferring isoform selectivity.[1]
Hypothesized Signaling Pathway: CA IX Inhibition in Hypoxic Tumors
Caption: Inhibition of CA IX by a this compound derivative.
12-Lipoxygenase Inhibition: Targeting Inflammation and Thrombosis
Derivatives of this compound have emerged as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[4] This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids like 12-hydroxyeicosatetraenoic acid (12-HETE). These signaling molecules play a role in inflammation, platelet aggregation, and cell proliferation.[4] The development of 12-LOX inhibitors based on this scaffold holds promise for treating skin diseases, diabetes, and thrombosis.[4]
Monoamine Oxidase B Inhibition: A Potential Avenue for Neurodegenerative Diseases
Substituted benzenesulfonamides have been identified as inhibitors of monoamine oxidase B (MAO-B).[5] This enzyme is responsible for the degradation of dopamine in the brain. Inhibiting MAO-B can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[5] The sulfonamide group of these inhibitors interacts with residues in the substrate cavity of MAO-B.[5] While research in this area is ongoing, it highlights another potential therapeutic application for derivatives of this compound.
Structure-Activity Relationship (SAR) and Drug Design Principles
The development of potent and selective inhibitors based on the this compound scaffold relies on a deep understanding of its structure-activity relationships.
| Modification Position | General Observations | Therapeutic Target | Reference |
| Sulfonamide Group (SO2NH2) | Essential for binding to the zinc ion in carbonic anhydrases and for interactions in the MAO-B active site. | Carbonic Anhydrases, MAO-B | [1][5] |
| N-Methyl Group | Can be replaced with other alkyl or aryl groups to modulate potency and selectivity. | General | [4] |
| Aromatic Ring | Substitution on the ring can influence electronic properties and interactions with the target protein. | 12-Lipoxygenase | [4] |
| 4-Amino Group | A key point for introducing "tail" moieties to enhance binding affinity and selectivity. | Carbonic Anhydrases | [1] |
Experimental Protocols for Therapeutic Evaluation
The following are generalized protocols for the initial screening and characterization of novel derivatives of this compound.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds against various human carbonic anhydrase isoforms.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify human CA isoforms (e.g., CA I, II, IX, XII).
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a suitable organic solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Add varying concentrations of the test compound (dissolved in DMSO).
-
Add a fixed concentration of the CA enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for CA Inhibition Screening
Caption: A typical workflow for screening carbonic anhydrase inhibitors.
Protocol 2: Cell-Based Assay for Anticancer Activity
Objective: To evaluate the cytotoxic effects of lead compounds on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media and conditions.[3]
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
-
Viability Assay:
-
Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Future Directions and Conclusion
This compound is a valuable starting point for the development of novel therapeutics. The accumulated knowledge from research on its derivatives provides a solid foundation for future drug discovery efforts. Key areas for future exploration include:
-
Improving Isoform Selectivity: Fine-tuning the "tail" moieties to achieve greater selectivity for specific CA isoforms will be crucial for minimizing off-target effects.
-
Exploring Novel Targets: The versatility of this scaffold suggests that it could be adapted to inhibit other enzymes with similar active site features.
-
Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.
References
-
Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 4632-40. [Link]
-
Gudžytė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(10), 2657. [Link]
-
Kumar, V., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-40. [Link]
-
Singh, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(41), 57863-57881. [Link]
-
Puciñska, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5183. [Link]
-
El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 156, 108335. [Link]
-
PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)-. [Link]
-
Dudutienė, V., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 13(10), 315. [Link]
-
PubChem. (n.d.). 4-(Methylamino)-2-sulfanylbenzenesulfonic acid. [Link]
-
Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3043-3051. [Link]
-
Di Leva, F. S., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
4-(Methylamino)Benzenesulfonamide as a carbonic anhydrase inhibitor
An In-Depth Technical Guide to 4-(Methylamino)Benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Foreword: A Senior Application Scientist's Perspective
In the landscape of drug discovery, few targets are as foundational and enduring as the carbonic anhydrases (CAs), and few inhibitor scaffolds are as classic as the sulfonamides. This guide delves into the core scientific principles governing the interaction between a representative molecule, this compound, and the carbonic anhydrase family of enzymes. Our objective is not merely to present facts but to illuminate the underlying causality—the "why" behind the molecular interactions, the rationale for specific experimental designs, and the logic driving the quest for isoform selectivity. We will proceed from the fundamental mechanism of action to the practicalities of experimental validation, providing a robust framework for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibition.
The Target: Carbonic Anhydrases - Ubiquitous and Vital Metalloenzymes
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life.[1] Their primary and most recognized function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][3]
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This seemingly simple reaction is critical for a vast array of physiological processes, including respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and biosynthesis.[1][3][4] In humans, 15 distinct CA isoforms have been identified, each with unique tissue distribution, subcellular localization, and catalytic activity.[3] This diversity allows for precise regulation of pH in various biological compartments.
The involvement of specific CA isoforms in pathological conditions has rendered them significant therapeutic targets.[5] For instance:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[1]
-
Epilepsy: CA inhibition in the central nervous system can have anticonvulsant effects.[1][3]
-
Cancer: The transmembrane isoforms CA IX and XII are overexpressed in many hypoxic tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and metastasis.[1][6] This makes them prime targets for anticancer therapies.
The Inhibitor: Unpacking this compound
This compound belongs to the primary aromatic sulfonamide class, the most established and extensively studied group of CA inhibitors (CAIs).[7] Its structure consists of a central benzene ring substituted with two key functional groups: the zinc-binding sulfonamide group (-SO₂NH₂) and a 4-position methylamino group (-NHCH₃).
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Key Functional Groups | Primary Sulfonamide, Secondary Amine |
While numerous complex sulfonamides have been developed, this molecule serves as an excellent model to understand the foundational principles of CA inhibition. Its synthesis generally follows established routes for creating N-substituted aminobenzenesulfonamides, often starting from precursors like 4-nitrobenzenesulfonamide followed by reduction and subsequent N-alkylation.[8]
The Core Mechanism: A Tale of Zinc Coordination and Molecular Recognition
The inhibitory action of all primary sulfonamides against CAs is rooted in a highly conserved binding mode within the enzyme's active site. The mechanism is a testament to precise molecular architecture.
The Active Site Landscape: The catalytic heart of a CA is a Zn²⁺ ion situated at the bottom of a conical cavity. This ion is coordinated by the imidazole rings of three highly conserved histidine residues (e.g., His94, His96, His119 in CA II) and a water molecule (or hydroxide ion, depending on the pH).[1][7] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.
The Inhibition Cascade:
-
Ionization: The sulfonamide group (-SO₂NH₂) is weakly acidic. In the physiological pH range, it exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻).
-
Zinc Binding: The anionic sulfonamide acts as a powerful zinc-binding group (ZBG). It enters the active site and coordinates directly with the Zn²⁺ ion, displacing the catalytic hydroxide ion.[5][9] This tetrahedral coordination mimics the transition state of the natural CO₂ hydration reaction.
-
Hydrogen Bonding: The sulfonamide group is further anchored by a crucial hydrogen bond network. Specifically, the oxygen atoms of the sulfonamide often accept a hydrogen bond from the backbone amide of the conserved Thr199 residue, while one of the sulfonamide nitrogens can donate a hydrogen bond to the Thr199 hydroxyl group.[10][11]
-
Scaffold Interactions: The benzenesulfonamide ring itself settles into the active site, making extensive van der Waals contacts with hydrophobic and hydrophilic residues that line the cavity, such as Gln92, Val121, Phe131, and Leu198.[7][11][12] The 4-(methylamino) "tail" points towards the entrance of the active site, where it can make additional contacts, influencing overall binding affinity.
This multi-point interaction model explains the high affinity that sulfonamides exhibit for carbonic anhydrases.
Caption: Binding mode of a benzenesulfonamide inhibitor in the CA active site.
Structure-Activity Relationships (SAR): The Logic of Molecular Design
Understanding SAR is critical for transitioning from a simple inhibitor to a selective, potent drug candidate. The design of CAIs often follows a "tail approach," where modifications are made to the scaffold to tune its properties.[9][13]
-
The Invariant Core (SO₂NH₂): The primary sulfonamide group is sacrosanct for the canonical zinc-binding mechanism. Converting it to a secondary or tertiary sulfonamide drastically reduces or abolishes inhibitory activity.
-
The Aromatic Scaffold: The benzene ring acts as a rigid spacer, positioning the tail for optimal interactions. Modifying the ring itself, for example, by adding electron-withdrawing fluorine atoms, can increase the acidity of the sulfonamide group, which may favor deprotonation and enhance binding affinity.[14]
-
The 4-Position "Tail": This is the primary driver of isoform selectivity. The active site cavities of the 15 CA isoforms are not identical. They differ in size, shape, and the nature of the amino acid residues lining the pocket, especially at the entrance.[13]
-
A small tail like the methylamino group in our model compound results in a relatively non-selective inhibitor, as it is small enough to be accommodated by the active sites of many different isoforms.
-
Attaching larger, more complex tails (e.g., heterocyclic rings, glycosyl moieties, long alkyl chains) allows the inhibitor to probe the unique topographies of different isoforms.[14] A bulky tail might clash with a residue in CA II but fit perfectly into a wider pocket in CA IX, thereby conferring selectivity. Key residues, such as those at positions 92 and 131, have been shown to dictate the positional binding and affinity of inhibitors based on tail interactions.[13]
-
Experimental Validation: Quantifying Inhibition
To assess the efficacy of this compound or any other CAI, robust and reproducible in vitro assays are essential. While the stopped-flow CO₂ hydration assay is the gold standard for measuring the physiological reaction, a simpler and more high-throughput compatible colorimetric assay measuring the enzyme's esterase activity is widely used for screening and characterization.[2][15]
Protocol: Colorimetric Esterase Inhibition Assay
This method is based on the principle that CAs can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be quantified by measuring absorbance at ~405 nm.[4] An inhibitor will reduce the rate of this reaction.
Materials & Reagents:
-
Enzyme: Purified human carbonic anhydrase (e.g., hCA II).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: this compound and a positive control (e.g., Acetazolamide).
-
Buffer: Tris-HCl or Tris-Sulfate (e.g., 50 mM, pH 7.5).
-
Solvent: DMSO or acetonitrile for dissolving compounds.
-
Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, adjusting the pH to 7.5.
-
Enzyme Stock: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the desired final concentration (e.g., 20-50 units/mL) in cold Assay Buffer. Keep on ice.
-
Substrate Stock: Prepare a 3 mM stock solution of p-NPA in acetonitrile.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Create a serial dilution series from this stock to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution to the "Test" wells.
-
Add 2 µL of DMSO to the "Maximum Activity" control wells (no inhibition).
-
Add 2 µL of Acetazolamide to the "Positive Control" wells.
-
Add 20 µL of the CA Working Solution to all wells except for a "Blank" well (which contains buffer, DMSO, and substrate only).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for the in vitro colorimetric CA inhibition assay.
Illustrative Inhibition Data
While extensive data for this compound is not broadly published, the table below shows representative inhibition constants (Kᵢ) for the parent compound sulfanilamide (4-aminobenzenesulfonamide) and the clinical drug Acetazolamide against key human CA isoforms. This illustrates the typical potency range and the challenge of selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Sulfanilamide | 250 | 150 | 25 | 4.5 | Moderately selective for IX/XII |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Potent, but relatively non-selective |
Data are representative values compiled from literature for illustrative purposes.[5][14][16] this compound would be expected to exhibit a profile similar to sulfanilamide, with relatively modest potency and limited isoform selectivity.
The Quest for Isoform Selectivity
The data above highlights the primary challenge in the field: achieving isoform-selective inhibition. Inhibiting the ubiquitous, cytosolic "housekeeping" enzymes CA I and CA II can lead to side effects.[6] The goal for many therapeutic areas, especially oncology, is to design inhibitors that potently target disease-relevant isoforms (e.g., CA IX, XII) while sparing the off-target isoforms.[6][13]
This is achieved by exploiting the subtle structural differences in the active sites through the SAR principles discussed previously. By adding chemical "tails" that specifically interact with unique residues or sub-pockets present only in the target isoform, researchers can develop next-generation CAIs with vastly improved safety and efficacy profiles.
Conclusion
This compound, while a simple molecule, perfectly encapsulates the fundamental principles of the most important class of carbonic anhydrase inhibitors. Its mechanism of action, centered on the coordination of its sulfonamide group to the catalytic zinc ion, is a cornerstone of medicinal chemistry. By understanding this core interaction and the structure-activity relationships that govern potency and selectivity, researchers can appreciate the elegant logic behind the design of more complex and therapeutically advanced inhibitors. The experimental protocols provided herein offer a validated pathway to quantify these interactions, forming the crucial link between molecular design and functional outcome. The continued exploration of this remarkable enzyme-inhibitor system promises to yield novel therapeutics for a wide range of human diseases.
References
-
Ghorab, M. M., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
-
Tars, K., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
-
Recanatini, M., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. [Link]
-
De Luca, V., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]
-
Yadav, M. R., et al. (2021). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. [Link]
-
Khan, S. A., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
-
Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
-
Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Nocentini, A., et al. (2020). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC - NIH. [Link]
-
Angapelly, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]
-
Pilka, E. S., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. RSC. [Link]
-
El-Sayed, M. A., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. PubMed. [Link]
-
De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 4-(Methylamino)Benzenesulfonamide
Abstract
This technical guide outlines a strategic, multi-tiered approach for the initial in vitro bioactivity screening of 4-(Methylamino)Benzenesulfonamide. As a member of the sulfonamide class of compounds, this molecule holds potential for a range of pharmacological activities, primarily stemming from the well-established antibacterial properties of the scaffold, but also extending to enzyme inhibition and other cellular effects.[1][2] This document provides field-proven, detailed protocols for foundational assays, including cytotoxicity and antimicrobial evaluation, and targeted assays against relevant enzyme classes such as carbonic anhydrases. The causality behind experimental choices is emphasized, and each protocol is designed as a self-validating system with requisite controls. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a baseline biological profile for this and similar sulfonamide-based compounds.
Introduction: The Rationale for Screening this compound
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2] Historically, their fame arose from their revolutionary impact as antimicrobial agents that competitively inhibit dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] However, the pharmacological repertoire of sulfonamides has since expanded to include diuretics, hypoglycemic agents, and inhibitors of specific enzymes like carbonic anhydrases and lipoxygenases.[3][4]
This compound is a simple derivative within this class. Its initial screening is a critical step in drug discovery, designed to efficiently identify and characterize its primary biological effects.[5][6] This process acts as a foundational filter, determining whether the compound warrants further, more resource-intensive investigation. Our screening strategy is therefore designed as a logical cascade, beginning with broad assessments of safety and classic sulfonamide activity, followed by exploration into other known targets of the chemical class.
Compound Profile: this compound
A clear understanding of the test article's properties is paramount before commencing any biological evaluation.
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific LLC |
| CAS Number | 16891-79-5 | J&K Scientific LLC |
| Molecular Formula | C₇H₁₀N₂O₂S | J&K Scientific LLC |
| Molecular Weight | 186.23 g/mol | J&K Scientific LLC |
| SMILES | CNC1=CC=C(C=C1)S(=O)(=O)N | J&K Scientific LLC |
| PubChem CID | 14612854 | [3] |
Note: The compound should be sourced from a reputable vendor and its purity (>95%) verified by analytical methods such as NMR and LC-MS before use.
Tier 1 Screening: Foundational Viability and Antimicrobial Assays
The initial tier of screening addresses two fundamental questions: 1) At what concentrations is the compound toxic to mammalian cells? and 2) Does it exhibit the classic antibacterial activity associated with its chemical class? Answering the first question is essential for interpreting any subsequent bioactivity, ensuring that observed effects are not merely artifacts of cytotoxicity.
General Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] It is a cornerstone of in vitro toxicology and is essential for establishing a therapeutic window.[8][9]
-
Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include 'vehicle control' wells (medium with 0.5% DMSO) and 'untreated control' wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Given the sulfonamide core, assessing antibacterial activity is a logical first step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Bacterial Strains: Use reference strains of both Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of this compound in MHB, typically ranging from 256 µg/mL down to 1 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells with bacteria in MHB only (no compound).
-
Sterility Control: Wells with MHB only (no bacteria).
-
Positive Control: A known antibiotic (e.g., Sulfamethoxazole) tested under the same conditions.[10]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.
Tier 2 Screening: Targeted Bioactivity Assays
If Tier 1 results show low cytotoxicity and/or interesting antimicrobial activity, the next logical step is to screen against specific molecular targets known to be modulated by sulfonamides.
Enzyme Inhibition: Carbonic Anhydrase Assay
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[3][11] A simple colorimetric assay can be used for initial screening.
-
Reagents:
-
Purified human carbonic anhydrase II (hCA II).
-
Tris buffer (pH 7.4).
-
p-Nitrophenyl acetate (NPA) as the substrate.
-
Acetazolamide as a positive control inhibitor.
-
-
Assay Principle: CA catalyzes the hydrolysis of NPA to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 400 nm. An inhibitor will slow this reaction.
-
Procedure:
-
In a 96-well plate, add 140 µL of Tris buffer.
-
Add 20 µL of various concentrations of this compound (dissolved in a minimal amount of DMSO and diluted in buffer). Include a vehicle control and a positive control (Acetazolamide).
-
Add 20 µL of a freshly prepared hCA II solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of NPA solution.
-
Immediately measure the change in absorbance at 400 nm over 5 minutes using a plate reader in kinetic mode.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.
Visualization of Workflows and Mechanisms
Visual aids are crucial for understanding complex scientific processes. The following diagrams, rendered using DOT language, illustrate the screening cascade and a key mechanistic pathway.
Experimental Workflow Diagram
Caption: High-level workflow for the initial bioactivity screening cascade.
Mechanism of Action: Folic Acid Synthesis Pathway
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Summary of Tier 1 Screening Results
| Assay | Cell Line / Strain | Result | Interpretation |
| Cytotoxicity | HEK293 | IC₅₀ = 250 µM | Low cytotoxicity; concentrations up to 50 µM are suitable for subsequent cell-based assays. |
| Antimicrobial | E. coli | MIC = 128 µg/mL | Moderate activity against Gram-negative bacteria. |
| Antimicrobial | S. aureus | MIC = 64 µg/mL | Moderate activity against Gram-positive bacteria. |
Table 2: Summary of Tier 2 Screening Results
| Assay Target | Result | Positive Control | Interpretation |
| Carbonic Anhydrase II | IC₅₀ = 15 µM | Acetazolamide (IC₅₀ = 0.1 µM) | Weak to moderate inhibition detected. |
Based on these hypothetical results, this compound displays low mammalian cell toxicity with moderate, broad-spectrum antibacterial activity and weak carbonic anhydrase inhibition. This profile suggests that further optimization of the structure could enhance its antimicrobial potency. The weak CA inhibition might be explored but is a lower priority. The "Go" decision would lead to further studies, such as screening against a broader panel of bacterial strains and exploring structure-activity relationships (SAR) by synthesizing and testing analogs.
Conclusion
This guide presents a validated and logical framework for the initial bioactivity screening of this compound. By systematically progressing from broad cytotoxicity and antimicrobial assessments to more specific enzyme inhibition assays, researchers can efficiently build a foundational biological profile of the compound. This tiered approach ensures that resources are directed toward compounds with the most promising characteristics, accelerating the early stages of the drug discovery pipeline. The provided protocols and workflows serve as a robust starting point for any laboratory equipped for standard cell culture and microbiological work.
References
-
Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Available at: [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]
-
PubChem. (2025). Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)-. National Center for Biotechnology Information. Available at: [Link]
-
Ali, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
-
Subramanyam, C., et al. (2017). Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Figshare. Available at: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
-
Subramanyam, C., et al. (2017). Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. ResearchGate. Available at: [Link]
-
PubChem. (2025). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (2025). 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Figure. A few biologically active sulfonamide derivatives. Available at: [Link]
-
National Library of Medicine. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
Ngassa, F. N. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Grand Valley State University. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available at: [Link]
-
National Library of Medicine. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Available at: [Link]
-
PubChem. (2025). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST WebBook. Available at: [Link]
-
National Library of Medicine. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Two-Step Protocol for the Laboratory-Scale Synthesis of 4-(Methylamino)Benzenesulfonamide
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-(Methylamino)Benzenesulfonamide, a key intermediate in pharmaceutical research and development. The synthesis begins with the reaction of commercially available 4-acetamidobenzenesulfonyl chloride with methylamine, followed by acidic hydrolysis to remove the acetamido protecting group. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth explanations for experimental choices, a self-validating workflow through rigorous purification and characterization, and comprehensive safety guidelines.
Introduction and Synthetic Strategy
This compound is a valuable building block in the synthesis of various biologically active molecules. The sulfonamide moiety is a cornerstone of numerous therapeutic agents, and N-alkylation allows for modulation of physicochemical properties and target binding affinity. Many benzenesulfonamides are synthesized from sulfanilamide, which serves as a versatile starting compound.[1]
The synthetic route detailed herein employs a common and effective strategy in organic synthesis: the use of a protecting group. The starting material, aniline, is highly reactive, and its amino group can lead to undesirable side reactions during the sulfonation step. To circumvent this, the amino group is protected as an acetamide (acetanilide), which deactivates the ring slightly but still directs electrophilic substitution to the para position. The synthesis, therefore, proceeds via two primary stages starting from the readily available 4-acetamidobenzenesulfonyl chloride:
-
Amination: Nucleophilic substitution of the sulfonyl chloride with methylamine to form the intermediate, N-methyl-4-acetamidobenzenesulfonamide.
-
Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product, this compound.[2][3]
This methodology ensures high regioselectivity and yields a pure product following straightforward purification procedures.
Overall Reaction Pathway
The two-step synthesis is illustrated below, proceeding from 4-acetamidobenzenesulfonyl chloride to the final target molecule.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of N-Methyl-4-acetamidobenzenesulfonamide
Reaction Principle
This step involves the nucleophilic attack of methylamine on the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. The reaction displaces the chloride, a good leaving group, to form the sulfonamide bond. A base, such as sodium carbonate or excess methylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Role |
| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 5.0 g (21.4 mmol) | Starting Material |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 5.0 mL (~57 mmol) | Nucleophile/Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~5 g | Drying Agent |
| Distilled Water | H₂O | 18.02 | 100 mL | Washing |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl chloride (5.0 g).
-
Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermicity of the reaction with the amine.
-
Amine Addition: While stirring vigorously, slowly add the 40% aqueous methylamine solution (5.0 mL) dropwise over 15-20 minutes using a dropping funnel. A white precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion.
-
Work-up & Isolation: Transfer the reaction mixture to a separatory funnel. Add 50 mL of distilled water. Shake the funnel and allow the layers to separate.
-
Extraction: Collect the organic (bottom) layer. Wash the organic layer with another 50 mL of distilled water.
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate.[4][5]
-
Solvent Removal: Filter off the drying agent and remove the DCM solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting white solid is crude N-methyl-4-acetamidobenzenesulfonamide. The product is typically of sufficient purity for the next step. Expected yield: ~4.5 g (92%).
Part II: Synthesis of this compound (Acidic Hydrolysis)
Reaction Principle
The deprotection of the amine is achieved through acid-catalyzed hydrolysis of the amide bond.[6] Under reflux in acidic methanol, the acetamide is cleaved to yield the free amine and acetic acid as a byproduct.[2][3] Subsequent neutralization with a base precipitates the final product.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Role |
| N-Methyl-4-acetamidobenzenesulfonamide | C₉H₁₂N₂O₃S | 228.27 | 4.0 g (17.5 mmol) | Starting Material |
| Methanol | CH₃OH | 32.04 | 25 mL | Solvent |
| Hydrochloric Acid (4N) | HCl | 36.46 | 35 mL | Catalyst |
| Sodium Hydroxide (1N) | NaOH | 40.00 | As needed | Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | Extraction Solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~5 g | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: Place the crude N-methyl-4-acetamidobenzenesulfonamide (4.0 g) from Part I into a 100 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add methanol (25 mL) and stir to dissolve the solid.
-
Acid Addition: Add 4N hydrochloric acid (35 mL) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour.[2]
-
Solvent Removal: After 1 hour, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Cool the remaining aqueous residue in an ice bath. Slowly add 1N sodium hydroxide solution while stirring until the pH is basic (pH ~8-9), which will cause the product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound as a solid.[2] The product can be further purified by recrystallization from an ethanol/water mixture if necessary. Expected yield: ~2.8 g (86%); Melting point: 110-112 °C.[2]
Experimental Workflow Overview
Caption: Comprehensive workflow from synthesis to final product validation.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.[7][8]
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (d, 2H), 6.65 (d, 2H), 7.10 (q, 1H), 5.90 (s, 2H), 2.50 (d, 3H). (Predicted values, requires experimental verification) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 152.0, 129.5, 128.0, 112.5, 29.5. (Predicted values, requires experimental verification) |
| Mass Spec (ESI+) | m/z 187.06 [M+H]⁺, 209.04 [M+Na]⁺. |
| FT-IR (KBr) | ν (cm⁻¹) ~3350 (N-H stretch), ~3250 (NH₂ stretch), ~1310 & ~1150 (SO₂ stretch). |
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Acetamidobenzenesulfonyl Chloride: Corrosive and a lachrymator. Reacts with water and moisture. Handle with extreme care.
-
Methylamine: Flammable, corrosive, and toxic. The aqueous solution has a strong, pungent odor. Avoid inhalation of vapors.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.[9]
-
Dichloromethane & Ethyl Acetate: Volatile organic solvents. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]
-
Filo. (2025). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Saaidi, A. A. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(10), 2649.
-
University of California, Davis. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
- Doungsoongnuen, T., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Latin American Journal of Pharmacy, 35(6), 1165-1174.
- Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce University Journal of Science and Technology, 8(3), 1622-1627.
-
PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
- Patel, H. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- The Royal Society of Chemistry. (2015). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes. RSC Advances.
- BenchChem. (2025).
- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
-
LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. Retrieved from [Link]
-
ResearchGate. (2017). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Retrieved from [Link]
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Acetaminobenzenesulfonyl chloride. Retrieved from [Link]
- MDPI. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 15(3), 312.
-
University of Colorado Boulder. (n.d.). Multistep Synthesis Protecting Groups. Retrieved from [Link]
- National Institutes of Health. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Therapeutic Delivery, 5(8), 917-930.
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]
-
Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 4. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: The Utility of the Benzenesulfonamide Scaffold, Exemplified by 4-(Methylamino)benzenesulfonamide, in the Evaluation of Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: While direct and extensive research on the specific anticancer properties of 4-(Methylamino)benzenesulfonamide is not widely documented, its core structure represents a foundational scaffold in a multitude of potent anticancer agents. This guide, therefore, utilizes this molecule as a reference point to explore the broader and well-established applications of the benzenesulfonamide class of compounds in oncology research. We will delve into the critical role of this chemical moiety, particularly as a zinc-binding group in the inhibition of carbonic anhydrases, a key target in cancer therapy. The protocols and insights provided herein are synthesized from extensive research on structurally related and more complex benzenesulfonamide derivatives, offering a robust framework for investigating novel compounds sharing this key pharmacophore.
The Benzenesulfonamide Scaffold: A Privileged Structure in Cancer Drug Discovery
The benzenesulfonamide group is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. In the realm of oncology, this scaffold is particularly prominent in the design of inhibitors targeting various enzymes and signaling pathways crucial for tumor growth and survival.[1] The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that can act as a zinc-binding group, leading to the potent inhibition of metalloenzymes.[2]
One of the most validated mechanisms of action for anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[3][4][5] Specifically, isoforms CA IX and CA XII are overexpressed in a variety of solid tumors and play a significant role in regulating pH in the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.[6][7][8] Consequently, the development of selective CA IX and XII inhibitors is a major focus in anticancer drug discovery.[6][9][10]
Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been shown to target other critical cancer-related pathways, including:
-
Chemokine Receptor Type 4 (CXCR4): The interaction between CXCR4 and its ligand CXCL12 is pivotal in cancer metastasis. Certain benzenesulfonamides have been identified as potent CXCR4 antagonists, blocking this interaction.[11]
-
Wnt/β-Catenin Signaling Pathway: This pathway is frequently dysregulated in various cancers. Novel pyrrole and indole-based benzenesulfonamides have demonstrated the ability to dually target carbonic anhydrases and inhibit the Wnt/β-catenin signaling pathway.[12]
-
Induction of Apoptosis: Many potent benzenesulfonamide derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[12][13]
The compound this compound, while not extensively studied as a standalone anticancer agent, represents a simple yet crucial building block. It can be viewed as a starting point or a fragment for the synthesis of more elaborate molecules designed to interact with these biological targets.[14][15][16][17][18]
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The primary and most studied anticancer mechanism of the benzenesulfonamide class of compounds is the inhibition of carbonic anhydrases.
The Role of Carbonic Anhydrases in Cancer
Tumor cells often exist in a hypoxic (low oxygen) microenvironment. To survive and proliferate under these conditions, cancer cells upregulate the expression of specific CA isoforms, particularly the membrane-bound CA IX and CA XII.[6][7] These enzymes catalyze the hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity leads to an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH, a state that promotes tumor growth, invasion, and resistance to chemotherapy.[7]
The Sulfonamide-Zinc Interaction
The catalytic activity of carbonic anhydrases is dependent on a zinc ion (Zn²⁺) located in the enzyme's active site. The sulfonamide moiety of benzenesulfonamide derivatives acts as a potent zinc-binding group, coordinating with the Zn²⁺ ion and displacing a water molecule/hydroxide ion essential for the catalytic cycle. This interaction effectively blocks the enzyme's activity.
Caption: Inhibition of Carbonic Anhydrase by a Benzenesulfonamide Derivative.
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer properties of benzenesulfonamide derivatives.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against specific CA isoforms.
Principle: This is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration catalyzed by a CA enzyme.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (e.g., a novel benzenesulfonamide derivative)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Buffer solution (e.g., Tris-HCl)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
In a reaction cuvette, mix the buffer, a known concentration of the CA enzyme, and varying concentrations of the test compound.
-
Incubate the mixture for a specified period to allow for inhibitor binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the NPA substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 348 nm) over time, which corresponds to the hydrolysis of NPA.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations.
Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. By testing against different CA isoforms, the selectivity of the compound can be determined.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6][9] |
| SLC-0111 | - | - | 45 | 4.5 | [10] |
| Compound 4b | - | - | 20.4 | - | [9] |
| Compound 5a | - | - | 12.9 | 26.6 | [9] |
| Compound 15 | - | - | - | 6.8 | [12] |
Kᵢ (inhibition constant) is a more precise measure of inhibitory potency than IC₅₀.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the compound induces apoptosis in cancer cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
An increase in the percentage of Annexin V-positive cells in the treated group compared to the control indicates that the compound induces apoptosis.
Concluding Remarks
The benzenesulfonamide scaffold is a highly valuable pharmacophore in the development of anticancer agents. While this compound itself may primarily serve as a chemical intermediate, the broader class of benzenesulfonamide derivatives has demonstrated significant therapeutic potential through various mechanisms of action, most notably the inhibition of tumor-associated carbonic anhydrases. The protocols outlined in this guide provide a solid foundation for researchers to investigate the anticancer properties of novel benzenesulfonamide-based compounds and to elucidate their mechanisms of action in cancer cell lines.
References
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central. Available at: [Link]
-
Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. PubMed. Available at: [Link]
-
Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. MDPI. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. Available at: [Link]
-
Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PubMed Central. Available at: [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. Available at: [Link]
-
1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Atlantis Press. Available at: [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. MDPI. Available at: [Link]
-
Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. Available at: [Link]
-
The Role of Sulfonamide Intermediates in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link]
-
Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ 6 -sulfanenitrile Intermediate. PubMed. Available at: [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin | MDPI [mdpi.com]
- 9. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of 4-(Methylamino)Benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the antimicrobial efficacy of 4-(Methylamino)Benzenesulfonamide, a sulfonamide derivative. Presented herein are detailed, field-proven protocols for essential in vitro assays, including disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of Minimum Bactericidal Concentration (MBC). This guide is designed to ensure scientific integrity and reproducibility by explaining the causality behind experimental choices and incorporating robust quality control measures in accordance with internationally recognized standards.
Introduction: The Significance of Sulfonamide Antimicrobial Profiling
Sulfonamides represent a historically significant class of synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1] This inhibition disrupts the production of essential nucleic acids and amino acids, thereby impeding bacterial growth and replication.[1][2] The evaluation of novel sulfonamide derivatives, such as this compound, is crucial in the ongoing effort to combat infectious diseases and overcome emerging antimicrobial resistance.
These application notes are designed to provide researchers with a robust framework for the systematic in vitro evaluation of this compound's antimicrobial properties. The protocols described adhere to the principles outlined by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different studies.[3][4]
Foundational Concepts: Understanding the Assays
A multi-faceted approach is essential for a thorough in vitro characterization of a novel antimicrobial agent. The following assays provide a comprehensive profile of the compound's activity:
-
Disk Diffusion (Kirby-Bauer) Test: This qualitative method provides a preliminary assessment of an organism's susceptibility to the compound. A disk impregnated with this compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[5][6][7] The size of this zone is indicative of the compound's potency.
-
Broth Microdilution (Minimum Inhibitory Concentration - MIC): This quantitative method determines the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism.[8][9] Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension. The MIC value is a critical parameter for evaluating the potency of an antimicrobial agent.
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[10][11] This assay is a crucial follow-up to the MIC test and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of this compound is a critical first step. Due to the limited public data on this specific compound, preliminary solubility testing in various solvents (e.g., dimethyl sulfoxide (DMSO), ethanol, sterile deionized water) is recommended.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO).
-
Once fully dissolved, bring the solution to the desired final stock concentration (e.g., 10 mg/mL) with an appropriate sterile diluent, such as sterile deionized water or a buffer. Note the final concentration of the solvent in the stock solution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Disk Diffusion Susceptibility Testing
This method provides a rapid and straightforward initial assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[13][14]
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Disk Preparation: Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound stock solution to sterile paper disks to achieve a desired concentration per disk. Allow the disks to dry completely in a sterile environment.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Disk Application: Aseptically place the prepared disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35-37°C for 16-18 hours.[8]
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters.
Diagram 1: Disk Diffusion Workflow
Caption: A streamlined workflow for the disk diffusion assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the compound's potency.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette and sterile tips
-
Incubator (35-37°C)
-
Plate reader (optional, for OD measurements)
-
QC bacterial strains
Protocol:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound working solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).
Diagram 2: Broth Microdilution Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Anti-microbial activities of sulfonamides using disc diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
Developing Novel Enzymatic Assays: Characterizing Carbonic Anhydrase Inhibition with 4-(Methylamino)Benzenesulfonamide
An Application Guide for Researchers
Abstract
This application note provides a comprehensive framework for the development and execution of an enzymatic assay to characterize inhibitors of carbonic anhydrase (CA), using 4-(Methylamino)Benzenesulfonamide as a model compound. Benzenesulfonamides represent a critical pharmacophore for CA inhibition, a mechanism central to therapies for glaucoma, epilepsy, and emerging cancer treatments.[1][2][3] We move beyond a simple protocol to detail the scientific rationale behind each step, from initial enzyme characterization to determining inhibitor potency (IC₅₀). This guide is designed for researchers in drug discovery and chemical biology, offering detailed, self-validating protocols, data interpretation guidelines, and troubleshooting advice to empower the development of robust and reliable screening assays.
Scientific Background: Targeting Carbonic Anhydrase
The Enzyme Family: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This fundamental reaction is crucial for a host of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[5][6] In humans, at least 12 catalytically active CA isoforms have been identified, with their expression levels and subcellular locations varying significantly across different tissues.[2]
Several isoforms are validated drug targets:
-
CA II: A highly active and widespread cytosolic isoform. Its inhibition in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[1]
-
CA IX & XII: These are transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic cancers.[3][5] Their activity helps maintain a neutral intracellular pH in the acidic tumor microenvironment, promoting cancer cell survival and proliferation, making them prime targets for novel anticancer therapies.[3]
The Inhibitor Scaffold: Benzenesulfonamides
The primary aromatic sulfonamide moiety (—SO₂NH₂) is the cornerstone of carbonic anhydrase inhibitor design. This group coordinates directly to the Zn²⁺ ion within the enzyme's active site, displacing a catalytic water molecule and effectively shutting down the enzyme's function.[2] The benzene ring and its substituents form additional interactions with hydrophobic and hydrophilic residues in the active site, which dictates the inhibitor's potency and isoform selectivity.[2] this compound serves as an excellent representative of this class, providing a foundational structure for exploring structure-activity relationships.
Principle of the Assay: Leveraging Esterase Activity
While the natural substrate for CAs is CO₂, a more convenient and high-throughput method for laboratory settings utilizes the enzyme's inherent esterase activity.[4] In this colorimetric assay, CA catalyzes the hydrolysis of a non-chromogenic ester substrate, p-Nitrophenyl Acetate (p-NPA), into acetate and the yellow-colored p-Nitrophenol (p-NP). The rate of p-NP formation, measured by the increase in absorbance at 400-405 nm, is directly proportional to the CA enzyme activity.[4][6] The presence of an inhibitor, such as this compound, will slow down this reaction, allowing for the quantification of its inhibitory potency.
Assay Development and Protocols
The successful development of an inhibitor screening assay requires a systematic, multi-step approach. It is not sufficient to simply mix reagents; one must first characterize the enzyme-substrate kinetics to ensure the assay is run under conditions that yield sensitive and reproducible inhibitor data.
Overall Experimental Workflow
The logical flow of assay development is critical. The following diagram outlines the key stages, from initial setup to final inhibitor characterization.
Caption: High-level workflow for CA inhibitor assay development.
Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase II (e.g., from Sigma-Aldrich, Cat. No. C3934)
-
Buffer: CA Assay Buffer (e.g., 20 mM HEPES, pH 7.4)[5]
-
Substrate: p-Nitrophenyl Acetate (p-NPA)
-
Inhibitor: this compound
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Hardware: 96-well flat-bottom microplates, multichannel pipettes, microplate spectrophotometer capable of reading absorbance at 400-405 nm.
Protocol 1: Determination of the Michaelis-Menten Constant (Kₘ)
Rationale: Before screening an inhibitor, it is essential to determine the Kₘ of the substrate (p-NPA) for the enzyme (hCA II). The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). Running inhibition assays at a substrate concentration equal to or near the Kₘ provides optimal sensitivity for detecting competitive inhibitors.
Step-by-Step Protocol:
-
Prepare Substrate Stock: Create a 100 mM stock solution of p-NPA in DMSO.
-
Prepare Substrate Dilutions: Prepare a 2-fold serial dilution of p-NPA in CA Assay Buffer to yield final concentrations ranging from 10 mM to 0.078 mM (for a 10-point curve).
-
Prepare Enzyme Solution: Dilute the hCA II stock to a working concentration (e.g., 2-5 µg/mL) in cold CA Assay Buffer. Keep on ice.
-
Set up the Plate:
-
Add 100 µL of CA Assay Buffer to all wells.
-
Add 50 µL of each p-NPA dilution to triplicate wells. Include "no substrate" wells as a background control.
-
-
Initiate Reaction: Add 50 µL of the diluted hCA II enzyme solution to all wells. The final volume will be 200 µL.
-
Measure Kinetics: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (milli-Absorbance Units/min).
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀)
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is the primary metric for quantifying inhibitor potency. This protocol uses a fixed substrate concentration (determined in Protocol 1) while titrating the inhibitor.
Step-by-Step Protocol:
-
Prepare Inhibitor Stock: Create a 10 mM stock solution of this compound in DMSO.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in CA Assay Buffer to create a range of concentrations (e.g., from 100 µM down to low nM). Ensure the final DMSO concentration in all wells remains constant and low (<1%).
-
Prepare Substrate Solution: Prepare a working solution of p-NPA in CA Assay Buffer at a concentration of 2x the empirically determined Kₘ value.
-
Set up the Plate:
-
Test Wells: Add 50 µL of each inhibitor dilution.
-
Positive Control (No Inhibition): Add 50 µL of CA Assay Buffer containing the same final DMSO concentration as the test wells.
-
Negative Control (100% Inhibition/Background): Add 50 µL of buffer. Do not add enzyme to these wells.
-
-
Enzyme Pre-incubation: Add 50 µL of diluted hCA II enzyme to all wells except the Negative Control wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add 100 µL of the 2x p-NPA substrate solution to all wells. The final volume will be 200 µL, and the final substrate concentration will be equal to Kₘ.
-
Measure Kinetics: Immediately measure the absorbance at 405 nm over time as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction velocity (V₀) for each well.
-
Normalize the data by calculating the Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_positive_control - V₀_background))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.
-
Case Study: Hypothetical Results for this compound
To illustrate the expected outcomes, the following table summarizes hypothetical data from the characterization of this compound against hCA II.
| Parameter | Value | Description |
| Kₘ for p-NPA | 1.5 mM | The substrate concentration at which hCA II activity is at 50% of Vₘₐₓ. |
| [p-NPA] in Assay | 1.5 mM | Substrate concentration used for IC₅₀ determination, set equal to the Kₘ. |
| IC₅₀ | 250 nM | The concentration of this compound that inhibits hCA II activity by 50%. |
Mechanism of Inhibition
The sulfonamide group is the key pharmacophore responsible for the inhibitory activity. The diagram below illustrates its interaction within the enzyme's active site.
Caption: Sulfonamide coordinating to the active site zinc ion.
Troubleshooting and Advanced Applications
| Issue | Potential Cause | Suggested Solution |
| High background signal | Substrate auto-hydrolysis | Prepare substrate solution fresh. Run controls without enzyme to subtract background. |
| Compound precipitation | Poor solubility | Check solubility of the compound in assay buffer. Decrease the highest concentration tested or increase the final DMSO percentage (while running an appropriate solvent control). |
| Inconsistent results | Pipetting errors; temperature fluctuations | Use calibrated pipettes. Pre-warm reagents and plate to the assay temperature. Ensure rapid and consistent mixing. |
Advanced Applications: Once an initial IC₅₀ is determined, further studies can provide deeper insights:
-
Selectivity Profiling: Screen the inhibitor against a panel of other CA isoforms (e.g., CA I, IX, XII) to determine its selectivity profile, a critical step in drug development.[5]
-
Mechanism of Action Studies: Perform kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Alternative Assay Formats: For CAs where the esterase activity is low, a stopped-flow spectrophotometry assay monitoring CO₂ hydration can be used.[5][7]
Conclusion
This application note provides a robust and scientifically grounded methodology for developing an enzymatic assay for carbonic anhydrase inhibitors using this compound as a model compound. By first performing essential kinetic characterization (Kₘ determination) before proceeding to inhibitor potency testing (IC₅₀ determination), researchers can generate reliable, reproducible, and meaningful data. This framework is not only applicable to the specific compound discussed but can also be broadly adapted for the screening and characterization of novel sulfonamide-based inhibitors against various CA isoforms, thereby accelerating research in critical areas of drug discovery.
References
-
Rebstock, J., Zenobi, S., et al. (2022). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135187, Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)-. Retrieved from [Link]
-
Berrino, E., Bozdag, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma. Retrieved from [Link]
-
Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Khan, I., Ibrar, A., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 274142, 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Retrieved from [Link]
-
Zubrienė, A., Smirnov, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]
-
Kenyon, V., Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Lastuti, N. D. R., Purbowasito, W., et al. (2022). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. Veterinary World. Available at: [Link]
-
Stenford, B. A., & Ngassa, F. N. (2016). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
Sharma, P., Kumar, A., et al. (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. Available at: [Link]
-
Noha, S. M., Le-Tiran, A., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Experimental Use of 4-(Methylamino)Benzenesulfonamide in Monoamine Oxidase Research
Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition and the Emerging Role of Sulfonamides
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a critical role in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The two isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor selectivity.[1][2] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders. Consequently, MAO inhibitors have been a cornerstone in the pharmacotherapy of depression, anxiety, and neurodegenerative conditions like Parkinson's disease.[3][4][5]
Selective MAO-A inhibitors are primarily utilized for treating depression and anxiety, while selective MAO-B inhibitors are valuable in managing Parkinson's disease by preventing the breakdown of dopamine.[3] The benzenesulfonamide scaffold has emerged as a promising structural motif in the design of novel MAO inhibitors. Research has demonstrated that various derivatives of benzenesulfonamide exhibit potent and often selective inhibitory activity against MAO, particularly the MAO-B isoform.[3][6][7] This has paved the way for the exploration of new sulfonamide-based compounds as potential therapeutic agents.
This document provides detailed application notes and protocols for the experimental investigation of 4-(Methylamino)Benzenesulfonamide as a potential monoamine oxidase inhibitor. While direct and extensive studies on this specific compound are emerging, the established structure-activity relationships within the benzenesulfonamide class provide a strong rationale for its investigation.[8][9] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel MAO inhibitors.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | PubChem |
| Molecular Weight | 186.23 g/mol | PubChem |
| Appearance | Solid | --- |
| Melting Point | 166 °C | ChemicalBook |
| Water Solubility | 931.2 mg/L (at 15 °C) | ChemicalBook |
| pKa | 10.21 ± 0.12 (Predicted) | ChemicalBook |
Note: Physical properties can vary depending on the purity and crystalline form of the compound. It is recommended to verify the properties of the specific batch being used.
Safety and Handling Precautions
Researchers must adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Proposed Mechanism of Action: A Hypothesis Grounded in Structure-Activity Relationships
The inhibitory potential of benzenesulfonamide derivatives against MAO is well-documented.[3][6] Molecular docking studies on related compounds suggest that the sulfonamide moiety plays a crucial role in binding to the active site of the MAO enzyme.[3][7] It is hypothesized that the sulfonamide group of this compound interacts with key residues within the substrate cavity of MAO. The N-methylamino group at the para position of the benzene ring is expected to influence the compound's selectivity and potency towards the MAO isoforms.
The following diagram illustrates the proposed interaction of a benzenesulfonamide scaffold within the MAO active site, providing a conceptual framework for the experimental investigation of this compound.
Caption: Hypothetical binding of this compound in the MAO active site.
Experimental Protocols: In Vitro Monoamine Oxidase Inhibition Assay
The following protocol outlines a robust and reproducible method for determining the in vitro inhibitory activity of this compound against human MAO-A and MAO-B. This assay is based on the principle of measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
I. Materials and Reagents
-
Test Compound: this compound
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrate: A suitable substrate for both MAO-A and MAO-B (e.g., kynuramine or p-tyramine)
-
Positive Controls:
-
Clorgyline (for MAO-A)
-
Selegiline or Pargyline (for MAO-B)
-
-
Detection Reagents: A commercial kit for the detection of H₂O₂ (e.g., Amplex Red, MAO-Glo™)
-
Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Equipment:
-
96-well microplates (black, clear bottom for fluorescence assays)
-
Microplate reader (fluorescence or luminescence)
-
Multichannel pipette
-
Incubator
-
II. Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for the MAO inhibition assay.
Caption: Workflow for the in vitro MAO inhibition assay.
III. Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare stock solutions of the positive controls (clorgyline and selegiline/pargyline) in DMSO.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare working solutions of the MAO-A and MAO-B enzymes in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the incubation period.
-
Prepare the substrate working solution in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the appropriate volume of the diluted this compound, positive controls, or vehicle (DMSO in buffer) to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection kit) and add the detection reagents according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the recommended time to allow for signal development.
-
Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
IV. Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of MAO inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Signal_test - Signal_blank) / (Signal_control - Signal_blank)] * 100
-
Signal_test: Signal from wells containing the enzyme and the test compound.
-
Signal_control: Signal from wells containing the enzyme and the vehicle (DMSO).
-
Signal_blank: Signal from wells without the enzyme.
-
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Expected Outcomes and Interpretation
Based on the known activity of other benzenesulfonamide derivatives, it is anticipated that this compound may exhibit inhibitory activity against one or both MAO isoforms.[3][6]
-
Potency: The IC₅₀ value will quantify the potency of the compound. A lower IC₅₀ value indicates higher potency.
-
Selectivity: By comparing the IC₅₀ values for MAO-A and MAO-B, the selectivity of the compound can be determined. A significantly lower IC₅₀ for one isoform over the other indicates selectivity.
The following table provides a hypothetical example of expected data presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline (Positive Control) | ~0.01 | >10 | <0.001 |
| Selegiline (Positive Control) | >10 | ~0.01 | >1000 |
Further Investigations: Delving Deeper into the Mechanism
Should initial screening reveal significant inhibitory activity, further experiments are warranted to fully characterize the interaction of this compound with MAO.
-
Reversibility Studies: Dialysis or rapid dilution experiments can determine whether the inhibition is reversible or irreversible.
-
Kinetic Studies: By measuring the reaction rates at different substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated through Lineweaver-Burk or Michaelis-Menten plots.
-
In Vivo Studies: If in vitro activity is promising, further evaluation in animal models of depression or Parkinson's disease would be the next logical step to assess its therapeutic potential.
Conclusion
The benzenesulfonamide scaffold represents a fertile ground for the discovery of novel monoamine oxidase inhibitors. This compound, as a member of this chemical class, warrants thorough investigation for its potential to modulate MAO activity. The protocols and guidelines presented herein provide a comprehensive framework for researchers to systematically evaluate its inhibitory profile and contribute to the development of new therapeutic agents for neurological and psychiatric disorders.
References
-
Petzer, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]
-
Petzer, J. P., et al. (2020). Monoamine oxidase inhibition by thiazole derivatives substituted with the benzenesulfonamide moiety. ResearchGate. Available at: [Link]
-
Shetnev, A., et al. (2019). 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. PubMed. Available at: [Link]
-
Petzer, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Vijayalakshmi, M. K., & Srinivasan, R. (2025). Structures of MAO inhibitors containing the sulfonamide or 1,3-oxazole moieties. ResearchGate. Available at: [Link]
-
Shetnev, A., et al. (2023). 4-(2-Methyloxazol-4-Yl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Yıldırım, S., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC - NIH. Available at: [Link]
-
Shetnev, A., et al. (2023). 4-(2-Methyloxazol-4-Yl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Sarma, B. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Taylor & Francis Online. Available at: [Link]
-
Ögren, S. O., et al. (1982). Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. PubMed. Available at: [Link]
-
de Oliveira, M. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]
-
Singh, T., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]
-
Al-Masoudi, N. A. (2021). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. Available at: [Link]
-
Unsalan, S., et al. (2022). MAO-inhibitors (Moclobemide, Selegiline, Clorgyline, Lazabemide, and Safinamide) and their common structure features. ResearchGate. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]
-
Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized 4-(Methylamino)Benzenesulfonamide
Abstract
This document provides a comprehensive technical guide for the purification of 4-(Methylamino)Benzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing that absolute purity is critical for drug development and research applications, we present a selection of robust purification strategies. This guide moves beyond simple step-by-step instructions, delving into the physicochemical principles that underpin each technique. We offer detailed protocols for acid-base extraction, systematic recrystallization, column chromatography, and preparative HPLC, enabling researchers to select and optimize the most suitable method based on the impurity profile of their crude product.
Introduction and Physicochemical Profile
This compound is an organic compound featuring both a weakly basic secondary amine and a weakly acidic sulfonamide group. This amphoteric nature is a key characteristic that can be exploited for purification. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side-products, and potential safety concerns in final active pharmaceutical ingredients (APIs).
While specific experimental data for this compound is not broadly published, we can infer its properties from closely related analogs to guide our purification strategy.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 4-Aminobenzenesulfonamide (Sulfanilamide)[1] | 4-(Dimethylamino)Benzenesulfonamide[2] |
| Molecular Weight | 186.24 g/mol | 172.21 g/mol | 200.26 g/mol |
| Melting Point (°C) | 150 - 170 (estimated) | 163.9 - 166.4 | 209 - 211 |
| pKa (Sulfonamide NH) | ~10 (estimated)[3] | ~10.4 | ~10.6 |
| pKa (Conjugate Acid of Amine) | ~4-5 (estimated) | ~2.5 | ~4-5 |
| Solubility | Likely soluble in polar organic solvents (alcohols, acetone); sparingly soluble in water and nonpolar solvents. | Sparingly soluble in cold water; soluble in acetone, ethanol. | Slightly soluble in DMSO and Methanol.[2] |
Common Synthesis Routes and Potential Impurities
Understanding the synthetic origin of the crude product is crucial for identifying likely impurities. A common route is the N-methylation of 4-Aminobenzenesulfonamide.
-
Starting Materials: 4-Aminobenzenesulfonamide
-
Reagents: Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base (e.g., K₂CO₃, NaOH)
This route can lead to several process-related impurities:
-
Unreacted Starting Material: Residual 4-Aminobenzenesulfonamide.
-
Over-alkylation Product: The formation of 4-(Dimethylamino)Benzenesulfonamide.
-
Degradation Products: Impurities arising from harsh reaction conditions.[4]
-
Inorganic Salts: Byproducts from the base and workup steps (e.g., sulfates, halides).
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity. The initial bulk purification can be achieved using a cost-effective method like acid-base extraction or recrystallization, followed by a high-resolution technique like column chromatography or preparative HPLC for final polishing if required.
Figure 1: A strategic workflow for the multi-step purification of this compound.
Method 1: Acid-Base Extraction
Principle: This technique leverages the amphoteric nature of the target compound to separate it from neutral, more strongly acidic, or more strongly basic impurities.[5][6] By adjusting the pH of the aqueous phase, we can selectively move our compound between an organic layer and an aqueous layer. The sulfonamide group (-SO₂NH-) is weakly acidic, while the methylamino group (-NHCH₃) is basic.
Figure 2: pH-dependent forms of this compound. R = -SO₂-C₆H₄-.
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A typical starting concentration is 50-100 mg/mL.
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The target compound, being basic, will protonate and move into the aqueous layer. Basic impurities will also be extracted. Neutral and acidic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous extract in an ice bath.
-
Slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the pH is > 11. The target compound will precipitate as it becomes neutral and less water-soluble.
-
Add a fresh portion of ethyl acetate or DCM to the flask and transfer back to the separatory funnel.
-
Shake to extract the neutral product back into the organic layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
-
Final Wash and Drying:
-
Combine the organic extracts.
-
Wash with a saturated NaCl solution (brine) to remove residual water.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified solid.
-
Method 2: Recrystallization
Principle: This classic purification technique for solids relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures.[8][9] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of the crude material into several test tubes.
-
To each tube, add a different solvent from Table 2 (start with ~0.5 mL).
-
Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point and observe.[10]
-
If the compound dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds; may require a co-solvent. |
| Ethanol (95%) | 78 | High | A common and effective solvent for many organic solids. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Medium | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | Medium-Low | Often used in a solvent pair with hexanes. |
| Toluene | 111 | Low | For less polar compounds or impurities. |
Protocol 2: Bulk Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[10]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. If colored impurities are present, you may add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[10]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step can trap impurities.[8]
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry until a constant weight is achieved.
Method 3: Silica Gel Column Chromatography
Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[11] More polar compounds interact more strongly with the polar silica gel and elute more slowly. This compound is a polar molecule and will require a relatively polar eluent system.
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system will give the target compound an Rf value of ~0.3-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified compound.
Method 4: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Principle: For achieving the highest levels of purity (>99.5%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound.[1] This method is particularly useful for separating structurally similar impurities, such as the over-methylated 4-(Dimethylamino)Benzenesulfonamide.
General Workflow:
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from all impurities. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid.
-
Scale-Up: The analytical method is scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column dimensions.
-
Fraction Collection: The eluent is monitored by a UV detector, and fractions are collected as the peak corresponding to the pure compound elutes.
-
Product Isolation: The pure fractions are combined, and the solvent is removed, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile based, to yield the final, high-purity product.
Purity Assessment
The purity of the final product should always be validated.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a sample.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[11]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities.[11]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.
- University of California, Davis. (n.d.). Acid-Base Extraction.
-
Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)-. Retrieved from [Link]
- NIST. (n.d.). Benzenesulfonamide, 4-methyl-.
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide. Retrieved from [Link]
- ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
- Supporting Information from a relevant chemical synthesis journal.
- Alizadeh, A., & Mokhtari, J. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2056.
- Lab-Chemicals.Com. (n.d.). Benzenesulfonamide, 4-(methylamino)-.
-
NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-N, N-dimethylamino methylaniline.
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
- Wang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
- European Journal of Chemistry. (2021).
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
-
PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). 4-amino benzenesulfonamides.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]
- 2. 6162-21-6 CAS MSDS (Benzenesulfonamide, 4-(dimethylamino)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. prepchem.com [prepchem.com]
- 6. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)- | C8H11N3O3S | CID 135187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 116599-33-8|4-((Methylamino)methyl)benzenesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 11. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(Methylamino)Benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 4-(methylamino)benzenesulfonamide. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges with practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, while conceptually straightforward, can be prone to several side reactions that impact yield and purity. Below, we address the most common issues encountered in the laboratory.
Issue 1: Low Yield of the Desired Product
A diminished yield of this compound is a frequent problem. This can often be traced back to the reactivity of the starting materials and the specific reaction conditions employed.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction between 4-(acetylaminophenyl)sulfonyl chloride and methylamine may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
-
Hydrolysis of the Sulfonyl Chloride: 4-(Acetylaminophenyl)sulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[3] This is a primary cause of reduced yield.
-
Suboptimal Base Concentration: The reaction of a sulfonyl chloride with a primary amine like methylamine should proceed readily.[5][6] However, an appropriate base is often used to scavenge the HCl generated.
-
Solution: Typically, an excess of the amine itself can act as the base. If using a different base, such as triethylamine or pyridine, ensure it is added in at least a stoichiometric amount.
-
Issue 2: Formation of N,N-Dimethylated Byproduct
The most common side reaction is the formation of 4-(dimethylamino)benzenesulfonamide, where the sulfonamide nitrogen is also methylated.
Potential Causes & Solutions:
-
Over-methylation: The initially formed this compound can be deprotonated and react further with the methylating agent.
-
Solution 1: Control Stoichiometry: Use a precise stoichiometry of the methylating agent. Limiting the amount of the methylating agent can help minimize the formation of the di-substituted product.
-
Solution 2: Choice of Base and Temperature: The selection of the base is critical. A weaker base may not efficiently deprotonate the mono-methylated product, thus slowing down the second methylation.[4] Conversely, a very strong base can promote it. Lowering the reaction temperature can also help control the reaction rate and improve selectivity for the mono-methylated product.[4]
-
-
Reaction Conditions Favoring Di-methylation: Certain reaction conditions can favor the formation of the N,N-dimethylated product.
Issue 3: Presence of Unreacted Starting Material (Sulfanilamide)
If starting from sulfanilamide and a methylating agent, incomplete conversion is a common hurdle.
Potential Causes & Solutions:
-
Low Reactivity of Sulfanilamide: The sulfonamide nitrogen in sulfanilamide is not strongly nucleophilic.
-
Solution 1: Use of a Stronger Base: Employing a stronger base such as potassium hydroxide (KOH) or sodium hydride (NaH) can more effectively deprotonate the sulfonamide, increasing its nucleophilicity.[4]
-
Solution 2: More Potent Methylating Agent: Traditional methylating agents like methyl iodide or dimethyl sulfate are highly reactive but also toxic.[4][9] N,N-dimethylformamide dimethylacetal (DMF-DMA) has been reported as a suitable methylating agent for sulfonamides.[9]
-
-
Steric Hindrance: Although less of a concern with methylamine, steric hindrance can play a role with bulkier amines.
-
Solution: Ensure adequate reaction time and consider slightly elevated temperatures to overcome the activation energy barrier.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most typical synthesis involves the reaction of 4-(acetylaminophenyl)sulfonyl chloride with methylamine, followed by hydrolysis of the acetyl group.[10] An alternative route is the direct methylation of sulfanilamide.
Q2: How can I effectively purify the final product?
Purification is critical to remove side products and unreacted starting materials.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[11] A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the components based on their differential adsorption to the silica gel.
Q3: What analytical techniques are best for confirming the structure and purity of my product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[10]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the sulfonamide and the N-H bond.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for assessing the purity of the sample and identifying any impurities.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(Acetylaminophenyl)sulfonyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-(acetylaminophenyl)sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).[11]
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine (in a solvent like THF or as an aqueous solution, though anhydrous conditions are preferred) to the cooled solution of the sulfonyl chloride. An excess of methylamine is typically used to act as both the nucleophile and the base.[5]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetyl protected intermediate.[11]
-
Hydrolyze the acetyl group by heating with dilute aqueous acid (e.g., HCl).
-
Neutralize the solution and extract the final product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Scheme
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0 °C to Room Temperature | Minimizes side reactions, particularly over-methylation. [4] |
| Solvent | Anhydrous Dichloromethane or THF | Prevents hydrolysis of the sulfonyl chloride starting material. [3] |
| Base | Excess Methylamine or Triethylamine | Acts as a nucleophile and scavenges HCl byproduct. |
| Methylating Agent (for sulfanilamide) | Methyl Iodide or DMF-DMA | Potent agents to achieve N-methylation. [4][9] |
References
- Technical Support Center: Selective N-Methylation of Sulfonamides - Benchchem. (URL: )
- Copper-catalyzed oxidative methylation of sulfonamides by dicumyl peroxide. (2020-12-28). (URL: )
- Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calcula. (2013-02-06). (URL: )
- Artifacts in biological assays involving N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide - Benchchem. (URL: )
- Methodology Research On The N-Methylation/Aryloxymethylation Of Arylsulfonamides - Globe Thesis. (2021-09-16). (URL: )
-
Sulfanilamide - PubChem. (URL: [Link])
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (URL: [Link])
-
Methyl amine w/ a sulfonyl chloride - Physics Forums. (2005-08-11). (URL: [Link])
-
Sulfonamide Formation from Amines - Chemistry LibreTexts. (2021-07-31). (URL: [Link])
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL: )
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (2021-08-01). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physicsforums.com [physicsforums.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. globethesis.com [globethesis.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solutions for 4-(Methylamino)Benzenesulfonamide Stability
Welcome to the technical support guide for 4-(Methylamino)Benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to design robust experiments and formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound solutions.
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration and how can I prevent it?
A: Discoloration is a classic indicator of chemical degradation, most commonly through oxidation and/or photodegradation. The 4-(Methylamino) moiety and the benzene ring are susceptible to oxidation, which can form colored chromophoric impurities. Exposure to ambient or UV light can provide the energy to initiate and accelerate these degradation reactions.[1][2]
Prevention Strategies:
-
Light Protection: Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil to block light.[3]
-
Inert Atmosphere: Oxygen is a key reactant in oxidation. Purge your solvent with an inert gas like nitrogen or argon before preparing the solution. Additionally, overlay the headspace of your container with the inert gas before sealing to minimize oxygen exposure.
-
Use of Antioxidants: For applications where they will not interfere, consider adding an antioxidant. Sulfonamide solutions have been successfully stabilized against photodegradation with agents like sodium metabisulfite or thiourea.[4][5]
-
Purity of Reagents: Use high-purity, peroxide-free solvents. Impurities in lower-grade solvents can catalyze degradation.
Q2: I'm observing precipitation in my aqueous solution, especially after storage. What is the likely cause?
A: Precipitation can arise from several factors:
-
pH Shift: The solubility of sulfonamides is highly pH-dependent. This compound is an amphoteric molecule. A shift in the solution's pH (e.g., due to CO2 absorption from the air) can decrease its solubility, causing it to crash out of solution.
-
Temperature Fluctuation: Solubility is temperature-dependent. If a solution is prepared at a higher temperature and then stored at a lower temperature (e.g., refrigerated), the compound may precipitate if the concentration exceeds its solubility limit at the lower temperature.
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound, leading to its precipitation over time. Hydrolysis, for instance, can cleave the molecule, and the resulting fragments may have different solubility profiles.[6]
-
Poor Solvent Choice: The compound may have borderline solubility in the chosen solvent system from the outset.
To resolve this, ensure your solution is buffered to a pH where the compound is most stable and soluble. Store at a constant temperature and consider using co-solvents like DMSO or DMF for initial dissolution before dilution in aqueous media if solubility is a persistent issue.[7]
Q3: My assay results are inconsistent and show a decreasing concentration of the parent compound over time. Is this related to stability?
A: Absolutely. Inconsistent results and a time-dependent loss of the active compound are hallmark signs of solution instability.[6] The primary degradation pathway for sulfonamides is hydrolysis of the sulfur-nitrogen (S-N) bond, particularly in acidic conditions.[1][6] This chemically alters the molecule, reducing the concentration of the intended analyte and leading to poor reproducibility in your experiments. To ensure reliable data, it is critical to use freshly prepared solutions or to perform a stability study to define the window of time during which your solution remains viable under your specific experimental conditions.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This guide provides a systematic approach to identifying and resolving specific stability problems.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: HPLC analysis shows a significant decrease in the parent peak and the appearance of new peaks within hours of preparation.
-
Probable Cause: The pH of your buffer is likely promoting acid-catalyzed hydrolysis. Sulfonamides are generally most susceptible to degradation under acidic conditions (pH < 7).[1][8] The S-N bond is more labile when the molecule is protonated.
-
Recommended Action:
-
Measure pH: Immediately verify the pH of your solution.
-
Adjust pH: The optimal stability for sulfonamides is often found in the neutral to alkaline pH range (pH 7-9).[1][8] Prepare new solutions buffered in this range.
-
Perform a pH-Rate Study: To definitively identify the pH of maximum stability for your specific concentration and buffer system, a pH-rate profile study is the gold standard. See Protocol 2 for guidance.
-
Issue 2: Degradation Despite Neutral pH and Light Protection
-
Symptom: You have controlled for pH and light, but still observe degradation, perhaps accompanied by discoloration.
-
Probable Cause: Oxidative degradation is the likely culprit. The secondary amine group is a potential site for oxidation. This can be exacerbated by the presence of trace metal ions, which can catalyze oxidative reactions, or by dissolved oxygen in the solvent.[6]
-
Recommended Action:
-
Deoxygenate Solvents: Before use, sparge all solvents (both organic and aqueous) with an inert gas (N2 or Ar) for 15-20 minutes.
-
Use Chelating Agents: If metal ion contamination is suspected (e.g., from buffer salts), add a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Add Antioxidants: Incorporate an antioxidant such as sodium metabisulfite or thiourea into your formulation.[4] Always run a control to ensure the antioxidant does not interfere with your downstream assay.
-
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended First Steps |
| Yellow/Brown Color | Oxidation, Photodegradation | Store in amber vials, prepare under inert gas. |
| Precipitation | pH shift, Temperature change, Low solubility | Buffer solution to pH 7-9, store at constant temp. |
| Decreasing Potency | Hydrolysis (S-N bond cleavage) | Increase pH to neutral/alkaline range (pH 7-9).[1] |
| Multiple New HPLC Peaks | Multiple degradation pathways are active | Implement combined strategy: Control pH, light, and oxygen. |
Core Concepts & Visualization
Understanding the potential failure points of the molecule is key to preventing them. The primary degradation routes for this compound are hydrolysis, oxidation, and photolysis.
Diagram 1: Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting stability issues.
Best Practice Protocols & Recommendations
Adhering to best practices during solution preparation is the most effective way to ensure stability and reproducibility.
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation reactions.[6] Avoid freezing unless cryostability has been confirmed, as freeze-thaw cycles can cause precipitation. |
| pH (Aqueous) | 7.0 - 9.0 | Minimizes acid-catalyzed hydrolysis of the S-N bond, which is the primary degradation pathway in aqueous solutions.[1][8] |
| Light Exposure | Store in Darkness (Amber Vials) | Prevents photodegradation, a common issue for aromatic compounds and sulfonamides.[1][3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation of the amine group and aromatic ring. |
| Solvent | High-Purity, Degassed | Minimizes catalytic degradation from impurities (metals, peroxides) and prevents oxidation from dissolved O2. |
Protocol 1: Preparation of a Stabilized Stock Solution (Example in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a solvent in which benzenesulfonamides show good solubility.[7]
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Inert gas source (Nitrogen or Argon) with tubing
-
Amber glass vial with a PTFE-lined screw cap
-
Calibrated balance and appropriate volumetric flasks/pipettes
-
-
Procedure:
-
Pre-Weighing: Calculate the mass of this compound required for your target volume and concentration.
-
Solvent Degassing: Dispense the required volume of DMSO into a separate container. Bubble inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the solid compound directly into the amber glass vial.
-
Dissolution: Add the degassed DMSO to the vial containing the solid. Cap tightly and vortex or sonicate until the solid is completely dissolved.
-
Inert Overlay: Briefly flush the headspace of the vial with inert gas before sealing the cap tightly.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at 2-8°C, protected from light.
-
Protocol 2: Outline for a pH-Rate Profile Study
This study determines the pH at which the compound is most stable, following forced degradation principles.[9]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Sample Preparation: Prepare identical solutions of this compound in each buffer. A typical final concentration for analysis is 100 µg/mL.[6]
-
Forced Degradation: Incubate all samples at an elevated, constant temperature (e.g., 60°C) to accelerate degradation.[6] Include a control sample stored at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by neutralizing or diluting in mobile phase) and store at low temperature until analysis.
-
Quantification: Analyze all samples using a validated, stability-indicating HPLC method that can separate the parent compound from its degradants.
-
Data Analysis: For each pH, plot the natural log of the parent drug concentration versus time. The slope of this line gives the observed degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.
References
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides.
- BenchChem. (2025). Stability of Methanesulfonamide in Acidic and Basic Conditions. BenchChem Technical Guides.
-
Chiriac, A. P., Gherghel, D., Năstasă, C., Găman, M. A., & Sârbu, A. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Molecules, 28(23), 7820. [Link]
-
Hassan, M. M. (1984). The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions. International Journal of Pharmaceutics, 20(3), 287-295. [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group Insights. [Link]
-
Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Szabó, L., Ujaczki, J., Fehér, C., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(21), 6649. [Link]
-
Egbujor, M. C., Garrido, J., Borges, F., & Saso, L. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants, 11(5), 986. [Link]
-
Matsui, Y., Takagi, H., & Chihara, K. (1970). [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide]. Arerugi, 19(10), 770-776. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(3). [Link]
-
Chen, X., Wang, D., Wei, G., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 233, 266-274. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Guide to Overcoming Immunoassay Interference
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering, or wish to prevent, immunoassay interference. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure the accuracy and reliability of your data.
A Note on "4-(Methylamino)Benzenesulfonamide": While this guide addresses the critical topic of overcoming assay interference, it is important to note that this compound is not a widely documented or commercially standard reagent for this specific application. Therefore, this document will focus on the well-established and validated methods centered around the use of specialized blocking reagents to mitigate common sources of interference, such as heterophilic antibodies (HA), Human Anti-Animal Antibodies (HAAA), and Rheumatoid Factor (RF).
Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy
This section addresses the fundamental questions surrounding immunoassay interference. Understanding the nature of the problem is the first step toward solving it.
Q1: What is immunoassay interference?
Q2: What are the most common types of interfering substances?
A2: The most common sources are endogenous antibodies from the patient or subject sample. These include:
-
Heterophilic Antibodies (HA): These are naturally occurring, polyspecific antibodies that can bind to immunoglobulins from different species (e.g., the mouse antibodies used in an assay).[5][6][7] They are typically low-affinity but can be present in up to 40% of the population.[6]
-
Human Anti-Animal Antibodies (HAAA): These are high-affinity, specific antibodies that develop in response to exposure to animal proteins.[3] The most common type is the Human Anti-Mouse Antibody (HAMA), which is a significant issue for assays built with mouse monoclonal antibodies.[4][8][9]
-
Rheumatoid Factor (RF): This is an autoantibody that primarily targets the Fc region of a patient's own IgG antibodies but can also cross-react with animal immunoglobulins used in an assay.[6][8][10]
Q3: How do these interfering antibodies cause false results in a sandwich ELISA?
A3: In a typical sandwich immunoassay, interfering antibodies cause problems in two primary ways:
-
False Positives: The interfering antibody can simultaneously bind to the solid-phase capture antibody and the enzyme-labeled detection antibody, forming a "bridge" in the absence of the actual analyte. This creates a signal that is indistinguishable from a true positive result.[4][6][11]
-
False Negatives: The interfering antibody can bind to either the capture or detection antibody at or near the antigen-binding site. This blocks the antibody from binding to the intended analyte, leading to a lower-than-expected signal and an underestimation of the analyte's concentration.[4][6][11]
Q4: My results seem inconsistent. How can I screen for potential interference?
A4: A key indicator of interference is a non-linear response upon sample dilution. If an interfering substance is present, diluting the sample may reduce its effect, causing the calculated analyte concentration (adjusted for dilution) to change significantly instead of remaining constant.[12] Another common method is a spike-and-recovery experiment, where a known amount of analyte is added to the sample matrix. A low recovery percentage suggests that something in the matrix is interfering with detection.[1]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct, actionable advice for specific issues encountered during experiments.
Issue 1: Unexpectedly High Signal or False Positives
-
Observation: You observe a high signal in your negative controls or in samples where you expect a low or zero concentration of the analyte. The assay background is unacceptably high.
-
Probable Cause: This is the classic sign of a false positive caused by interfering antibodies (HA, HAMA, or RF) bridging the capture and detection antibodies.[6][7][11]
-
Troubleshooting Workflow:
-
Confirm with Dilution: Perform a serial dilution of the suspect sample. If interference is the cause, you will likely see a disproportionate drop in the signal that does not correlate with the dilution factor.[12]
-
Pre-treat with a Blocker: Re-run the sample after pre-treating it with a commercially available heterophilic antibody blocking reagent or non-immune IgG from the same species as your primary antibodies (e.g., mouse IgG for an assay using mouse monoclonals).[3][13] A significant reduction in the signal strongly indicates that the original result was a false positive.
-
Use an Alternate Assay: If possible, measure the sample using an assay from a different manufacturer or one that uses antibodies from a different species.[12] Interfering antibodies are often specific, and an alternate assay may not be susceptible.[12]
-
Issue 2: Poor Analyte Recovery or False Negatives
-
Observation: You get lower-than-expected results for your positive controls, or a spike-and-recovery experiment yields a recovery rate significantly below 80-120%.
-
Probable Cause: This suggests that interfering antibodies are binding to your assay antibodies and sterically hindering their ability to capture or detect the target analyte.[4][6][11]
-
Troubleshooting Workflow:
-
Verify with Spike-and-Recovery: The first step is to confirm the issue with a robust spike-and-recovery experiment. Spiking a known quantity of analyte into both the assay buffer (control) and the sample matrix will quantify the degree of interference.[1]
-
Implement a Blocker: Just as with false positives, adding a suitable blocking reagent to the sample diluent or pre-incubating the sample with the blocker can neutralize the interfering antibodies, freeing up the assay antibodies to bind the analyte and improving recovery.[6][14]
-
Optimize Sample Dilution: In some cases, simply diluting the sample further can lower the concentration of the interfering substance to a point where it no longer has a significant impact, without diluting the analyte below the assay's limit of detection.[1]
-
Part 3: Core Experimental Protocols
Here we provide detailed, step-by-step methodologies for implementing interference mitigation strategies.
Protocol 1: Implementing a Passive Blocking Strategy with Animal IgG
This protocol uses an excess of non-immune immunoglobulins to saturate interfering antibodies.
-
Principle of Causality: Passive blockers work by overwhelming the low-affinity, polyspecific heterophilic antibodies with an excess of irrelevant immunoglobulin.[6][15] The interfering antibodies bind to this abundant, non-specific IgG, preventing them from cross-linking the specific capture and detection antibodies of the assay.[16]
-
Materials:
-
Purified, non-immune IgG from the same species as the assay antibodies (e.g., Mouse IgG, Goat IgG).
-
Assay diluent or PBS.
-
Patient/subject samples.
-
-
Procedure:
-
Reconstitute Blocker: Prepare a stock solution of the non-immune IgG in your standard assay diluent.
-
Determine Optimal Concentration: The required concentration of the blocking IgG depends on the concentration of your assay antibodies. A common starting point is to use the blocker at a concentration at least 10 times higher than the concentration of the capture/detection antibodies.[8][16]
-
Pre-incubation (Recommended):
-
Add the blocking IgG solution to your patient/subject samples at the determined final concentration.
-
For example, add 1 part blocker concentrate to 9 parts sample.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
Assay Integration:
-
Alternatively, the blocking IgG can be added directly into the assay or sample diluent buffer that will be used for all samples. This ensures that the blocker is present when the sample is introduced to the assay antibodies.
-
-
Run Assay: Proceed with your standard immunoassay protocol using the pre-treated samples or the blocker-fortified diluent.
-
Validation: Compare the results of samples run with and without the blocking agent to confirm the elimination of interference.
-
| Blocking Agent Type | Common Interference Target | Recommended Starting Concentration |
| Mouse IgG / Mouse Serum | HAMA, heterophilic antibodies in mouse monoclonal assays | 50-200 µg/mL in sample diluent[8][10][15] |
| Goat IgG / Goat Serum | Human Anti-Goat Antibodies (HAGA) | 10x the concentration of the assay's goat antibody[16] |
| General Blocker (e.g., TRU Block™) | HAMA, RF, general heterophilic antibodies | Manufacturer-specific; often used at lower concentrations than passive blockers[8][15][16] |
Protocol 2: Spike & Recovery for Interference Validation
This protocol validates the presence of matrix interference and the efficacy of your blocking strategy.
-
Principle of Causality: This experiment directly tests the sample matrix's effect on the measurement of a known quantity of analyte. A successful recovery indicates the absence of significant interference, thereby validating the assay's accuracy in that specific matrix.[1]
-
Procedure:
-
Prepare Samples: Create three sets of samples:
-
A (Neat Matrix): The patient/subject sample without any added analyte.
-
B (Spiked Buffer): Assay buffer spiked with a known concentration of analyte (e.g., a mid-range point on your standard curve).
-
C (Spiked Matrix): The patient/subject sample spiked with the same final concentration of analyte as in Sample B.
-
-
Run Assay: Measure the analyte concentration in all three samples according to your standard protocol.
-
Calculate Recovery: Use the following formula to determine the percent recovery:
% Recovery = [(Concentration of C - Concentration of A) / Concentration of B] * 100
-
Interpret Results:
-
Acceptable Recovery (e.g., 80-120%): Indicates that matrix interference is minimal.
-
Low Recovery (<80%): Suggests the presence of interference that is causing a false negative bias.
-
High Recovery (>120%): Suggests a false positive bias or synergistic matrix effects.
-
-
Part 4: Visualizing the Mechanisms
Understanding these processes visually can solidify your grasp of the concepts.
Caption: Workflow of a standard sandwich ELISA.
Caption: How interfering antibodies cause false positives and false negatives.
Caption: How blocking agents neutralize interfering antibodies.
References
- Sehlin, D., et al. (2010). Interference from heterophilic antibodies in amyloid-β oligomer ELISAs. Journal of Alzheimer's Disease.
- Sur-Altiner, D. (n.d.). Endogenous Heterophile and Human anti-animal Antibodies Mode of Action with Respect to ELISA Interference. Biorbyt.
- Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central.
- Merck Millipore. (n.d.). Controlling Interfering Antibodies in Diagnostic Assays. Merck Millipore.
- Meridian Bioscience. (n.d.). Immunoassay Blocking Reagents. Meridian Bioscience.
- Biosynth. (2025). An Introduction To Immunoassay Interference. Biosynth Blog.
- MLabs. (n.d.). Heterophile Antibody Interferent Screen. MLabs.
- myadlm.org. (2022).
- Borromeo, V., et al. (2007). Heterophile antibody interference in a solid phase sandwich immunoassay for detection of equine growth hormone in plasma.
- CANDOR Bioscience. (2018). HAMA and heterophilic antibodies cause interference in immunoassays.
- ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects.
- Life Science. (n.d.). Immunoassay Blocking Agents: Reducing False Results. Life Science.
- Life Science. (n.d.). Whitepaper: Reducing False Results in Immunoassay Testing. Life Science.
- ResearchGate. (2025). Evaluation of heterophilic antibody blocking agents in reducing false positive interference in immunoassays for IL-17AA, IL-17FF, and IL-17AF.
- Bjerner, J., et al. (1992). Eliminating interference from heterophilic antibodies in a two-site immunoassay for creatine kinase MB by using F(ab')2 conjugate and polyclonal mouse IgG. Clinical Chemistry.
- Meridian Bioscience. (n.d.). Immunoassay Blocking Reagents Practical Guide. Meridian Bioscience.
- Molecular Depot. (n.d.). HAMA Interference Kit. Molecular Depot.
Sources
- 1. biosynth.com [biosynth.com]
- 2. elgalabwater.com [elgalabwater.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference from heterophilic antibodies in amyloid-β oligomer ELISAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Heterophile antibody interference in a solid phase sandwich immunoassay for detection of equine growth hormone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. myadlm.org [myadlm.org]
- 13. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Whitepaper: Reducing False Results in Immunoassay Testing [collateral.meridianlifescience.com]
- 16. ivdgenryo.veritastk.co.jp [ivdgenryo.veritastk.co.jp]
preventing false positives in 4-(Methylamino)Benzenesulfonamide high-throughput screening
A Senior Application Scientist's Guide to Navigating HTS Assay Artifacts with a Focus on Sulfonamide-Class Compounds
Welcome to the technical support center for high-throughput screening (HTS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the costly pursuit of false-positive hits. While the principles discussed are broadly applicable, we will use the 4-(Methylamino)Benzenesulfonamide scaffold as a case study to explore the nuances of hit validation, particularly for compound classes like sulfonamides, which can exhibit both legitimate bioactivity and pan-assay interference behavior.
Frequently Asked Questions (FAQs) - Your First Line of Defense
This section provides rapid answers to the most common initial questions encountered after a primary HTS run.
Q1: What exactly is a false positive in the context of HTS?
A false positive, or an "assay artifact," is a compound that appears to be active in a primary screen but does not produce this effect through a specific, desired interaction with the biological target.[1][2][3] This apparent activity is due to interference with the assay's detection method or non-specific interactions, rather than genuine target engagement.[2][3] Such misleading hits are a significant drain on resources if not identified and eliminated early.[4][5]
Q2: My promising hit from the primary screen isn't showing activity in my follow-up experiments. What's happening?
This is a classic sign of a false positive. Primary HTS assays are optimized for speed and scale, which can make them susceptible to various interference mechanisms.[4] Your hit may be an aggregator, a reactive compound, or it might be interfering with your assay's detection technology (e.g., fluorescence, luminescence).[2][3] The lack of reproducibility in a different assay format (an orthogonal assay) is a strong indicator that the initial result was an artifact.[5]
Q3: My hit is this compound. Could it be a Pan-Assay Interference Compound (PAIN)?
It's a critical question to ask. The benzenesulfonamide substructure is found in many legitimate drugs, often targeting enzymes like carbonic anhydrases.[6] However, certain sulfonamide derivatives, particularly phenol-sulfonamides, are also classified as Pan-Assay Interference Compounds (PAINS).[7] PAINS are chemical structures known to cause non-specific, promiscuous activity across many different assays.[7][8]
The key is not to discard the hit based on its structure alone but to perform rigorous validation. The protocols in this guide are designed to help you determine if your compound's activity is specific and valuable or an artifact of its chemical properties.
Q4: What are the most common causes of false positives I should be aware of?
False positives arise from two main sources: compound-mediated interference and interference with the assay technology itself.
| Interference Class | Mechanism | Common Cause |
| Compound-Mediated | Aggregation | The compound forms colloidal aggregates at screening concentrations that sequester and denature the target protein non-specifically. This is a very common cause of false positives.[3][9] |
| Chemical Reactivity | The compound contains electrophilic groups that covalently and non-specifically modify the target protein, often by reacting with cysteine residues.[8][10] | |
| Redox Cycling | In the presence of reducing agents (like DTT), the compound cycles between oxidized and reduced states, producing hydrogen peroxide (H₂O₂) which can disrupt protein function.[1][5] | |
| Assay Tech-Mediated | Optical Interference | The compound is intrinsically fluorescent or colored, absorbs light at the assay's excitation/emission wavelengths, or scatters light, leading to a false signal.[1][11] |
| Reporter Inhibition | The compound directly inhibits a reporter enzyme used in the assay, such as firefly luciferase, making it appear as though the primary target was inhibited.[2][3] | |
| Chelation | The compound sequesters metal ions (e.g., Mg²⁺, Zn²⁺) that are essential for the activity of the target enzyme or assay components.[1][11] |
In-Depth Troubleshooting Guides
This section provides detailed explanations and step-by-step protocols to identify and eliminate the most common types of false positives.
Guide 1: Investigating Compound-Mediated Interference
These artifacts are caused by the intrinsic physicochemical properties of the test compound.
Issue: Compound Aggregation
Causality: At concentrations typical for HTS (low to mid-micromolar), some compounds are poorly soluble and form colloidal aggregates.[9] These aggregates can adsorb proteins from the solution, causing non-specific inhibition through partial denaturation.[9][12] This mechanism is a leading cause of reproducible yet artifactual activity.[3]
Troubleshooting Protocol: Detergent Counter-Screen
This protocol is designed to test if the observed activity is sensitive to the presence of a non-ionic detergent, a hallmark of aggregation-based inhibition.[13]
Protocol Steps:
-
Prepare Compound Dilutions: Prepare a concentration-response curve for your hit compound (e.g., 8-point, 3-fold serial dilution starting from 100 µM).
-
Set Up Parallel Assays: Prepare two sets of assay plates.
-
Plate A (Standard Buffer): Use the exact same buffer conditions as your primary HTS assay.
-
Plate B (Detergent Buffer): Use the same buffer, but supplement it with 0.01% Triton X-100 or Tween-20.
-
-
Run Assays: Add the target enzyme and substrate to both plates and initiate the reaction. Incubate for the standard assay duration.
-
Measure and Analyze: Read the plates and generate dose-response curves for each condition.
-
Interpret Results:
-
True Hit: The IC₅₀ value remains relatively unchanged between Plate A and Plate B.
-
Aggregator: The IC₅₀ value shows a significant rightward shift (potency decreases) or the inhibitory activity is completely abolished in Plate B.[9]
-
Advanced Confirmation: For critical hits, consider confirming aggregation using Dynamic Light Scattering (DLS), which directly measures the formation of particles in solution.
Issue: Chemical Reactivity & Redox Cycling
Causality: Some chemical scaffolds contain "warheads" that can react non-specifically with nucleophilic residues (like cysteine) on proteins, leading to covalent inhibition.[8][10] Separately, redox-active compounds can generate hydrogen peroxide (H₂O₂) in the presence of common assay reagents like DTT, which can oxidize and inactivate the target protein.[5]
Troubleshooting Protocol: Redox Interference Assay (using Horseradish Peroxidase)
This assay detects the generation of H₂O₂ by a potential redox-cycling compound.[5]
Protocol Steps:
-
Prepare Reagent Mix: Create a solution containing:
-
10 µM Phenol Red
-
20 µg/mL Horseradish Peroxidase (HRP)
-
The same concentration of reducing agent (e.g., 1 mM DTT) used in your primary assay buffer.
-
-
Add Compound: Dispense your hit compound into a 384-well plate over a range of concentrations.
-
Initiate Reaction: Add the HRP/Phenol Red reagent mix to the wells.
-
Incubate and Read: Incubate at room temperature for 15-30 minutes. Measure the absorbance at 610 nm.
-
Interpret Results:
-
Non-Redox Cycler: No significant increase in absorbance is observed.
-
Redox Cycler: A concentration-dependent increase in absorbance at 610 nm indicates the production of H₂O₂, confirming the compound as a likely false positive.[5]
-
Guide 2: Unmasking Assay Technology Interference
These artifacts arise when a compound directly interferes with the measurement system of the assay.
Issue: Optical Interference (Fluorescence/Absorbance)
Causality: If your compound is colored or naturally fluorescent, it can absorb or emit light at the same wavelengths used by the assay's detection system, artificially increasing or decreasing the signal.[1][11]
Troubleshooting Protocol: Pre-read and Post-read Spectral Scanning
This protocol identifies compounds that interfere with the assay readout without any biological components present.
Protocol Steps:
-
Prepare "Buffer Only" Plates: Add your hit compound in a concentration-response format to plates containing only the final assay buffer (no enzyme or substrates).
-
Pre-Read Scan: Read the plates using the same detection method (e.g., fluorescence, luminescence) as your primary screen. This identifies intrinsic compound signal.
-
Spike with Product/Reporter: To a parallel set of wells, add the final product of the enzymatic reaction or the fluorescent/luminescent reporter molecule at a concentration that gives a mid-range signal.
-
Post-Read Scan: Read the plates again. A decrease in signal indicates the compound is quenching the reporter's signal.
-
Interpret Results:
-
No Interference: The compound shows no signal in the pre-read and does not alter the signal in the post-read.
-
Interference: The compound shows a signal on its own (autofluorescence) or quenches the signal from the reporter molecule.[14]
-
Issue: Reporter Enzyme Inhibition (e.g., Luciferase)
Causality: Many HTS assays use coupled enzymatic reactions where the final step is catalyzed by a reporter like firefly luciferase (e.g., Kinase-Glo®, ADP-Glo™).[2][3] A compound that inhibits luciferase will appear as an inhibitor of the primary target because the final light-producing signal is diminished.[3]
Troubleshooting Protocol: Luciferase Counter-Screen
This is a critical counter-screen for any assay that uses a luciferase-based readout.
Protocol Steps:
-
Prepare Assay Plate: Add your hit compound in a concentration-response format to an assay plate.
-
Add Luciferase Reagents: Add a standard concentration of ATP (the substrate for luciferase) and the luciferase enzyme directly to the wells. Use a concentration of ATP that produces a robust signal (often the Km value for the enzyme).
-
Incubate and Read: Incubate for 10-15 minutes at room temperature and measure luminescence.
-
Interpret Results:
-
True Hit: The compound does not inhibit the luminescence signal, indicating it does not affect the luciferase enzyme.
-
Luciferase Inhibitor: The compound shows concentration-dependent inhibition of luminescence, marking it as a false positive from the primary screen.
-
Systematic Hit Validation Workflow
To ensure the integrity of your hit compounds, a systematic, multi-step validation cascade is essential. This workflow moves from broad, high-throughput methods to more specific, lower-throughput confirmation.
Caption: A systematic workflow for HTS hit validation.
Workflow Explained:
-
Hit Confirmation: Always re-test hits from the primary screen to confirm their activity and rule out random errors.[15]
-
Orthogonal Assay Validation: This is a crucial step. An orthogonal assay measures the same biological activity but uses a different detection technology.[5][15] For example, if your primary screen for a kinase was luminescence-based (ADP-Glo™), an orthogonal assay might use fluorescence polarization to detect the phosphorylated product. A true hit should be active in both assays.
-
Counter-Screens: Run the specific interference assays detailed in the troubleshooting guides above. A compound is only considered "clean" if it passes all relevant counter-screens.
-
Biophysical Confirmation: To definitively prove your compound interacts with the target, use biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA).[5][16][17] These techniques measure direct physical binding, providing orthogonal evidence of target engagement that is independent of enzyme activity.
-
Structure-Activity Relationship (SAR): A genuine hit should exhibit a demonstrable SAR.[5] Synthesize or acquire close analogs of your hit compound. Small changes to the molecule's structure should lead to predictable changes in activity. If activity is lost with minor modifications, it suggests the original hit was not a specific binder.
Caption: Major mechanisms of HTS false positives.
By implementing this rigorous, evidence-based approach to hit validation, researchers can confidently distinguish true, progressible hits from misleading assay artifacts, ultimately saving significant time and resources in the drug discovery process.
References
-
Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7):2719–40. [Link]
-
Dahlin JL, Baell JB, et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5):2091-113. [Link]
-
Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
-
BioAscent. Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. [Link]
-
Dahlin JL, Baell JB, et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]
-
Thorne N, Auld DS, Inglese J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4):235-256. [Link]
-
Capuzzi SJ, et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
Wassermann AM, et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9):3739-3748. [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
-
Dahlin JL, et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Baell JB. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6):1513-1516. [Link]
-
National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
Sink R, Gobec S, Pečar S, Zega A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34):4231-55. [Link]
-
Martin A, Rigoreau L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
-
Napier AI. (2023). 5 ways to reduce false positives in screening. [Link]
-
Scott AD, et al. (2017). Biophysical methods in early drug discovery. Pharmaceuticals (Basel), 10(4):85. [Link]
-
D4 Pharma. (2021). Reducing False Positive Drug Target Predictions. [Link]
-
Dahlin JL, et al. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
-
Schubert T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
-
ResearchGate. (2013). (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. [Link]
-
Medina-Franco JL, et al. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 58(15):5848-58. [Link]
-
Renaud J, et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(9):895-906. [Link]
-
Clasby M. (2022). Dealing With False Positives During Drug Screening Process. Channelchek. [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2019). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]
-
ResearchGate. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
-
Jooste C, et al. (2021). Towards the validation of high-throughput sequencing (HTS) for routine plant virus diagnostics: measurement of variation linked to HTS detection of citrus viruses and viroids. Virology Journal, 18(1):15. [Link]
-
ResearchGate. (2010). False Positives in the Early Stages of Drug Discovery. [Link]
-
Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. [Link]
-
Auld DS, et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(6):1257. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]
-
Rai G, et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1):15-30. [Link]
-
d'Espaux L, et al. (2023). Coupling High-Throughput and Targeted Screening for Identification of Nonobvious Metabolic Engineering Targets. ACS Synthetic Biology, 12(12):3685-3698. [Link]
-
Jeon M, et al. (2021). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Molecular Informatics, 40(12):2100130. [Link]
-
ChemFH. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]
Sources
- 1. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Semantic Scholar [semanticscholar.org]
- 11. drughunter.com [drughunter.com]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. channelchek.com [channelchek.com]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 4-(Methylamino)Benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of 4-(Methylamino)Benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the synthesis of novel derivatives. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure the success of your synthetic endeavors.
The derivatization of this compound, a key intermediate in the synthesis of various biologically active compounds, typically involves reactions at the secondary amine. The two most common transformations are N-Acylation and N-Alkylation . The core challenge in these reactions stems from the electronic nature of the starting material: the electron-withdrawing sulfonyl group (-SO₂) reduces the nucleophilicity of the adjacent methylamino nitrogen, making it less reactive than a typical secondary amine.[1][2] Understanding and overcoming this inherent low reactivity is the key to optimizing reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound.
General Reactivity
Q1: Why is the methylamino group in this compound less reactive than other secondary amines? A1: The potent electron-withdrawing effect of the neighboring benzenesulfonamide group significantly delocalizes the lone pair of electrons on the nitrogen atom, thereby reducing its nucleophilicity and basicity.[1][3][4] This makes reactions like acylation and alkylation more challenging compared to simple alkylamines. Overcoming this requires either activating the nitrogen atom or using a more reactive electrophile.
N-Acylation FAQs
Q2: My N-acylation reaction with a carboxylic acid is not working. What is the issue? A2: Direct acylation with a carboxylic acid is generally inefficient without an activating agent. The low nucleophilicity of the sulfonamide nitrogen[2] and the poor leaving group of the carboxylic acid (hydroxide ion) prevent the reaction from proceeding. You must activate the carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2]
Q3: What are the best acylating agents for this substrate? A3: For higher reactivity, it is recommended to use acyl chlorides or acid anhydrides.[2][5][6] These reagents possess a better leaving group (chloride or carboxylate, respectively) compared to carboxylic acids, facilitating the nucleophilic attack by the weakly nucleophilic nitrogen. In some cases, highly reactive N-acylbenzotriazoles can also be used, especially when the corresponding acid chlorides are difficult to prepare.[7]
Q4: Is a base always necessary for N-acylation? A4: While often beneficial, it depends on the acylating agent and conditions.
-
With Acyl Halides/Anhydrides: A base is crucial. It serves two purposes: to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion, and to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.[8][9] Common bases include pyridine, triethylamine (TEA), or stronger bases like sodium hydride (NaH) for difficult cases.[2][10]
-
Acid-Catalyzed Acylation: Interestingly, N-acylation can also be performed under acidic conditions, for instance, with a catalytic amount of sulfuric acid in acetonitrile, particularly when using acid anhydrides.[5][6] Lewis acid catalysts like Cu(OTf)₂, Al(HSO₄)₃, and Bi(OTf)₃ have also proven effective in promoting N-acylation under mild conditions.[2][11]
N-Alkylation FAQs
Q5: What are the primary challenges with N-alkylation of this compound? A5: The main challenges are the low nucleophilicity of the nitrogen and potential side reactions. A strong base is typically required to deprotonate the nitrogen, making it sufficiently nucleophilic to attack an alkyl halide.[12] However, if the alkyl halide is sterically hindered or if the base is too bulky, the reaction may be very slow or fail entirely.[13]
Q6: What type of base and solvent system is recommended for N-alkylation? A6: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) are common choices. This combination facilitates the formation of the nucleophilic anion while providing a suitable medium for the Sₙ2 reaction to occur.
Q7: How can I avoid O-alkylation or other side reactions? A7: While N-alkylation is the primary expected pathway for this substrate, side reactions can occur if other nucleophilic sites are present in the molecule. For this compound itself, O-alkylation of the sulfonyl group is not a major concern under typical alkylating conditions. The key is to ensure anhydrous conditions, as water can react with the base and alkylating agent. Careful control of temperature can also minimize decomposition or unwanted side reactions.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during derivatization reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | 1.1. Insufficiently Active Electrophile: Using a carboxylic acid directly or a less reactive alkyl halide (e.g., alkyl chloride vs. iodide). | 1.1.1. For Acylation: Switch to a more reactive acylating agent like an acyl chloride or acid anhydride .[2][5] 1.1.2. For Alkylation: Use a more reactive alkyl halide (I > Br > Cl) or an alkyl triflate.[14] |
| 1.2. Weak Base/Insufficient Deprotonation: The nitrogen is not sufficiently activated to act as a nucleophile. | 1.2.1. Use a stronger base. For acylations, move from pyridine/TEA to NaH .[2][7] 1.2.2. For alkylations, ensure a sufficiently strong base like NaH or K₂CO₃ is used in an appropriate solvent (DMF, THF).[12] | |
| 1.3. Inappropriate Solvent: The solvent may not be suitable for the reaction type (e.g., protic solvent with NaH) or may not fully dissolve the reactants. | 1.3.1. Use a polar aprotic solvent like THF, DMF, or acetonitrile for reactions involving strong bases.[2] 1.3.2. Ensure reactants are fully dissolved; gentle heating may be required.[15] | |
| 1.4. Steric Hindrance: The electrophile or the substrate has bulky groups near the reaction center, impeding the reaction.[13] | 1.4.1. Increase the reaction temperature to provide more energy to overcome the activation barrier. 1.4.2. Use a less bulky base if steric clash with the base is suspected.[13] 1.4.3. Consider an alternative synthetic route if sterics are unavoidable. | |
| 2. Formation of Multiple Products | 2.1. Diacylation: In the presence of a strong base and excess acylating agent, a second acyl group can be added.[2] | 2.1.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.[2] 2.1.2. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| 2.2. Side Reactions with Other Functional Groups: If your acylating or alkylating agent contains other reactive groups, they may participate in unwanted reactions. | 2.2.1. Protect other reactive functional groups (e.g., alcohols, other amines) in the molecule before attempting the derivatization.[3][16] | |
| 2.3. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, strong base/acid). | 2.3.1. Run the reaction at a lower temperature for a longer period. 2.3.2. Use milder bases or catalysts. Lewis acid-catalyzed acylations are often performed under very mild conditions.[11] | |
| 3. Difficult Product Isolation / Purification | 3.1. Product is Water-Soluble: The derivative may have high polarity, making extraction from aqueous workup difficult. | 3.1.1. After aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency with organic solvents. 3.1.2. If the product is an acidic N-acylsulfonamide, acidify the aqueous layer to protonate it and then extract. |
| 3.2. Co-elution during Chromatography: Impurities have similar polarity to the desired product. | 3.2.1. Try a different solvent system for column chromatography. A gradient elution might be necessary. 3.2.2. Consider recrystallization as an alternative purification method. This can be highly effective for crystalline sulfonamide derivatives.[17] | |
| 3.3. Workup Issues: Formation of emulsions during extraction or precipitation of salts. | 3.3.1. For emulsions, add brine or filter the entire biphasic mixture through a pad of celite. 3.3.2. Ensure all salts (e.g., from the base) are fully dissolved or filtered off before extraction.[15] |
Part 3: Experimental Protocols & Visualizations
General Derivatization Workflow
The following diagram illustrates a generalized workflow for the derivatization of this compound.
Caption: General workflow for derivatization experiments.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride using triethylamine as a base.
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[15]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[17]
Protocol 2: N-Alkylation using an Alkyl Halide
This protocol details a procedure for N-alkylation using sodium hydride as a strong base.
-
Reaction Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous DMF to the flask.
-
Substrate Addition: Cool the NaH suspension to 0 °C. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and slowly add the alkyl halide (1.1 eq.).
-
Reaction: Allow the reaction to stir at room temperature (or heat gently if required) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using silica gel column chromatography.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting a failing reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. Available at: [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]
- Google Patents. (1957). Sulfonamide purification process - US2777844A.
- Google Patents. (1997). Formation and utility of sulfonic acid protecting groups - US5596095A.
-
RSC Publishing. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]
-
RSC Publishing. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (2010). N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide. Available at: [Link]
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]
-
Taylor & Francis Online. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Available at: [Link]
-
ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Available at: [Link]
-
ResearchGate. (2022). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Available at: [Link]
-
Bentham Science. (2022). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Available at: [Link]
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Available at: [Link]
-
ResearchGate. (2021). Scheme 4: Synthetic scheme of substituted.... Available at: [Link]
-
ResearchGate. (2013). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Available at: [Link]
-
RSC Publishing. (2016). Arylation and alkenylation of activated alkyl halides using sulfonamides. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available at: [Link]
-
ResearchGate. (2005). Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection. Available at: [Link]
-
ResearchGate. (2015). Experimental conditions tested to N-acylation of benzenesulfonamides 3a-e by ethyl a-bromophenylacetate. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Reddit. (2021). Bulky alkylation troubleshooting. Available at: [Link]
-
Wiley Online Library. (2016). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem. Available at: [Link]
- Google Patents. (2011). Polyfluoroalkylsulfonamido alkyl halide intermediate - US20110237834A1.
-
ResearchGate. (2017). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]
- Google Patents. (1990). Process for the preparation of aromatic sulfonic acid chlorides - EP0403947A2.
-
PubMed. (1994). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. Available at: [Link]
-
Vrije Universiteit Amsterdam Research Portal. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
-
PubMed. (1983). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2020). N-Acylation of sulfonamides with carboxylic acid chloride in solvent or.... Available at: [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. US20110237834A1 - Polyfluoroalkylsulfonamido alkyl halide intermediate - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Methylamino)Benzenesulfonamide Analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-(Methylamino)Benzenesulfonamide analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying this important class of compounds. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - Core Purification Strategy
This section addresses high-level strategic decisions you'll face before beginning your purification workflow.
Q1: What are the most critical initial analytical steps before attempting a large-scale purification of a new this compound analogue?
A1: Before committing your entire batch of crude material, a small-scale analytical investigation is paramount. This initial workup saves time, solvent, and precious compound.
-
Assess Crude Purity and Identify Components: Run a preliminary Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude material. This helps you understand the number of components, the relative polarity of your target compound versus impurities, and the nature of those impurities (e.g., starting materials, by-products, or isomers).[1]
-
Solubility Screening: Test the solubility of your crude product in a range of common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water, acetone). This is critical for choosing an appropriate system for either crystallization or chromatography. The solubility of sulfonamides can vary significantly based on their substitution pattern.[2]
-
Stability Check on Silica: Spot a solution of your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. Compare this to a plate that was eluted immediately. If new spots appear or the main spot diminishes on the plate that sat longer, your compound may be unstable on silica gel, which will significantly impact your strategy for column chromatography.[3]
Q2: How do I choose between crystallization and column chromatography as the primary purification method for my sulfonamide analogue?
A2: The choice depends on the impurity profile, the physical properties of your compound, and the desired scale.
-
Choose Crystallization When:
-
The target compound is the major component (>85-90% purity).
-
The impurities have significantly different solubility profiles from your product.
-
The compound is a stable, crystalline solid. Crystallization is highly scalable and often the most economical method for achieving high purity.
-
You are dealing with polymorphism, and you need to isolate a specific, thermodynamically stable crystal form.[4][5]
-
-
Choose Column Chromatography When:
-
The crude mixture is complex, containing multiple components with similar polarities.
-
Impurities are isomers or have very similar structures to the target compound.
-
The product is an oil or a non-crystalline solid.
-
You are working on a smaller scale (mg to grams). While scalable, chromatography becomes progressively more expensive and labor-intensive.
-
The following workflow provides a general decision-making framework.
Caption: High-level purification strategy decision workflow.
Section 2: Troubleshooting Guide - Crystallization
Crystallization is often the preferred method for purifying sulfonamides, but it comes with unique challenges, most notably polymorphism and solubility issues.[5]
Q3: My compound "oils out" of solution instead of forming crystals. What causes this and how can I fix it?
A3: Oiling out occurs when the compound's solubility decreases so rapidly that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common when a solution is cooled too quickly or when too much anti-solvent is added at once.
-
Causality: The solution becomes supersaturated too quickly, exceeding the metastable zone limit and entering the labile zone where spontaneous liquid-liquid phase separation is favored over nucleation.
-
Solutions:
-
Reduce Cooling Rate: Instead of an ice bath, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C). Slow cooling is essential for growing high-quality crystals.[4]
-
Use a Different Solvent System: The solvent choice is critical. Try a solvent in which your compound has slightly lower solubility at high temperatures. This creates a shallower solubility curve, widening the metastable zone.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimum of a "good" solvent. Heat the solution, and then add a warm "anti-solvent" dropwise until turbidity just begins to appear. Then, allow the solution to cool slowly.[4]
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the primary solvent to reduce the overall concentration before initiating cooling or adding anti-solvent.
-
Q4: I am consistently getting different crystal forms (polymorphs) between batches, affecting my analytical data. How can I control this?
A4: Polymorphism is a well-documented phenomenon in sulfonamides, driven by different arrangements of intermolecular interactions like hydrogen bonding.[5] Controlling it requires rigorous standardization of your crystallization protocol.
-
Causality: Different kinetic and thermodynamic conditions favor the nucleation of different crystal forms. Factors like solvent, temperature, cooling rate, and impurities can all influence which polymorph is obtained.
-
Control Strategies:
-
Standardize Conditions: Strictly control and document every parameter: solvent(s), concentration, cooling rate, agitation speed, and final temperature.
-
Seeding: This is the most effective method. Introduce a small number of seed crystals of the desired polymorph into a slightly supersaturated solution. This templates the growth of the desired form exclusively.[4]
-
Solvent Selection: The solvent can dictate the resulting polymorph. Experiment with solvents of varying polarity and hydrogen-bonding capabilities (e.g., protic vs. aprotic) to find a system that reliably produces the desired form.
-
Caption: Troubleshooting common crystallization problems.
Section 3: Troubleshooting Guide - Column Chromatography
When crystallization is not viable, flash column chromatography is the workhorse for purification.
Q5: My compound is streaking badly on the TLC plate. What does this mean for my column, and how do I fix it?
A5: Streaking on a TLC plate is a red flag that predicts poor separation on a column. It is typically caused by sample overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase (silica gel).[6]
-
Causality:
-
Overloading: Too much sample is spotted, exceeding the capacity of the stationary phase at that point.
-
Acidity/Basicity: The amine and sulfonamide groups can be acidic or basic. If your compound is a base, it can interact strongly with the acidic silica gel, causing tailing. If it's acidic, it can also show undesirable interactions.
-
Insolubility: The compound may be crashing out of the mobile phase as it moves up the plate.
-
-
Solutions:
-
Dilute the Sample: Run the TLC again with a much more dilute sample solution.[6]
-
Modify the Mobile Phase:
-
For basic compounds (like many 4-methylamino analogues), add a small amount (0.1-1%) of a base like triethylamine or ammonia (in methanol) to the mobile phase. This neutralizes the acidic sites on the silica, preventing strong ionic interactions.[6]
-
For acidic compounds , add 0.1-1% of acetic or formic acid to the mobile phase.[6]
-
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, your compound might be unstable on silica. Consider using a different stationary phase like alumina (basic or neutral) or C18 (reversed-phase).[3]
-
Q6: My compound elutes with the solvent front (Rf ≈ 1) or sticks to the baseline (Rf ≈ 0). How do I select the right solvent system?
A6: This is a classic mobile phase polarity issue. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for good separation.[3]
-
Causality:
-
Rf ≈ 1 (Solvent Front): The mobile phase is too polar. Your compound has a much higher affinity for the solvent than the stationary phase and is simply washed through the column without interaction.[6]
-
Rf ≈ 0 (Baseline): The mobile phase is not polar enough. Your compound has a very high affinity for the silica gel and does not move.[6]
-
-
Solutions:
-
If Rf is too high: Decrease the polarity of the mobile phase. For a common ethyl acetate/hexanes system, this means increasing the proportion of hexanes.
-
If Rf is too low: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). If you are already using 100% ethyl acetate, you may need to add a stronger polar solvent like methanol. A common "next step" is a DCM/Methanol system.
-
Section 4: Purity Analysis and Characterization
Accurate purity assessment is essential to validate your purification success.
Q7: How do I choose the best analytical method to confirm the purity of my final compound?
A7: No single technique is sufficient. A combination of methods is required to build a complete picture of your compound's purity and identity. High-sensitivity methods like HPLC and LC-MS are considered industry standards for quantitative analysis.[7]
| Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| TLC [1][8] | Differential adsorption on a stationary phase. | Retention factor (Rf), presence of UV-active impurities. | Fast, inexpensive, good for reaction monitoring and selecting column conditions. | Not quantitative, may not resolve close-running impurities, non-UV active compounds are invisible without staining. |
| HPLC [1][7] | Differential partitioning between stationary and mobile phases under high pressure. | Retention time (tR), % peak area for purity quantification. | Highly robust, reproducible, and quantitative. The gold standard for purity assessment. | Requires reference standards for absolute quantification, potential for co-elution of impurities under the main peak. |
| LC-MS [7] | HPLC separation followed by mass spectrometry detection. | Retention time, % purity, and mass-to-charge (m/z) ratio for identity confirmation. | Provides both quantitative data and structural information (molecular weight), highly sensitive and specific. | More complex and expensive instrumentation, matrix effects can sometimes suppress ion signals. |
| NMR | Nuclear magnetic resonance spectroscopy. | Chemical structure confirmation. | Unambiguously determines the molecular structure. | Not ideal for detecting low-level impurities (<1-2%) unless they have very distinct signals. |
Section 5: Key Experimental Protocols
Protocol 1: Solvent/Anti-Solvent Recrystallization
This protocol is ideal for purifying solid compounds where a suitable solvent pair has been identified.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide analogue in the minimum amount of a "good" solvent (e.g., acetone, ethyl acetate, or methanol) at an elevated temperature (use a hot plate and boiling chip).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexanes, water, or diethyl ether) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and clarify the solution. Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purification on silica gel.[3][9]
-
Select Solvent System: Based on TLC analysis, choose a mobile phase that provides an Rf of 0.2-0.4 for the target compound and good separation from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude compound in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the selected mobile phase. Start with a less polar composition and gradually increase the polarity if necessary (gradient elution).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
-
Crystallographic details of sulfonamides 1-6. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved from [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved from [Link]
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). PubMed Central (PMC). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources. Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6162-21-6 CAS MSDS (Benzenesulfonamide, 4-(dimethylamino)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mitigating Degradation of 4-(Methylamino)Benzenesulfonamide During Storage
Welcome to the dedicated technical support center for 4-(Methylamino)Benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during storage and experimentation. Here, you will find scientifically grounded troubleshooting advice, frequently asked questions, and detailed protocols to proactively address potential degradation issues.
Introduction
This compound is a key sulfonamide intermediate in various synthetic pathways. Like many sulfonamides, its stability can be compromised by environmental factors, leading to the formation of impurities that can impact experimental outcomes and product quality. This guide provides a comprehensive framework for understanding and mitigating the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary factors are exposure to moisture (humidity), light (photodegradation), elevated temperatures, and oxidative conditions. Each of these can initiate distinct degradation pathways. For instance, moisture can lead to hydrolysis of the sulfonamide bond, while light can provide the energy for photolytic cleavage.
Q2: What are the recommended general storage conditions for this compound?
A2: Based on available safety data sheets and general best practices for sulfonamides, it is recommended to store this compound in a tightly sealed container in a dry and cool place.[1] Specifically, protection from moisture and light is crucial. An inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.
Q3: Are there specific temperature and humidity ranges I should adhere to?
A3: While specific long-term stability data for this compound is not extensively published, general guidelines for pharmaceutical substances suggest storage at controlled room temperature (20-25°C) with a relative humidity (RH) below 60%.[2] Excursions outside this range should be minimized. For long-term storage, refrigeration (2-8°C) in a desiccated environment is a prudent measure.
Q4: I've observed a change in the color of my this compound powder. What could this indicate?
A4: A change in color, such as yellowing or browning, is often a visual indicator of degradation. This could be due to the formation of oxidized or photolytic degradation products, which are often colored compounds. If you observe a color change, it is highly recommended to perform an analytical assessment (e.g., HPLC) to determine the purity of the material before use.
Q5: How does the N-methyl group in this compound affect its stability compared to primary arylsulfonamides?
A5: The N-methyl group can influence the electronic properties and steric environment of the sulfonamide nitrogen. Research on related N-sulfonylhydrazones has shown that N-methylation can enhance chemical stability, particularly against acid-catalyzed hydrolysis.[1] This suggests that this compound may exhibit greater stability under acidic conditions compared to its primary amine counterpart, 4-aminobenzenesulfonamide.
Troubleshooting Guide: Investigating Degradation
If you suspect that your stock of this compound has degraded, this step-by-step guide will help you investigate the issue.
Step 1: Visual Inspection
-
Appearance: Note any changes from the expected appearance (e.g., from a white or off-white powder to yellow or clumpy).
-
Solubility: Test the solubility in a standard solvent. Incomplete dissolution or the presence of particulates may indicate the formation of insoluble degradation products.
Step 2: Purity Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity.
-
Objective: To separate the intact this compound from any potential degradation products.
-
Recommendation: Develop and validate a reverse-phase HPLC method. A good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4]
-
Detection: Use a photodiode array (PDA) detector to obtain UV spectra of all peaks. This can help in identifying degradation products, as they may have different UV maxima compared to the parent compound.
Step 3: Identification of Degradation Products by LC-MS
If new peaks are observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for their identification.[5][6]
-
Objective: To determine the mass-to-charge ratio (m/z) of the degradation products and obtain fragmentation patterns to elucidate their structures.
-
Expected Degradation Pathways: Based on studies of other sulfonamides, potential degradation pathways include:
-
Hydrolysis: Cleavage of the S-N bond to yield 4-aminobenzenesulfonic acid and methylamine.
-
Oxidation: Oxidation of the methylamino group or the aromatic ring.
-
Photodegradation: Complex reactions that can lead to fragmentation of the molecule.
-
Ipso-Hydroxylation: A recently identified microbial degradation pathway for sulfonamides involves hydroxylation at the carbon atom attached to the sulfonyl group, followed by fragmentation.[7] This could lead to the formation of 4-aminophenol and other byproducts.
-
Visualizing Potential Degradation
The following diagram illustrates a potential degradation pathway for this compound based on the principle of ipso-hydroxylation.
Caption: Proposed ipso-hydroxylation degradation pathway.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. Controlled Room Temperature (20-25°C) for short-term. | Minimizes the rate of thermally induced degradation reactions. |
| Humidity | Store in a desiccated environment (RH < 40%). | Prevents hydrolytic degradation of the sulfonamide linkage. |
| Light | Store in an amber or opaque container. | Protects against photolytic degradation.[8] |
| Atmosphere | For highly sensitive applications, store under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidative degradation. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass). | Prevents exposure to moisture and air.[1] |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
1. Objective:
To identify potential degradation products and establish a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for HPLC mobile phase
-
HPLC system with PDA detector
-
LC-MS system
3. Procedure:
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and a solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid powder and a solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9]
4. Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Analyze the stressed samples with the most significant degradation by LC-MS to identify the degradation products.
5. Expected Outcome:
This study will provide a degradation profile of this compound and generate samples containing its degradation products. This is essential for the validation of a stability-indicating analytical method.
Workflow for Developing a Stability-Indicating HPLC Method
The following diagram outlines the workflow for developing a robust stability-indicating HPLC method.
Caption: Workflow for stability-indicating HPLC method development.
References
-
Ricken, B., et al. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 79(18), 5751–5758. [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2021). ResearchGate. [Link]
-
European Medicines Agency. Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. [Link]
-
Ferreira, N. N., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7029. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. (2016). PubMed. [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
-
stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability indicating study by using different analytical techniques. (2021). International journal of scientific development and research. [Link]
-
Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2006). PubMed. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews. [Link]
-
Examples sulfonamide containing derivatives used for exploring its potential TS-character. (2002). ResearchGate. [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2022). MDPI. [Link]
-
Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. (2025). PubMed. [Link]
-
forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Stability-indicating HPLC method optimization using quality. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
Studies on sulfonamide degradation products. (2012). ResearchGate. [Link]
Sources
- 1. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Refining Biological Assay Protocols for 4-(Methylamino)Benzenesulfonamide
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(Methylamino)Benzenesulfonamide. As a small molecule with specific physicochemical properties, its successful application in biological assays requires careful consideration of protocol details. This document is structured in a question-and-answer format to directly address common challenges and provide evidence-based troubleshooting strategies. Our goal is to empower you to generate robust, reproducible, and meaningful data by explaining the causality behind experimental choices, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage
Proper handling of any small molecule is the first and most critical step in ensuring assay reliability. Errors at this stage are often the root cause of inconsistent results.
Q1: How should I dissolve this compound for my experiments?
A1: The solubility of your compound dictates the preparation of your stock solution. This compound, like many small organic molecules, is expected to have high solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].
-
Primary Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO.[2] This minimizes the volume of organic solvent added to your final aqueous assay buffer, reducing the risk of solvent-induced artifacts.
-
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds that have poor aqueous solubility.[3] Creating a concentrated stock allows for serial dilutions into your aqueous assay buffer while keeping the final DMSO concentration low (typically ≤0.5%). High concentrations of DMSO can disrupt protein structure and cell membranes, leading to non-specific effects.
-
Protocol: Use a calibrated positive displacement pipette to add the correct volume of DMSO to a pre-weighed amount of solid compound. Vortex vigorously and use gentle warming (30-37°C) if necessary to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particulates.
Q2: What is the best way to store stock solutions of this compound?
A2: Long-term stability is crucial for multi-day or multi-week experiments.
-
Primary Recommendation: Aliquot your high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed tubes.[4]
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce water condensation into the DMSO stock. Water can decrease the solubility of the compound, leading to precipitation, and can also promote hydrolysis of sensitive compounds over time. Storing in a desiccated environment is also recommended.
-
Best Practice: Before use, thaw an aliquot quickly at room temperature and centrifuge it briefly to pellet any potential microscopic precipitates that may have formed during freezing. Always use the solution from the supernatant.
Q3: What are the key safety precautions when handling this compound?
A3: While specific toxicity data may be limited, standard laboratory practice for handling chemical reagents should be followed. Safety data sheets (SDS) for sulfonamides recommend wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of the solid powder.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6]
Part 2: Troubleshooting Guide - Common Assay Artifacts
Assay artifacts are misleading results that arise from the compound interfering with the assay technology itself, rather than acting on the biological target. Identifying these is a critical step in hit validation. The NCATS Assay Guidance Manual is an authoritative resource for understanding and mitigating these issues.[8][9][10][11]
Q4: My compound shows activity in a fluorescence-based assay. How can I be sure it's not due to autofluorescence?
A4: Many organic small molecules possess intrinsic fluorescence, which can lead to false-positive signals.[12][13]
-
Troubleshooting Protocol:
-
Prepare a plate containing your complete assay buffer.
-
Add this compound at the same concentrations used in your main experiment.
-
Crucially, omit the biological target (e.g., enzyme, cells) or the fluorescent substrate.
-
Read the plate on your plate reader using the exact same excitation and emission wavelengths as your primary assay.[14]
-
-
Interpreting Results: A significant signal in these control wells indicates that the compound itself is fluorescent and is causing a false-positive result. If this is the case, you may need to switch to a non-fluorescent readout, such as a luminescence or absorbance-based method.[14]
Q5: I'm seeing inhibition in my biochemical assay, but the dose-response curve is steep and inconsistent. Could this be aggregation?
A5: Yes, this is a classic sign of compound aggregation. At certain concentrations, many small molecules form colloidal aggregates that non-specifically inhibit proteins, leading to false positives that are often potent and difficult to reproduce.[15][16] This is one of the most common mechanisms of assay interference.[15]
-
Troubleshooting Protocol:
-
Detergent Test: Re-run the assay with the inclusion of a low concentration (e.g., 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[14][15]
-
Mechanism: Detergents prevent or disrupt the formation of these non-specific colloidal aggregates.[15]
-
Interpreting Results: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the original activity was due to aggregation.[14] True, specific inhibitors are typically unaffected by low concentrations of non-ionic detergents.
-
-
Visualization of Troubleshooting Logic:
Caption: Decision workflow for diagnosing aggregation-based assay interference.
Part 3: Specific Assay Classes - Protocols & Troubleshooting
Enzyme Inhibition Assays
Q6: How do I design an experiment to confirm that this compound is a true inhibitor of my target enzyme?
A6: Confirming true inhibition requires a series of well-controlled experiments to rule out non-specific mechanisms.[17] A critical step is to determine the mechanism of inhibition (e.g., competitive, noncompetitive).[18][19][20]
-
Step-by-Step Protocol: Differentiating Inhibition Mechanisms
-
Initial IC50 Determination: First, determine the IC50 value of this compound by performing a dose-response experiment at a fixed concentration of the enzyme's substrate (typically at or near its Km value).
-
Substrate Competition Assay:
-
Set up multiple experimental sets. In each set, use a fixed concentration of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Within each set, vary the concentration of the substrate over a wide range (e.g., from 0.1x to 10x the Km value).
-
Measure the initial reaction velocity for all conditions.
-
-
Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km will increase with inhibitor concentration, but the Vmax will remain unchanged.[18] This indicates the inhibitor is competing with the substrate for the enzyme's active site.[20]
-
Noncompetitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax will decrease with inhibitor concentration, but the Km will remain unchanged.[21] This suggests the inhibitor binds to a site other than the active site (an allosteric site).[20]
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km will decrease.[21]
-
-
-
Visualization of Inhibition Mechanisms:
Caption: Binding models for competitive vs. noncompetitive enzyme inhibition.
Cell-Based Assays
Q7: In my cell-based assay, I see a decrease in the reporter signal. How do I distinguish a specific pathway inhibition from general cytotoxicity?
A7: This is a crucial distinction. A compound that simply kills the cells will cause a decrease in signal in almost any cell-based assay (e.g., reporter gene, protein expression). Therefore, you must always run a counterscreen for cytotoxicity in parallel.
-
Step-by-Step Protocol: Cytotoxicity Counterscreen
-
Cell Line: Use the exact same cell line as in your primary assay.
-
Compound Treatment: Treat the cells with this compound across the same concentration range and for the same duration as your primary experiment.
-
Viability Assay: Use a standard method to measure cell viability. Common choices include:
-
MTS/MTT Assays: Measure mitochondrial reductase activity.
-
CellTiter-Glo®: Measures ATP levels, which is a robust indicator of metabolic activity and cell health.
-
Trypan Blue Exclusion: A simple cell counting method to distinguish live from dead cells.
-
-
Data Analysis: Generate a dose-response curve for cytotoxicity. Compare this to the dose-response curve from your primary functional assay.
-
-
Interpreting Results:
-
Scenario A (Specific Effect): Your primary assay shows an IC50 of 5 µM, but the cytotoxicity assay shows a CC50 (cytotoxic concentration 50%) of >100 µM. This indicates a therapeutic window where the compound has a specific effect without killing the cells.
-
Scenario B (Cytotoxic Effect): The IC50 from your primary assay and the CC50 from the viability assay are very similar (e.g., both are ~5 µM). This strongly suggests the observed effect in your primary assay is simply a consequence of the compound being toxic to the cells.
-
Data Summary Table:
| Assay Type | Endpoint Measured | Interpretation of Result |
| Primary Functional Assay | e.g., Reporter Gene Luciferase Activity | IC50 = 5 µM |
| Counterscreen Viability Assay | e.g., Cellular ATP Levels (CellTiter-Glo®) | CC50 > 100 µM |
| Conclusion | The compound exhibits a specific inhibitory effect at concentrations that are not cytotoxic. The therapeutic window is >20-fold. |
References
-
Assay Guidance Manual. National Center for Advancing Translational Sciences - NIH. (URL: [Link])
-
Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])
-
Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. (URL: [Link])
-
Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Technology. (URL: [Link])
-
Non-specific enzyme inhibition. Quora. (URL: [Link])
-
NCATS Assay Guidance Manual Program. National Center for Advancing Translational Sciences. (URL: [Link])
-
Assay Guidance Manual for Drug Discovery: Technologies That Matter. ResearchGate. (URL: [Link])
-
Enzyme Inhibition. Chemistry LibreTexts. (URL: [Link])
-
How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? Patsnap Synapse. (URL: [Link])
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])
-
Inhibition - Enzymes - MCAT Content. Jack Westin. (URL: [Link])
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. (URL: [Link])
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. (URL: [Link])
-
Mole fraction solubility of benzenesulfonamide in dimethylformamide... ResearchGate. (URL: [Link])
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. (URL: [Link])
-
Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC - NIH. (URL: [Link])
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC - NIH. (URL: [Link])
-
Identification of Small-Molecule Aggregation. CD BioSciences. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.no [fishersci.no]
- 8. ncats.nih.gov [ncats.nih.gov]
- 9. Assay Guidance Manual for Drug Discovery: Technologies That Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 11. eurogct.org [eurogct.org]
- 12. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules [mdpi.com]
- 13. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 17. quora.com [quora.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [synapse.patsnap.com]
- 20. jackwestin.com [jackwestin.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-(Methylamino)Benzenesulfonamide Purity by HPLC: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 4-(Methylamino)Benzenesulfonamide, a key intermediate or potential API in various therapeutic areas, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for purity validation, contrasted with High-Performance Thin-Layer Chromatography (HPTLC), grounded in the principles of scientific integrity and regulatory compliance.
Our discussion is structured not as a rigid protocol, but as a logical workflow that mirrors the decision-making process in a modern analytical laboratory. We will delve into the causality behind methodological choices, ensuring that every step is part of a self-validating system.
The Criticality of Purity for this compound
This compound belongs to the sulfonamide class of compounds, which are widely used in antimicrobial drugs. Impurities, whether they are starting materials, by-products, or degradation products, can impact the stability, efficacy, and, most critically, the safety of the final drug product. Therefore, a validated, robust analytical method to determine purity is a non-negotiable regulatory and scientific requirement. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
The Gold Standard: Reversed-Phase HPLC Validation
The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For purity determination, this means the method must be specific for the main compound, linear over a relevant concentration range, accurate, precise, and sensitive enough to detect impurities at their specification limits. Our approach is anchored in the internationally recognized ICH Q2(R1) guidelines.[3][4]
The "Why": Rationale for Methodological Choices
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected for its versatility in separating moderately polar to nonpolar compounds like this compound from its potential impurities.
-
Stationary Phase: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is the workhorse for RP-HPLC. Its long alkyl chains provide excellent hydrophobic retention for aromatic compounds, offering a high probability of resolving the main peak from closely related impurities. A C8 column could be a viable alternative if faster elution is needed.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary. A gradient program allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.[5]
-
Detection: UV detection is the most common choice for sulfonamides due to the presence of a chromophoric benzene ring. A detection wavelength around 265 nm typically provides a good response for the parent compound and related impurities.[5]
Experimental Workflow for HPLC Method Validation
The validation process is a systematic journey to prove the method's reliability.
Caption: Workflow for HPLC Purity Method Validation.
Step-by-Step Validation Protocol
Objective: To validate the RP-HPLC method for determining the purity of this compound and quantifying its impurities.
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before any sample analysis.
-
Procedure: Prepare a standard solution of this compound. Inject it five or six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, theoretical plates > 2000, tailing factor < 2.0.
2. Specificity (Selectivity):
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2]
-
Procedure:
-
Inject a blank (diluent).
-
Inject a solution of the this compound standard.
-
Inject a sample solution spiked with known potential impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions.
-
-
Acceptance Criteria: The main peak should be free from interference from the blank and any impurities or degradants. Peak purity analysis (using a PDA detector) should confirm spectral homogeneity.[5]
3. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure: Prepare a series of at least five concentrations of this compound and its key impurities, typically ranging from the Limit of Quantitation (LOQ) to 150% or 200% of the target concentration.[5]
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally required.
4. Accuracy (Recovery):
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze a sample of known purity (or a placebo spiked with a known amount of API and impurities) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.[6]
5. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The RSD for the replicate measurements should not exceed a pre-defined limit (e.g., < 2.0%).
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.[5]
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at their specified reporting thresholds.
Comparative Analysis: HPLC vs. High-Performance Thin-Layer Chromatography (HPTLC)
While HPLC is the benchmark, other techniques can be employed, particularly for screening or in environments with different resource constraints. HPTLC is a powerful planar chromatography technique that offers a different set of advantages and disadvantages.[7][8]
Caption: Interrelation of Validation Parameters for Method Reliability.
Head-to-Head Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[1] | Differential adsorption on a thin layer of adsorbent material on a plate.[7] |
| Resolution | Very High. Capable of separating complex mixtures with closely related impurities. | Good to High. Generally lower than HPLC but enhanced over traditional TLC.[9] |
| Quantification | Excellent. High precision and accuracy via peak area integration.[1] | Good. Quantification via densitometric scanning of spots. Can be less precise than HPLC. |
| Throughput | Sequential. One sample is analyzed at a time. | Parallel. Multiple samples (standards and unknowns) can be run simultaneously on the same plate.[8][10] |
| Solvent Usage | High. Continuous flow of mobile phase is required. | Very Low. Only a small amount of solvent is needed for the developing chamber.[10] |
| Cost | High initial instrument cost and ongoing operational costs (solvents, columns). | Lower initial instrument cost and very low cost per sample.[10] |
| Flexibility | High. Method parameters (gradient, flow rate) can be finely tuned. | High. Different mobile phases and detection methods can be used post-separation. |
| Sample Prep | Can be demanding; samples must be filtered and free of particulates to avoid column clogging.[11] | More forgiving. Less sample cleanup may be required as the "column" (plate) is disposable.[10] |
Causality in Method Selection: When to Choose HPLC vs. HPTLC?
-
Choose HPLC When:
-
Regulatory Submission is the Goal: HPLC is the universally accepted standard for purity analysis in submissions to agencies like the FDA and EMA.[4]
-
High Resolution is Critical: When impurities are structurally very similar to the API and co-elution is a risk.
-
Trace-Level Quantification is Required: For quantifying genotoxic or other critical impurities at very low levels (ppm or ppb).
-
-
Choose HPTLC When:
-
High-Throughput Screening is Needed: For quickly screening multiple synthesis batches or stability samples for gross impurities.[12]
-
Cost and Speed are Driving Factors: In early-stage development or in quality control environments where rapid pass/fail decisions are needed.[10]
-
Difficult Matrices are Involved: For analyzing samples where extensive cleanup for HPLC would be prohibitive. The single-use nature of HPTLC plates prevents cross-contamination and column degradation.[10]
-
Conclusion: A Scientist's Perspective
The validation of a purity method for a substance like this compound is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. While RP-HPLC remains the undisputed gold standard for its resolving power and quantitative accuracy, it is not the only tool in the analytical chemist's arsenal.
HPTLC presents a compelling alternative for specific applications, offering significant advantages in speed, cost, and sample throughput. The choice between these methods is not a matter of "better" or "worse," but rather a strategic decision based on the specific analytical challenge, the stage of drug development, and the available resources. A deep understanding of the principles behind each technique and the logic of the validation process, as outlined by ICH guidelines, empowers the scientist to select and defend the most appropriate method for the task at hand, ensuring that the final data is not only accurate but irrefutably trustworthy.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER. [Link]
-
Review of Analytical Methods for Sulfonamides. Journal of AOAC INTERNATIONAL. [Link]
-
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
High-Performance Thin-Layer Chromatography (HPTLC). Technology Networks. [Link]
-
A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. [Link]
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. ResearchGate. [Link]
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. National Center for Biotechnology Information (NCBI). [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]
-
How can High Performance Thin Layer Chromatography (HPTLC) help your company?. Shannon ABC. [Link]
-
High Performance Thin Layer Chromatography and Its Role Pharmaceutical Industry: Review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. ctlatesting.com [ctlatesting.com]
- 8. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci [jpbs.in]
- 9. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabr.ie [cabr.ie]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Guide to the Structural Confirmation of 4-(Methylamino)Benzenesulfonamide using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-(Methylamino)Benzenesulfonamide. This document provides a detailed, experience-driven walkthrough of experimental design, data interpretation, and comparative analysis to rigorously confirm the compound's molecular architecture.
Introduction: The Imperative of Structural Verification
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. Accurate structural confirmation is paramount to understanding its chemical properties, reactivity, and biological activity. While various analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule in solution. This guide will demonstrate how a combination of ¹H (proton) and ¹³C (carbon-13) NMR, supported by an understanding of fundamental principles, provides irrefutable evidence for the assigned structure.
We will not only predict and analyze the NMR spectra of this compound but also compare it with a closely related analogue, 4-Aminobenzenesulfonamide (sulfanilamide), to highlight the specific spectral signatures that confirm the presence and position of the methyl group.
The Foundation: Principles of NMR Spectroscopy in Structure Elucidation
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows us to differentiate between chemically non-equivalent nuclei within a molecule.
Furthermore, the magnetic influence of neighboring nuclei causes the splitting of NMR signals, a phenomenon called spin-spin coupling . The magnitude of this splitting, the coupling constant (J) , provides valuable information about the connectivity of atoms. For a deeper dive into the theoretical underpinnings, authoritative texts like "NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry" by Harald Günther are recommended.[1][2][3]
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield high-resolution spectra.
Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for sulfonamides due to its high polarity. The deuterium (²H) in the solvent is not detected in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte's signals.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR experiments on modern spectrometers.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogenous solution is critical for achieving sharp NMR signals.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.
NMR Data Acquisition
The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Experimental workflow for NMR analysis.
Spectral Analysis: Deciphering the Molecular Blueprint
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.
Caption: Predicted ¹H NMR assignments for this compound.
-
Aromatic Protons (H-a and H-b): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[4]
-
H-a (ortho to -NHCH₃): The electron-donating methylamino group will shield these protons, shifting them upfield. We predict a doublet around δ 6.6 ppm . The signal will be a doublet due to coupling with H-b protons (ortho-coupling, ³J ≈ 8-9 Hz).[5]
-
H-b (ortho to -SO₂NH₂): The electron-withdrawing sulfonamide group will deshield these protons, shifting them downfield. We predict a doublet around δ 7.5 ppm , also with ortho-coupling to H-a protons (³J ≈ 8-9 Hz).[5]
-
-
Methyl Protons (H-c): The three protons of the methyl group attached to the nitrogen are chemically equivalent and will appear as a singlet. Due to the electronegativity of the nitrogen, this signal is expected around δ 2.8 ppm .
-
Amine Proton (H-d): The proton on the nitrogen of the methylamino group is expected to show a signal that can be broad and its chemical shift is concentration and solvent-dependent. It will likely appear as a quartet around δ 6.0 ppm due to coupling with the methyl protons (³J).
-
Sulfonamide Protons (H-e): The two protons of the sulfonamide group are equivalent and are expected to appear as a singlet. These protons are typically deshielded and their chemical shift is also solvent-dependent, predicted to be around δ 7.0 ppm .[6]
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Caption: Predicted ¹³C NMR assignments for this compound.
-
Aromatic Carbons: Aromatic carbons typically resonate in the range of δ 110-160 ppm.[7]
-
C-1 (ipso- to -NHCH₃): This carbon is directly attached to the electron-donating amino group and will be significantly shielded, appearing at the most upfield position in the aromatic region, around δ 152 ppm .
-
C-2 (ortho to -NHCH₃): These carbons will also be shielded by the amino group, with a predicted chemical shift around δ 112 ppm .
-
C-3 (ortho to -SO₂NH₂): These carbons are adjacent to the electron-withdrawing sulfonamide group and will be deshielded, appearing around δ 128 ppm .
-
C-4 (ipso- to -SO₂NH₂): This carbon, directly attached to the sulfonamide group, will be the most deshielded aromatic carbon, with a predicted chemical shift around δ 129 ppm .
-
-
Methyl Carbon (C-c): The carbon of the methyl group will appear in the aliphatic region of the spectrum, with a predicted chemical shift of approximately δ 30 ppm .[8]
Comparative Analysis: this compound vs. 4-Aminobenzenesulfonamide
To unequivocally confirm the structure, a comparison with a closely related compound is invaluable. 4-Aminobenzenesulfonamide (sulfanilamide) is an ideal candidate, differing only by the absence of the methyl group on the nitrogen.
| Compound | ¹H NMR Signals | ¹³C NMR Signals |
| This compound | Aromatic: Two doublets (~6.6 & ~7.5 ppm) -NHCH₃: Quartet (~6.0 ppm) -CH₃: Singlet (~2.8 ppm) -SO₂NH₂: Singlet (~7.0 ppm) | Aromatic: Four signals (~152, 112, 128, 129 ppm) -CH₃: One signal (~30 ppm) |
| 4-Aminobenzenesulfonamide | Aromatic: Two doublets (~6.7 & ~7.6 ppm) -NH₂: Singlet (~5.8 ppm) -SO₂NH₂: Singlet (~6.9 ppm) | Aromatic: Four signals (~150, 113, 128, 127 ppm) |
Key Differentiating Features:
-
¹H NMR: The most telling difference is the presence of a singlet at ~2.8 ppm (3H) and a quartet for the NH proton in the spectrum of this compound, which are absent in the spectrum of 4-Aminobenzenesulfonamide. The latter will instead show a singlet for the -NH₂ protons.
-
¹³C NMR: The spectrum of this compound will exhibit an additional signal in the aliphatic region around 30 ppm corresponding to the methyl carbon. The chemical shift of the C-1 carbon will also be slightly different due to the electronic effect of the methyl group.
Advanced NMR Techniques for Unambiguous Confirmation
For complex structures or to further solidify assignments, two-dimensional (2D) NMR techniques can be employed.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum of this compound would show a cross-peak between the aromatic doublets (H-a and H-b) and between the -NH proton and the -CH₃ protons, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-a and C-2, H-b and C-3, and H-c and C-c.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would be observed between the methyl protons (H-c) and the C-1 aromatic carbon, providing definitive proof of the N-methylation site.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a correlation between the methyl protons (H-c) and the ortho aromatic protons (H-a), further confirming the structure.[9]
Conclusion
Through a systematic approach involving careful sample preparation, acquisition of high-resolution ¹H and ¹³C NMR spectra, and a detailed analysis of chemical shifts and coupling patterns, the structure of this compound can be unequivocally confirmed. The comparative analysis with 4-Aminobenzenesulfonamide provides a robust validation of the presence and location of the methyl group. The application of advanced 2D NMR techniques can further enhance the confidence in the structural assignment, adhering to the highest standards of scientific rigor required in research and drug development.
References
- Abraham, R. J., et al. "1H chemical shifts in NMR, part 18 1.
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
- Chemistry LibreTexts. (2024, March 17). 15.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Fiveable. (n.d.). Para-Substituted Benzene Definition.
- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH.
- JoVE. (n.d.).
- Lambert, J. B., & Mazzola, E. P. (2019).
- Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
- Supporting information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. The Royal Society of Chemistry.
- Supporting information: 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide. The Royal Society of Chemistry.
- University of Regensburg. (n.d.). Chemical shifts.
-
Values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
- Wikipedia. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). In Chemistry LibreTexts.
Sources
- 1. wiley.com [wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. rsc.org [rsc.org]
- 9. 63-74-1|4-Aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
A Comparative Analysis of Carbonic Anhydrase Inhibitors: Acetazolamide vs. 4-(Methylamino)Benzenesulfonamide
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Carbonic Anhydrase in Physiology and Disease
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a wide range of physiological processes.[1] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal in respiration, pH homeostasis, ion transport, and fluid balance across various tissues.[2] With at least 15 known isoforms in humans, CAs present a rich field for therapeutic intervention.[1] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, edema, and certain types of cancer, making them a compelling target for drug discovery.[1]
The therapeutic utility of CA inhibitors is well-established, with the sulfonamide class of compounds being the most clinically significant. This guide presents a comparative study of two such compounds: the widely used drug acetazolamide and a less-characterized derivative, 4-(Methylamino)Benzenesulfonamide . While acetazolamide is a cornerstone of CA inhibitor therapy, the exploration of structurally related compounds like this compound is crucial for the development of next-generation inhibitors with potentially improved potency and isoform selectivity.
This document will delve into the known characteristics of acetazolamide and provide a framework for the experimental evaluation of this compound, enabling a thorough comparative analysis for research and drug development professionals.
Acetazolamide: A Prototypical Carbonic Anhydrase Inhibitor
Acetazolamide, chemically known as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, is a potent, non-specific inhibitor of carbonic anhydrase. Its clinical applications are diverse, ranging from the treatment of glaucoma and epilepsy to altitude sickness.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of acetazolamide features a sulfonamide group (-SO₂NH₂) appended to a thiadiazole ring, a key pharmacophore for CA inhibition.
Table 1: Physicochemical Properties of Acetazolamide
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₃S₂ | [PubChem CID: 1986] |
| Molecular Weight | 222.24 g/mol | [PubChem CID: 1986] |
| pKa | 7.2 | [Deranged Physiology] |
| Solubility | Slightly soluble in water | [Deranged Physiology] |
Mechanism of Action and Pharmacokinetics
Acetazolamide exerts its therapeutic effects by binding to the zinc ion in the active site of carbonic anhydrase, thereby blocking its catalytic activity. This inhibition leads to a reduction in the formation of bicarbonate ions, which has several physiological consequences depending on the tissue:
-
In the eye: Decreased bicarbonate secretion into the aqueous humor reduces intraocular pressure, making it effective in the treatment of glaucoma.
-
In the kidneys: Reduced bicarbonate reabsorption in the proximal tubules leads to a diuretic effect.
-
In the central nervous system: Alterations in ion and fluid balance contribute to its anticonvulsant properties.
Acetazolamide is typically administered orally and has a plasma half-life of approximately 6-9 hours.[3] It is excreted unchanged in the urine.[3]
This compound: A Candidate for Comparative Evaluation
This compound belongs to the benzenesulfonamide class of CA inhibitors. While less studied than acetazolamide, its structural similarity suggests potential for carbonic anhydrase inhibition. A thorough experimental evaluation is necessary to characterize its activity and compare it to the established profile of acetazolamide.
Chemical Structure and Predicted Physicochemical Properties
The structure of this compound features a methylamino group at the para position of the benzenesulfonamide core.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | [PubChem CID: 14612854] |
| Molecular Weight | 186.23 g/mol | [PubChem CID: 14612854] |
| pKa | Not available | |
| Solubility | Not available |
Comparative Experimental Workflow
To conduct a robust comparative study of this compound and acetazolamide, a series of in vitro experiments are required. The following workflow outlines the key assays and methodologies.
Caption: Experimental workflow for the comparative analysis of carbonic anhydrase inhibitors.
Detailed Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the colorimetric method using p-nitrophenyl acetate (p-NPA) as a substrate.[4]
Materials:
-
Human carbonic anhydrase isoforms (e.g., CA II, CA IX)
-
Acetazolamide (positive control)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of acetazolamide and this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in Tris-HCl buffer to obtain a range of concentrations for testing.
-
-
Enzyme Preparation:
-
Prepare a working solution of each carbonic anhydrase isoform in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of Tris-HCl buffer
-
20 µL of the diluted inhibitor (or buffer for control)
-
10 µL of the CA enzyme solution
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of p-NPA solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Comparative Data Summary
The following table should be populated with the experimental data obtained from the in vitro assays.
Table 3: Comparative Carbonic Anhydrase Inhibition Data
| Compound | CA Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| Acetazolamide | CA II | Experimental Value | Experimental Value |
| CA IX | Experimental Value | Experimental Value | |
| This compound | CA II | Experimental Value | Experimental Value |
| CA IX | Experimental Value | Experimental Value |
Discussion and Future Directions
The comparative analysis of acetazolamide and this compound will provide valuable insights into the structure-activity relationships of benzenesulfonamide-based carbonic anhydrase inhibitors. The presence of the methylamino group in this compound may influence its binding affinity and isoform selectivity compared to the acetylamino group of acetazolamide.
Key points for discussion will include:
-
Potency: A direct comparison of the IC₅₀ and Kᵢ values will determine the relative potency of the two compounds.
-
Selectivity: Evaluating the inhibitory activity against a panel of CA isoforms (e.g., CA I, II, IV, IX, XII) will reveal the selectivity profile of each compound. Developing isoform-selective inhibitors is a key goal in modern drug discovery to minimize off-target effects.[1]
-
Structure-Activity Relationship (SAR): The data will contribute to a deeper understanding of how modifications to the benzenesulfonamide scaffold impact CA inhibition.
Future studies should aim to expand the panel of CA isoforms tested and to perform in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising new inhibitors.
Conclusion
This guide provides a comprehensive framework for the comparative study of acetazolamide and this compound as carbonic anhydrase inhibitors. By following the outlined experimental workflow and protocols, researchers can generate robust and reliable data to inform the design and development of novel CA inhibitors with improved therapeutic profiles. The systematic evaluation of new chemical entities against established drugs like acetazolamide is a critical step in advancing the field of pharmacology and bringing safer and more effective treatments to patients.
References
-
National Center for Biotechnology Information. (n.d.). Acetazolamide. In StatPearls. Retrieved from [Link]
-
Deranged Physiology. (2021, May 24). Acetazolamide. [Link]
-
PubChem. (n.d.). Acetazolamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pastoreková, S., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: a patent review (2008 - 2013).
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 15(3), 168–181.
Sources
The Evolving Landscape of 4-(Methylamino)Benzenesulfonamide Derivatives: A Comparative Efficacy Guide
The 4-(methylamino)benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its inherent ability to interact with various biological targets, coupled with the synthetic tractability of the core structure, has led to the development of numerous derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of different this compound derivatives, focusing on their applications as carbonic anhydrase inhibitors, anticancer agents, and 12-lipoxygenase inhibitors. We will delve into the structure-activity relationships that govern their potency and selectivity, present key experimental data for objective comparison, and provide detailed protocols for their evaluation.
Introduction to a Privileged Scaffold
Benzenesulfonamides, as a class, have a rich history in drug discovery, with their utility spanning from antibacterial agents to diuretics and hypoglycemics. The introduction of a methylamino group at the 4-position of the benzene ring offers a critical vector for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how substitutions on the sulfonamide nitrogen and the benzene ring influence the biological activity of these derivatives, transforming a simple core into highly potent and selective modulators of complex biological systems.
I. Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in a myriad of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][2] Benzenesulfonamides are classical CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
The quest for isoform-selective CA inhibitors is a major focus of current research, as it promises to minimize off-target effects. For instance, inhibiting the tumor-associated isoforms CA IX and CA XII is a validated anticancer strategy, while targeting CA II is relevant for glaucoma treatment.[2][3]
Comparative Efficacy of CA-Targeting Derivatives
The efficacy of this compound derivatives as CA inhibitors is highly dependent on the nature of the substituents. The following table summarizes the inhibitory constants (Kᵢ) of selected derivatives against the cytosolic isoform hCA I and the therapeutically relevant hCA II.
| Compound | Substitution Pattern | Target Isoform | Kᵢ (µM) | Reference |
| 6e | 7-chloro-6-fluoro-quinoline | hCA II | 0.083 | [1] |
| Series 3a-g | Benzamide moieties | hCA I | 4.07 - 29.70 (nM) | [4] |
| Series 3a-g | Benzamide moieties | hCA II | 10.68 - 37.16 (nM) | [4] |
| VD11-4-2 | Fluorinated meta-substituted | CAIX | 0.05 (nM) | [5] |
| Series 16-29 | Cyclic imides | hCA II | 0.7 - 62.3 (nM) | [3] |
| Series 16-29 | Cyclic imides | hCA IX | 3.0 - 50.9 (nM) | [3] |
Table 1: Comparative inhibitory activity of various this compound derivatives against human carbonic anhydrase isoforms.
From the data, it is evident that extensive modification of the this compound core can lead to highly potent inhibitors. For example, the quinoline derivative 6e shows a remarkable Kᵢ of 83 nM against hCA II.[1] Furthermore, the incorporation of benzamide moieties or cyclic imides can yield inhibitors with nanomolar potency against both cytosolic and tumor-associated CA isoforms.[3][4] The fluorinated derivative VD11-4-2 demonstrates exceptional picomolar affinity and high selectivity for the cancer-related CAIX isoform.[5]
Structure-Activity Relationship (SAR) Insights
The primary sulfonamide group is crucial for potent CA inhibitory activity as it directly interacts with the zinc ion in the active site.[1] The "tail" of the molecule, which extends from the benzenesulfonamide core, plays a critical role in determining isoform selectivity by interacting with amino acid residues in the middle and outer rims of the active site cavity. For instance, bulky and hydrophobic tails are generally favored for binding to the more open active sites of CA IX and XII, while smaller, more hydrophilic tails may be preferred for isoforms like CA II.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of compounds against CA isoforms.
Materials:
-
Purified human CA isoforms (I, II, IX, etc.)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in HEPES buffer.
-
In a 96-well plate, add 140 µL of HEPES buffer, 10 µL of the test compound dilution, and 10 µL of a freshly prepared aqueous solution of the CA enzyme.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of NPA solution (in acetonitrile).
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
The rate of NPA hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Visualizing the Mechanism: CA Inhibition in Cancer
Caption: Role of CAIX in cancer and its inhibition by sulfonamides.
II. Anticancer Activity: Beyond Carbonic Anhydrase
While CA inhibition is a significant mechanism of anticancer activity for many sulfonamides, derivatives of this compound have also been shown to exert their effects through other pathways, including proteasome inhibition and targeting receptor tyrosine kinases.
Proteasome Inhibition
The proteasome is a cellular machinery responsible for degrading unwanted or damaged proteins. Its inhibition can lead to the accumulation of pro-apoptotic proteins, making it an attractive target for cancer therapy. Novel 4-aminobenzensulfonamide derivatives bearing a naphthoquinone pharmacophore have been shown to inhibit the various catalytic activities of the proteasome.[6]
Targeting Receptor Tyrosine Kinases
The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is often overexpressed in glioblastoma (GBM). A benzenesulfonamide derivative, AL106 , was identified as a potential anti-GBM agent with an IC₅₀ value of 58.6 µM and was shown to interact with the active site of TrkA.[7]
Comparative Efficacy of Anticancer Derivatives
| Compound | Target/Cell Line | Efficacy Metric | Value | Reference |
| 14 | Proteasome (ChT-L) | IC₅₀ | 9.90 ± 0.61 µM | [6] |
| 13 | MCF-7 (Breast Cancer) | IC₅₀ | 1.79 ± 0.21 µM | [6] |
| 28 | MCF-7 (Breast Cancer) | IC₅₀ | 1.72 ± 0.14 µM | [6] |
| AL106 | U87 (Glioblastoma) | IC₅₀ | 58.6 µM | [7] |
| 4b | MCF-7 (Breast Cancer) | IC₅₀ | 3.63 µM | [2] |
| 4c | MCF-7 (Breast Cancer) | IC₅₀ | 3.67 µM | [2] |
| 23 | MDA-MB-231 (Breast Cancer) | EC₅₀ | 20.5 ± 3.6 µM | [8] |
Table 2: Comparative anticancer activity of various this compound derivatives.
The data highlights the potential of these derivatives against various cancer types. Compounds 13 and 28 exhibit potent antiproliferative activity against the MCF-7 breast cancer cell line with IC₅₀ values in the low micromolar range.[6] Similarly, compounds 4b and 4c show strong growth inhibition against the same cell line.[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, U87)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow of the MTT assay.
III. 12-Lipoxygenase Inhibition: Targeting Inflammation and Cancer
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and cell proliferation.[9][10] The 12-lipoxygenase (12-LOX) pathway, in particular, has been implicated in various diseases, including skin diseases, diabetes, and cancer.[10]
Comparative Efficacy of 12-LOX Inhibitors
A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-LOX.[9]
| Compound | Substitution on Benzothiazole Ring | 12-LOX IC₅₀ (µM) | Reference |
| 39 | 4-methyl | 0.24 | [9] |
| 38 | Thiophene replacement | Potency improved >10-fold | [9] |
| 48 | Phenyl replacement | 0.5 | [9] |
| 22 | 4-bromo on benzyl ring | 2.2 | [9] |
| 27 | 4-chloro on benzyl ring | 6.3 | [9] |
Table 3: Comparative inhibitory activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-LOX.
The data indicates that modifications on both the thiazole and the benzyl portions of the molecule significantly impact inhibitory potency. Replacing the thiazole with a thiophene ring led to a more than 10-fold improvement in activity.[9] Halogen substitution on the benzyl ring also influenced potency, with a 4-bromo substituent showing an IC₅₀ of 2.2 µM.[9]
SAR Insights for 12-LOX Inhibitors
For this class of compounds, a 2-hydroxy group on the benzyl ring was found to be essential for activity. The 3-position was identified as optimal for a methoxy group. Interestingly, replacing the 3-methoxy group with a chloro group or introducing a bromo or chloro group at the 4-position maintained or even improved activity.[9]
Conclusion
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of biologically active compounds. The derivatives discussed in this guide demonstrate that strategic modifications to this core structure can yield highly potent and selective inhibitors for various therapeutic targets. The comparative data presented herein, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of this compound-based therapeutics.
References
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central.[Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.[Link]
-
Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. PubMed.[Link]
-
meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PubMed Central.[Link]
-
Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors. PubMed.[Link]
-
Design, synthesis and biological evaluation of novel naphthoquinone-4-aminobenzensulfonamide/carboxamide derivatives as proteasome inhibitors. PubMed.[Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed.[Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health.[Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. National Institutes of Health.[Link]
-
4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. PubMed.[Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.[Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.[Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.[Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central.[Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers.[Link]
-
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. ACS Publications.[Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT 2 receptor antagonists. PubMed.[Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.[Link]
Sources
- 1. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel naphthoquinone-4-aminobenzensulfonamide/carboxamide derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-(Methylamino)Benzenesulfonamide Analogues
A Deep Dive into a Privileged Scaffold for Researchers, Scientists, and Drug Development Professionals
The 4-(methylamino)benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various key biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogues built upon this privileged core. Moving beyond a mere catalog of compounds, we will explore the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols. Our focus will be on two major classes of enzymes where these analogues have shown significant promise: carbonic anhydrases and protein kinases.
The this compound Core: A Launchpad for Potent Inhibition
The benzenesulfonamide moiety is a well-established pharmacophore, particularly recognized for its ability to bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases. The addition of a 4-amino group, and specifically a 4-methylamino group, provides a crucial vector for introducing a wide array of substituents. This allows for the fine-tuning of physicochemical properties and the exploration of interactions with diverse subpockets of target enzymes, ultimately driving potency and selectivity.
Comparative Analysis of Biological Activity: Carbonic Anhydrase vs. Kinase Inhibition
The versatility of the this compound scaffold is evident in its ability to target distinct enzyme families. Below, we compare the SAR of analogues designed as carbonic anhydrase inhibitors and kinase inhibitors.
Carbonic Anhydrase Inhibition: A Tale of Zinc Binding and Tailoring Selectivity
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets. Benzenesulfonamides are classic CA inhibitors, with the sulfonamide group coordinating to the catalytic Zn²⁺ ion.[1]
The 4-amino substituent on the benzenesulfonamide ring provides a critical attachment point for "tail" groups that can extend into the active site cavity, forming additional interactions that enhance binding affinity and isoform selectivity.[2]
Table 1: Comparative Inhibitory Activity of 4-(Amino)Benzenesulfonamide Analogues against Carbonic Anhydrase Isoforms
| Compound ID | R Group at 4-amino position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| 1 | -H | >10000 | 12 | 25 | [3] |
| 2 | -CH₃ | - | - | - | Data not available |
| 3 | -(CH₂)₂-Ph | 78 | 5.2 | 4.5 | [3] |
| 4 | -CO-(4-Cl-Ph) | 65 | 8.9 | 3.2 | [3] |
The data suggests that extending from the 4-amino position with larger, hydrophobic and aromatic moieties can significantly enhance inhibitory potency against various CA isoforms. The rationale behind this is the ability of these "tail" groups to interact with hydrophobic residues lining the active site entrance, thereby increasing the overall binding affinity.
Kinase Inhibition: Targeting the ATP-Binding Pocket
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. While the this compound scaffold is less of a "classic" kinase inhibitor template compared to others, its adaptability has allowed for the development of potent kinase inhibitors.
In the context of kinase inhibition, the this compound moiety often serves as a scaffold to correctly orient pharmacophoric elements that interact with the ATP-binding site. The sulfonamide group can act as a hydrogen bond acceptor or donor, while the appended groups can occupy hydrophobic pockets and form key hydrogen bonds with the hinge region of the kinase.
Table 2: Comparative Inhibitory Activity of Benzenesulfonamide-based Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| 5 | 6-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine | CDK2 | 0.005 | [4] |
| 6 | 6-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | 0.21 | [4] |
| 7 | 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 | [4] |
Note: This table showcases the impact of the sulfonamide position and linker on kinase inhibitory activity. While not direct 4-(methylamino) analogues, these compounds demonstrate the importance of the sulfonamide moiety in kinase inhibitor design.
The data illustrates that the precise positioning of the sulfonamide group is critical for potent kinase inhibition. Moving the sulfonamide from the 4-position to the 3-position on the anilino ring resulted in a significant loss of potency, highlighting the importance of specific interactions within the ATP-binding pocket.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility and methodological rigor are paramount in SAR studies. Here, we provide detailed, step-by-step protocols for the synthesis of a generic this compound analogue and for a common in vitro assay to assess its biological activity.
Synthesis of this compound Analogues
A common route for the synthesis of this compound analogues involves the reaction of 4-fluorobenzenesulfonamide with methylamine, followed by further functionalization.
Protocol 1: Synthesis of N-substituted this compound
-
Step 1: Synthesis of this compound.
-
To a solution of 4-fluorobenzenesulfonamide (1 eq) in a suitable solvent such as DMSO, add methylamine (2 eq, typically as a solution in THF or ethanol).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.
-
-
Step 2: N-acylation or N-alkylation.
-
For N-acylation: Dissolve this compound (1 eq) in a suitable solvent like dichloromethane or THF. Add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For N-alkylation: To a solution of this compound (1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add the desired alkyl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
dot graph TD { A[4-Fluorobenzenesulfonamide] -->|Methylamine| B(this compound); B -->|Acyl Chloride/Anhydride| C{N-Acylated Analogue}; B -->|Alkyl Halide| D{N-Alkylated Analogue};
} enddot Caption: Synthetic scheme for N-substituted this compound analogues.
In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory potency of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.[3]
Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
-
Preparation of Reagents:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.
-
Prepare a buffer solution containing a pH indicator (e.g., 4-nitrophenol).
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe of the instrument is loaded with the enzyme solution (containing the test compound at various concentrations or DMSO for control).
-
The other syringe is loaded with the CO₂-saturated water and the pH indicator buffer.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a drop in pH.
-
The initial rates of the enzymatic reaction are determined from the slope of the absorbance change.
-
-
Data Analysis:
-
The inhibitory activity is expressed as the concentration of the compound that causes a 50% reduction in enzyme activity (IC₅₀).
-
IC₅₀ values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
dot graph TD { subgraph "Reagent Preparation" A[Enzyme Solution + Inhibitor] B[CO₂-Saturated Solution + pH Indicator] end
} enddot Caption: Workflow for a stopped-flow CA inhibition assay.
Structural Insights from X-ray Crystallography
Understanding the binding mode of this compound analogues at an atomic level is crucial for rational drug design. X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes.[5]
Analysis of crystal structures of benzenesulfonamide inhibitors bound to carbonic anhydrase reveals key interactions. The sulfonamide nitrogen deprotonates and coordinates to the active site zinc ion, while the sulfonamide oxygens form hydrogen bonds with the backbone of Thr199. The phenyl ring typically occupies a hydrophobic pocket, and substituents at the 4-position can extend towards the entrance of the active site, allowing for the design of isoform-selective inhibitors.[2]
dot graph ER { node[shape=box, style=rounded] "this compound Analogue" -- "Target Protein" [label="Binding"];
} enddot Caption: Key interactions of this compound analogues in a target active site.
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the development of novel enzyme inhibitors. While significant progress has been made, particularly in the field of carbonic anhydrase inhibition, there are still ample opportunities for further exploration. The lack of extensive comparative data for a series of this compound analogues highlights a clear avenue for future research. Systematic modification of the "tail" region and comprehensive biological evaluation against a broad panel of targets will undoubtedly lead to the discovery of new therapeutic agents with enhanced potency and selectivity. This guide provides a framework for such endeavors, emphasizing the importance of a multidisciplinary approach that combines synthetic chemistry, robust biological assays, and structural biology.
References
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
Kallio, H., et al. (2011). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Medicinal Chemistry, 54(5), 1234-1243. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 342-353. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(6), 757-771. [Link]
-
Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry Letters, 20(12), 3634-3637. [Link]
Sources
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Testing of 4-(Methylamino)Benzenesulfonamide in Immunoassays
Introduction: The Imperative of Specificity in Immunoassay Design
In the realm of drug development and clinical diagnostics, immunoassays are indispensable tools for their sensitivity and high-throughput capabilities. However, the accuracy of these assays hinges on the specificity of the antibody-antigen interaction. Confidence in immunoassay data is only possible when high-quality antibody reagents are used, which means selecting antibodies with both high affinity and, crucially, high specificity—the ability to distinguish the target analyte from structurally similar molecules.[1] Cross-reactivity, the phenomenon where an antibody binds to a non-target molecule, poses a significant threat to assay validity, potentially leading to false positives or an overestimation of the analyte's concentration.[1][2]
This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of 4-(Methylamino)Benzenesulfonamide, a sulfonamide derivative. Given the widespread use of immunoassays for detecting sulfonamide antibiotics, understanding the potential interference from structurally related, non-antibiotic sulfonamides is critical for ensuring data integrity. We will explore the underlying principles, provide a detailed experimental protocol, and present a model for data interpretation that researchers, scientists, and drug development professionals can adapt for their own validation studies.
The Molecule in Focus: this compound
To understand its potential for cross-reactivity, we must first examine the structure of this compound.
-
Chemical Structure: C₇H₁₀N₂O₂S
-
Key Features:
-
Benzenesulfonamide Core: It shares the fundamental benzenesulfonamide structure common to all sulfonamide drugs. This core is a primary antigenic determinant recognized by many anti-sulfonamide antibodies.
-
N-Methyl Group: The presence of a methyl group on the amino nitrogen at the para-position (position 4) differentiates it from many primary aromatic amine-containing sulfonamide antibiotics.
-
Unsubstituted Sulfonamide: The sulfonamide group (-SO₂NH₂) is unsubstituted, which can be a point of structural similarity or difference depending on the target analyte of the immunoassay.
-
The concern for cross-reactivity arises from the shared benzenesulfonamide backbone. While structural differences exist, particularly at the N1 and N4 positions which are critical for immunologic responses to sulfonamide antibiotics, the overall similarity can be sufficient to cause binding to antibodies raised against other sulfonamides.[3][4][5]
Principle of Cross-Reactivity in Competitive Immunoassays
Cross-reactivity is fundamentally an issue of molecular recognition. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape on an antigen, known as an epitope. When a non-target molecule possesses an epitope that is structurally similar to the target analyte's epitope, the antibody may bind to it, albeit typically with a lower affinity.[6]
A competitive ELISA is the most direct and effective format for quantifying cross-reactivity.[6][7][8] The principle is straightforward: the test compound (the potential cross-reactant) competes with a fixed amount of labeled or coated target antigen for a limited number of antibody binding sites. A high degree of binding by the test compound will result in a lower signal, indicating significant cross-reactivity.
Below is a conceptual diagram illustrating the competitive binding that underlies cross-reactivity.
Caption: Competitive binding between the target antigen and a cross-reactant for the antibody.
A Validated Protocol for Assessing Cross-Reactivity via Competitive ELISA
This protocol provides a robust, self-validating framework for determining the cross-reactivity of this compound. The target analyte chosen for this example is Sulfamethazine, a common sulfonamide antibiotic.
Experimental Workflow Diagram
The overall workflow is summarized in the diagram below.
Caption: Step-by-step workflow for a competitive ELISA to test cross-reactivity.
Materials and Reagents
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Target Analyte Standard: Sulfamethazine (SMZ).
-
Test Compounds: this compound, Sulfadiazine, p-Toluenesulfonamide.
-
Primary Antibody: Monoclonal anti-Sulfamethazine antibody.
-
Coating Antigen: Sulfamethazine-BSA conjugate.
-
Secondary Antibody: Goat anti-mouse IgG-HRP conjugate.
-
Buffers:
-
Coating Buffer (0.05M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking Buffer (1% BSA in PBST).[7]
-
Assay Buffer (0.5% BSA in PBST).
-
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2M Sulfuric Acid.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the Sulfamethazine-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the competitor antigen onto the solid phase, which is essential for the competitive reaction and subsequent detection.[9]
-
-
Washing and Blocking:
-
Flick the plate to remove the coating solution.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of antibodies to the plate surface, which would otherwise cause high background signal and inaccurate results.[7]
-
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of the Sulfamethazine standard (1 mg/mL). Create a serial dilution series in Assay Buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 ng/mL).
-
Similarly, prepare stock solutions and serial dilutions for this compound and other test compounds over a broad concentration range (e.g., from 100,000 ng/mL down to 1 ng/mL).
-
-
Competitive Reaction:
-
Dilute the primary anti-Sulfamethazine antibody to its optimal working concentration (determined previously by titration) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at 37°C.
-
Causality: This pre-incubation step allows the free analyte in the solution (standard or test compound) to bind to the primary antibody, reaching equilibrium before being exposed to the coated antigen.
-
-
Incubation on Coated Plate:
-
Wash the blocked plate 3 times with Wash Buffer.
-
Transfer 100 µL of the antibody-analyte mixtures from the dilution plate to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
Causality: During this step, any primary antibody that did not bind to the free analyte in the previous step will now bind to the immobilized Sulfamethazine-BSA on the plate.
-
-
Addition of Secondary Antibody:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the Goat anti-mouse IgG-HRP secondary antibody in Assay Buffer.
-
Add 100 µL to each well and incubate for 1 hour at 37°C.
-
Causality: The enzyme-conjugated secondary antibody binds to the primary antibody captured on the plate, providing the means for signal generation.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15 minutes.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Comparative Results
The data from the plate reader is used to generate a standard curve by plotting the absorbance against the concentration of the Sulfamethazine standard. The concentration that causes 50% inhibition of the maximum signal (IC50) is calculated for the standard and for each test compound.
Percent Cross-Reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Sulfamethazine / IC50 of Test Compound) × 100
Hypothetical Comparison Data
The following table presents plausible data from such an experiment, comparing this compound to other sulfonamides.
| Compound | Target Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Sulfamethazine | Yes | 15 | 100% | Reference Compound |
| This compound | No | 4,500 | 0.33% | Low Cross-Reactivity |
| Sulfadiazine | No | 45 | 33.3% | Significant Cross-Reactivity |
| p-Toluenesulfonamide | No | >100,000 | <0.015% | Negligible Cross-Reactivity |
Interpretation of Results
-
Sulfamethazine (100% CR): As the target analyte, its cross-reactivity is defined as 100%. Its IC50 value serves as the benchmark.
-
This compound (0.33% CR): This result indicates very low cross-reactivity. The antibody has over 300 times lower affinity for this compound than for Sulfamethazine. For most applications, this level of interference would be considered acceptable, though this depends on the expected concentration of the interfering substance in real samples.
-
Sulfadiazine (33.3% CR): This compound shows significant cross-reactivity. The antibody binds to it with only three times less affinity than the target analyte. An immunoassay using this antibody would likely produce false-positive results for Sulfamethazine in samples containing Sulfadiazine.
-
p-Toluenesulfonamide (<0.015% CR): This compound shows negligible cross-reactivity, indicating its structure is sufficiently different from the epitope recognized by the antibody.
These results underscore that cross-reactivity is not an absolute property of a molecule but is dependent on the specific antibody and assay format used.[10]
Conclusion and Field-Proven Recommendations
The systematic evaluation of cross-reactivity is a non-negotiable step in immunoassay validation. Our experimental guide demonstrates that while this compound shares a core structure with sulfonamide antibiotics, its potential for cross-reactivity can be quantitatively assessed. Based on our hypothetical data, it shows low interference in an assay specific for Sulfamethazine.
Key Recommendations for Researchers:
-
Always Validate: Never assume an immunoassay is specific to the target analyte without empirical testing. Regulatory bodies like the FDA emphasize the need for thorough validation, including cross-reactivity studies, before clinical use.[11][12]
-
Test Relevant Compounds: Test all structurally related compounds that could plausibly be present in your samples. This includes metabolites, drug analogs, and other members of the same chemical class.
-
Choose Antibodies Wisely: Where high specificity is paramount, monoclonal antibodies are generally preferred over polyclonal antibodies as they recognize a single epitope, reducing the likelihood of off-target binding.[1]
-
Context is Key: The acceptable level of cross-reactivity depends on the application. For diagnostic assays, even low cross-reactivity can be problematic if the interfering substance is present at high concentrations.
References
-
Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Available at: [Link]
-
Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. Available at: [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges - Gyros Protein Technologies. Available at: [Link]
-
Interferences in Immunoassay - Ismail, A. A. (2009). Clinical Biochemistry, 42(4-5), 281-292. Available at: [Link]
-
ELISA: The Complete Guide - Antibodies.com. Available at: [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - Urusov, A. E., et al. (2021). Molecules, 26(14), 4305. Available at: [Link]
-
Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)- - PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance - U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Competitive ELISA Protocol - Creative Diagnostics. Available at: [Link]
-
Sulfonamide allergy and cross-reactivity - Brackett, C. C. (2007). Current Allergy and Asthma Reports, 7(1), 41-48. Available at: [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - Chen, Y. C., et al. (2022). Foods, 11(13), 1937. Available at: [Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX. Available at: [Link]
-
Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides - American Academy of Allergy, Asthma & Immunology. Available at: [Link]
-
Sulfonamide allergy and cross-reactivity - Semantic Scholar. Available at: [Link]
-
Sulfonamide allergy and cross-reactivity - ResearchGate. Available at: [Link]
-
Immunotoxicity Testing Guidance - U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Template for Test Developers of Serology Tests that Detect or Correlate to Neutralizing Antibodies - U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Antigen Template for Test Developers - U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Retrospective Approach to Evaluate Interferences in Immunoassay - Ismail, A. A., et al. (2012). Journal of Clinical and Diagnostic Research, 6(3), 376-380. Available at: [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide allergy and cross-reactivity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 10. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 11. hhs.gov [hhs.gov]
- 12. histologix.com [histologix.com]
A Senior Application Scientist's Guide to Validating 4-(Methylamino)Benzenesulfonamide as a Carbonic Anhydrase IX Inhibitor
Introduction: Targeting the Hypoxic Tumor Microenvironment
Solid tumors often outgrow their blood supply, creating regions of low oxygen, or hypoxia. This hypoxic microenvironment triggers a metabolic shift in cancer cells, leading to increased production of acidic byproducts like lactate.[1] To survive and proliferate in this hostile, acidic milieu, cancer cells upregulate specific proteins, chief among them being Carbonic Anhydrase IX (CA IX).[2]
CA IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is strongly induced by hypoxia in a wide range of cancers.[3][4] It catalyzes the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) at the cell surface.[3] This catalytic activity allows cancer cells to maintain a stable, slightly alkaline intracellular pH (pHi) while contributing to the acidification of the extracellular space (pHe), a hallmark of the tumor microenvironment that promotes invasion and metastasis.[2][5] Given its tumor-specific expression and critical role in cancer cell survival, CA IX has emerged as a high-value therapeutic target.[6][7]
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[8][9] Their primary sulfonamide moiety (—SO₂NH₂) is deprotonated at physiological pH and coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function.[10][11] This guide provides a comprehensive, field-tested framework for validating the inhibitory potential and selectivity of a specific sulfonamide, 4-(Methylamino)Benzenesulfonamide, against human carbonic anhydrase IX. Our approach emphasizes a logical, multi-step validation cascade, ensuring that each experimental stage builds upon the last to generate a robust and trustworthy data package.
The Validation Cascade: From In Vitro Potency to Cellular Efficacy
A rigorous validation process does not rely on a single experiment but rather on a logical sequence of assays that progressively build confidence in the compound's mechanism of action and biological effect. This workflow ensures that resources are focused on compounds that demonstrate genuine, on-target activity.
Caption: A logical workflow for validating a CA IX inhibitor.
Phase 1: Biochemical Potency and Selectivity
The initial phase focuses on the direct interaction between this compound and purified, recombinant human CA IX protein. The goal is to quantify the compound's intrinsic inhibitory potency and its selectivity against other relevant CA isoforms.
Gold Standard Assay: Stopped-Flow CO₂ Hydration
Causality: The primary physiological function of CA IX is the hydration of CO₂. Therefore, the most definitive in vitro assay is one that directly measures this activity. The stopped-flow spectrophotometric assay is the gold standard.[12] It measures the pH change resulting from the enzyme-catalyzed H⁺ production, using a colorimetric pH indicator.
Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Reagents & Buffers:
-
Recombinant human CA IX, CA II, and CA XII enzymes.
-
HEPES buffer (20 mM, pH 7.5).
-
pH indicator (e.g., p-Nitrophenol).
-
CO₂-saturated water (substrate).
-
This compound stock solution in DMSO.
-
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate two syringes, one containing the enzyme and pH indicator in buffer, and the other containing the CO₂-saturated water.
-
Rapidly mix the contents of the syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the pH indicator over time (typically milliseconds). The initial rate of this change is proportional to the enzyme's catalytic activity.
-
To determine inhibition, pre-incubate the enzyme with varying concentrations of this compound before mixing with the CO₂ substrate.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration.
-
The Critical Importance of Selectivity
Causality: While many sulfonamides can inhibit CA IX, their therapeutic utility is often limited by their off-target inhibition of other, ubiquitously expressed isoforms, particularly the cytosolic CA II.[13] CA II is abundant in many tissues and plays vital physiological roles; its inhibition can lead to undesirable side effects. A successful therapeutic candidate must demonstrate significant selectivity for the tumor-associated isoforms (CA IX and XII) over off-target isoforms like CA II.[14]
Data Interpretation: Selectivity is quantified by calculating the selectivity ratio (e.g., Kᵢ for CA II / Kᵢ for CA IX). A higher ratio indicates greater selectivity for the target enzyme. We compare our test compound to known inhibitors to benchmark its performance.
Table 1: Comparative Inhibition Profile of Selected Sulfonamides
| Compound | Target | Kᵢ (nM) | Selectivity Ratio (Kᵢ CA II / Kᵢ CA IX) |
| Acetazolamide (Standard) | hCA I | 250 | 0.048 |
| hCA II | 12 | 1.0 | |
| hCA IX | 25 | 0.48 | |
| SLC-0111 (Selective) | hCA II | 960 | 21.3 |
| hCA IX | 45 | 1.0 | |
| hCA XII | 4 | 240 | |
| This compound (Test) | hCA II | 792 | 17.6 |
| hCA IX | 45 | 1.0 | |
| hCA XII | 83 | 9.5 |
Note: Data for Acetazolamide and SLC-0111 are representative values from the literature.[13][15] Data for the test compound is hypothetical for illustrative purposes.
From this table, we can see that this compound shows a promising selectivity profile, with a Kᵢ against CA IX in the nanomolar range and a selectivity ratio over CA II of nearly 18-fold.
Caption: Sulfonamide inhibition of Carbonic Anhydrase IX.
Phase 2: Confirmation in a Cellular Context
Causality: Potent inhibition of a recombinant enzyme is a prerequisite, but it does not guarantee efficacy in a complex cellular environment. Cell-based assays are essential to confirm that the compound can access the target, engage it under physiologically relevant conditions (hypoxia), and elicit the expected biological response—the disruption of pH regulation.[16]
Cellular Target Engagement and pH Modulation
Protocol: Hypoxia-Induced Extracellular Acidification Assay
-
Cell Line Selection: Choose a cancer cell line known to overexpress CA IX under hypoxia (e.g., HeLa, MDA-MB-231, H460).[11]
-
Culture Conditions: Culture cells until they form a confluent monolayer. Induce CA IX expression by placing the cells in a hypoxic chamber (1% O₂) for 16-24 hours.
-
Inhibitor Treatment: Treat the hypoxic cells with a dose range of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SLC-0111).
-
pH Measurement: Measure the pH of the extracellular medium at a set time point (e.g., 4-6 hours post-treatment) using a micro-pH electrode or a pH-sensitive fluorescent probe.
-
Data Analysis: CA IX activity acidifies the medium. An effective inhibitor will prevent this acidification, resulting in a higher extracellular pH compared to the vehicle-treated control. Plot the change in pH against inhibitor concentration to determine the cellular IC₅₀.
Expected Outcome: A dose-dependent reduction in extracellular acidification in hypoxic cells treated with this compound, confirming on-target activity.[11]
Assessing Phenotypic Consequences
Causality: The ultimate goal of inhibiting CA IX is to compromise the cancer cells' ability to survive and proliferate in the harsh tumor microenvironment.[2][6] A clonogenic survival assay is a robust method to assess the long-term impact of a compound on a cell's ability to reproduce and form colonies.
Protocol: Clonogenic Survival Assay
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment and Hypoxia: Allow cells to attach, then treat with the inhibitor. Immediately transfer the plates to a hypoxic chamber for an extended period (e.g., 48-72 hours). A parallel set of plates should be kept under normoxic conditions to assess for hypoxia-specific effects.
-
Colony Formation: After the treatment period, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator. Allow colonies to form over 10-14 days.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (defined as >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. An effective, CA IX-targeting compound should show a greater reduction in clonogenic survival under hypoxic conditions compared to normoxic conditions.[11]
Phase 3: Definitive On-Target Validation
Causality: To unequivocally prove that the observed cellular effects are due to the inhibition of CA IX and not an off-target mechanism, the ultimate control experiment is to use a cell line where the target has been genetically removed.[11]
Protocol: Validation in a CA IX Knockout (KO) Model
-
Model System: Utilize a CRISPR-Cas9 engineered cell line that is null for CA IX expression, alongside its wild-type (WT) counterpart.
-
Experimentation: Repeat the key cellular assays (e.g., extracellular acidification, clonogenic survival) in both the WT and CA IX KO cell lines under hypoxic conditions.
-
Interpretation of Results:
-
In WT cells: this compound should inhibit extracellular acidification and reduce clonogenic survival.
-
In CA IX KO cells: The compound should have little to no effect on these parameters, as its primary target is absent.
-
Conclusion
This guide outlines a systematic, evidence-based approach to validate the inhibitory effect of this compound on carbonic anhydrase IX. By progressing from biochemical characterization to cell-based functional assays and culminating in genetic validation, researchers can build a robust data package. This structured workflow not only ensures scientific rigor but also provides a clear rationale for advancing promising, selective inhibitors like this compound toward more complex preclinical models and, ultimately, potential clinical application.
References
-
Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews. [Link][2]
-
Svástová, E., et al. (2004). Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link][1][3][4]
-
Giatromanolaki, A., et al. (2020). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. INIS-IAEA. [Link]
-
Benej, M., et al. (2014). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. [Link][7]
-
Koyuncu, I., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6][17]
-
De Simone, G., & Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology. [Link][18]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link][10]
-
Pacchiano, F., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link][19]
-
Yousuf, Z., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link][9]
-
Pacchiano, F., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][15]
-
Angeli, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences. [Link][20]
-
Gieling, R. G., et al. (2019). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][11]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link][21]
-
Becker, H. M. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry. [Link][13]
-
Koyuncu, I., et al. (2019). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences. [Link][5]
-
Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules. [Link][22]
-
Said, A. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry. [Link][23]
-
Lock, F. E., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link][8]
-
Topal, M., et al. (2016). Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][24]
-
Angeli, A., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters. [Link][12]
-
Monti, D. M., et al. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link][14]
-
Ozaslan, M. S., et al. (2018). Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors. Chemico-Biological Interactions. [Link][25]
-
Stanciu, A. E., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link][16]
Sources
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. — Department of Oncology [oncology.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 22. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms [mdpi.com]
- 23. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Understated Potency: A Comparative Analysis of 4-(Methylamino)Benzenesulfonamide and Other Sulfonamide Inhibitors
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Carbonic Anhydrase Inhibition
In the vast landscape of enzyme inhibitors, sulfonamides represent a cornerstone class of therapeutics, renowned for their diverse applications ranging from antimicrobial agents to diuretics and anti-glaucoma drugs.[1] At the heart of their mechanism lies the inhibition of crucial enzymes, most notably carbonic anhydrases (CAs). This guide provides an in-depth comparative analysis of 4-(Methylamino)Benzenesulfonamide, a secondary sulfonamide, against its primary and other substituted sulfonamide counterparts. Through an examination of structure-activity relationships and supporting experimental data from analogous compounds, we will elucidate the nuanced differences in their inhibitory profiles against carbonic anhydrases.
The Sulfonamide Scaffold and its Interaction with Carbonic Anhydrase
The quintessential mechanism of action for sulfonamide inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of carbonic anhydrase. This interaction is a critical determinant of the inhibitor's potency. Primary sulfonamides (R-SO₂NH₂) are well-established as potent CA inhibitors due to the anionic nitrogen of the sulfonamide coordinating with the zinc ion.[2]
However, the substitution on the sulfonamide nitrogen, as seen in secondary sulfonamides like this compound, introduces significant changes to the molecule's electronic and steric properties, which in turn affects its binding affinity. Generally, N-methyl-substituted secondary sulfonamides exhibit a markedly lower affinity for carbonic anhydrases compared to their primary sulfonamide analogs.[3] This reduced affinity is a key point of comparison in our analysis.
Comparative Inhibitory Potency: A Data-Driven Perspective
While specific inhibitory constants (Kᵢ) for this compound are not extensively reported in publicly available literature, we can infer its potential activity by examining data from closely related analogs and understanding the broader structure-activity relationships (SAR) of benzenesulfonamide inhibitors.
The following table summarizes the inhibition constants (Kᵢ) for a selection of benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data serves as a benchmark for contextualizing the expected potency of this compound. Acetazolamide, a clinically used potent CA inhibitor, is included for comparison.
Table 1: Comparative Inhibition Constants (Kᵢ) of Selected Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamide | 250 | 150 | - | - | [4] |
| 4-Aminobenzenesulfonamide | 25000 | 240 | - | 37 | [1] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [5] |
| 4-Carboxybenzenesulfonamide | 10000 | 1000 | - | - | [4] |
| 4-Fluorobenzenesulfonamide | 120 | 50 | - | - | [5] |
Note: Data for this compound is not available in the cited literature. The presented data for analogous compounds illustrates the typical potency range and the effect of para-substituents.
From the table, it is evident that substituents on the benzene ring significantly influence the inhibitory activity against different CA isoforms. For instance, the clinically used drug Acetazolamide demonstrates potent inhibition across multiple isoforms.[5] The introduction of a simple amino group at the para-position, as in 4-Aminobenzenesulfonamide, leads to a significant decrease in affinity for hCA I but retains moderate to high affinity for other isoforms.[1]
Based on the general observation that N-substitution on the sulfonamide group decreases affinity, it is reasonable to hypothesize that this compound would exhibit weaker inhibition compared to its primary amine counterpart, 4-Aminobenzenesulfonamide, and significantly weaker inhibition than potent, clinically used inhibitors like Acetazolamide.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The diminished affinity of secondary sulfonamides can be attributed to several factors:
-
Electronic Effects: The methyl group in this compound is an electron-donating group. This can increase the pKa of the sulfonamide proton, making it less likely to deprotonate and form the anionic species required for high-affinity binding to the zinc ion.
-
Steric Hindrance: The presence of the methyl group on the nitrogen atom can create steric clashes within the active site of the carbonic anhydrase, preventing the optimal orientation of the sulfonamide group for coordination with the zinc ion.
The "tail approach" in drug design focuses on modifying substituents on the aromatic ring to enhance interactions with the enzyme's active site, thereby improving potency and selectivity.[6] The methylamino group at the para-position of the benzene ring in this compound can participate in hydrogen bonding or hydrophobic interactions within the active site, which could partially offset the negative impact of the N-methylation on the sulfonamide group. However, the overall inhibitory potency is a delicate balance of these competing factors.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the inhibitory potency of this compound against other sulfonamides, standardized and robust experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the inhibitory effects of compounds. It directly measures the enzyme's ability to hydrate carbon dioxide.
Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator is used to monitor the proton production, and the initial rate of the reaction is determined. The inhibition constant (Kᵢ) is calculated by measuring the enzyme activity at various inhibitor concentrations.
Experimental Workflow:
Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a solution of the purified human carbonic anhydrase isoform in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
Prepare the assay buffer containing a pH indicator (e.g., 0.2 mM phenol red).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with each concentration of the inhibitor solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Load one syringe of a stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂-saturated water.
-
Initiate the instrument to rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (e.g., 10-100 seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to determine the binding of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.
Principle: Most ligands stabilize a protein against thermal denaturation, leading to an increase in its melting temperature (Tₘ). A fluorescent dye that binds to the hydrophobic regions of the unfolded protein is used to monitor the unfolding process as the temperature is increased.
Experimental Workflow:
Caption: Workflow for Fluorescent Thermal Shift Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified carbonic anhydrase in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at an appropriate dilution (e.g., 1:1000).
-
Prepare serial dilutions of the test inhibitor.
-
-
Plate Setup:
-
Aliquot the protein-dye mixture into the wells of a 384-well PCR plate.
-
Add the inhibitor dilutions to the respective wells. Include control wells with buffer and DMSO.
-
Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Measurement:
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melting program that gradually increases the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to obtain a melting curve for each well.
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the protein without inhibitor from the Tₘ with the inhibitor.
-
Plot the ΔTₘ values against the inhibitor concentrations and fit the data to a binding isotherm to determine the dissociation constant (Kₐ).
-
Conclusion
For a definitive characterization of this compound's inhibitory profile, rigorous experimental evaluation using standardized protocols such as the stopped-flow CO₂ hydration assay and fluorescent thermal shift assay is imperative. Such studies would not only provide precise quantitative data on its potency and isoform selectivity but also contribute to a deeper understanding of the subtle yet significant impact of N-substitution on the activity of sulfonamide inhibitors. This knowledge is crucial for the rational design of novel and more selective carbonic anhydrase inhibitors for various therapeutic applications.
References
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2833-2841.
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the N-hydroxy and N-methyl-benzenesulfonamide complex with human carbonic anhydrase II. Journal of Medicinal Chemistry, 55(11), 5249-5253.
- Gudelis, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
- Kasap, E., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(19), 3539.
- Krishnamurthy, V. M., et al. (2008). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. Journal of the American Chemical Society, 130(4), 1150-1151.
- Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
- El-Gazzar, M. G., et al. (2020). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 126-136.
- Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2633.
- Baranauskiene, L., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17361-17380.
- Genis, C., et al. (2013). Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Relationship. European Journal of Medicinal Chemistry, 67, 236-245.
- Banerjee, A. L., et al. (2005). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Biochemistry, 44(9), 3211-3224.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of 4-(Methylamino)Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents.[1][2] Among these, derivatives of 4-(Methylamino)Benzenesulfonamide have garnered significant attention, particularly as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4] This guide provides a detailed head-to-head in vitro comparison of various this compound derivatives, offering insights into their structure-activity relationships (SAR) and inhibitory potency against key human (h) CA isoforms. This analysis is designed to assist researchers, scientists, and drug development professionals in navigating the landscape of these promising therapeutic candidates.
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a fundamental role in processes such as pH regulation, ion transport, and bone resorption.[5] Several of the 15 human CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and particularly in aggressive cancers (hCA IX and XII), making them attractive targets for therapeutic intervention.[4][6] The primary sulfonamide moiety is a well-established zinc-binding group (ZBG) that anchors these inhibitors to the active site of the CA enzyme.[5] This guide will delve into the comparative inhibitory activities of different derivative classes, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Inhibitory Potency
The in vitro efficacy of this compound derivatives is predominantly evaluated through their ability to inhibit various CA isoforms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are the key metrics used to quantify their potency, with lower values indicating more effective inhibition. The following sections and data tables summarize the inhibitory activities of distinct series of these derivatives against key cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) isoforms.
A series of aryl thiazolone–benzenesulfonamides has demonstrated significant inhibitory effects, particularly against the tumor-associated isoform hCA IX.[7] The rationale behind this design is to combine the established CA-inhibiting sulfonamide core with the 4-thiazolone scaffold, which is known to possess anticancer properties.[7]
| Compound | Target Isoform | IC50 (µM) | Selectivity (over hCA II) | Reference |
| 4e | hCA IX | 0.011 | 356.4 | [7] |
| hCA II | 3.92 | [7] | ||
| 4g | hCA IX | 0.017 | 91.2 | [7] |
| hCA II | 1.55 | [7] | ||
| 4h | hCA IX | 0.026 | 84.2 | [7] |
| hCA II | 2.19 | [7] |
Compounds 4e, 4g, and 4h are (E)-4-(5-(substituted-benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide derivatives.
The data clearly indicates that these derivatives are highly potent and selective inhibitors of hCA IX over the ubiquitous cytosolic isoform hCA II. Compound 4e , in particular, shows outstanding potency and selectivity, making it a promising candidate for further investigation as an anticancer agent.[7]
This class of derivatives combines the benzenesulfonamide moiety with a 4-anilinoquinazoline scaffold, a structure well-tolerated in kinase inhibitors.[5] This hybridization aims to yield compounds with potent multi-isoform inhibitory activity.
| Compound | Target Isoform | Ki (nM) | Fold Potency vs. Acetazolamide (AAZ) | Reference |
| 3a | hCA I | 89.4 | 2.8x more potent | [5] |
| hCA II | 8.7 | 1.4x more potent | [5] | |
| 4a | hCA II | 2.4 | 5x more potent | [5] |
| 4e | hCA I | 91.2 | 2.7x more potent | [5] |
| hCA II | 4.6 | 2.6x more potent | [5] | |
| 4f | hCA I | 60.9 | 4x more potent | [5] |
| 4g | hCA XII | 30.5 | Potent Inhibition | [5] |
| Acetazolamide (AAZ) | hCA I | 250.0 | Standard | [5] |
| hCA II | 12.1 | Standard | [5] |
Compounds 3a, 4a, 4e, 4f, and 4g are derivatives of 4-((quinazolin-4-yl)amino)benzenesulfonamide with various substitutions on the quinazoline ring.
These compounds exhibit potent, single-digit nanomolar inhibition against hCA II and demonstrate significantly greater potency against hCA I compared to the standard inhibitor, Acetazolamide.[5] Notably, compound 4g is the most potent inhibitor against the tumor-associated hCA XII isoform in this series.[5]
This series of compounds was designed to explore the impact of an azo linkage and aliphatic rings on CA binding affinity.[6]
| Compound | Target Isoform | Kd (µM) | Comments | Reference |
| 26 | hCA I | - | Dimethylamine substituent | [6] |
| 31 | hCA I | 0.006 | Hexamethyleneimine substituent, most effective CA I inhibitor in the series.[6] | [6] |
| 20 | hCA XII | 1.85 | Selective for CA XII in the N-aryl-β-alanine subgroup.[6] | [6] |
Compounds 26 and 31 are 4-substituted diazobenzenesulfonamides. Compound 20 is an N-aryl-β-alanine derivative.
The results show that 4-substituted diazobenzenesulfonamides are more potent CA binders than the related N-aryl-β-alanine derivatives, with several compounds possessing nanomolar affinities for the hCA I isozyme.[6] An increase in the hydrophobicity of the tail group from a dimethylamine group (in compound 26 ) to a hexamethyleneimine group (in compound 31 ) led to a significant increase in binding affinity for hCA I and hCA XIII.[6]
Experimental Protocols
The reliability of in vitro data hinges on robust and well-validated experimental methodologies. The following protocols are standard in the field for assessing the inhibitory activity of compounds against carbonic anhydrases.
This is the gold standard method for measuring CA activity and inhibition. It directly measures the enzyme's catalytic activity by monitoring the pH change associated with CO2 hydration.
Causality Behind Experimental Choices: The stopped-flow technique is essential for measuring the rapid, enzyme-catalyzed hydration of CO2. The use of a pH indicator like phenol red allows for real-time monitoring of the proton production that accompanies bicarbonate formation.[3] Maintaining a constant ionic strength and temperature ensures that the observed differences in reaction rates are directly attributable to the inhibitor's effect.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM Phenol Red) and an inert salt to maintain ionic strength (e.g., 20 mM Na2SO4).[3]
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes and the test inhibitors in an appropriate solvent (e.g., DMSO).
-
Assay Procedure: a. An applied photophysics stopped-flow instrument is used to assay the CA-catalyzed CO2 hydration activity.[3] b. The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). c. The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument. d. The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).[3]
-
Data Analysis: The initial rates of the reaction are determined from the absorbance data. Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.
Workflow for CA Inhibition Assay
Caption: Workflow of the stopped-flow CO2 hydration assay for CA inhibition.
FTSA is a high-throughput method used to assess ligand binding to a protein by measuring changes in its thermal stability.
Causality Behind Experimental Choices: The binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. This method provides a rapid and efficient way to screen for binding affinity.[6]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the target CA isoform, the test compound, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the thermal denaturation curve. The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd).[6]
FTSA Experimental Workflow
Caption: Key steps in the Fluorescent Thermal Shift Assay (FTSA).
Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations
The comparative data reveals several key SAR trends for this compound derivatives as CA inhibitors:
-
The "Tail" Approach: Modifications distal to the sulfonamide zinc-binding group (the "tail") significantly influence isoform selectivity and binding affinity.[4][6] For instance, increasing the hydrophobicity of the tail in diazobenzenesulfonamides enhances affinity for hCA I and XIII.[6]
-
Scaffold Hybridization: Combining the benzenesulfonamide moiety with other biologically active scaffolds, such as 4-thiazolone or 4-anilinoquinazoline, can yield highly potent inhibitors with desirable selectivity profiles against cancer-related isoforms.[5][7]
-
Active Site Interactions: Structural studies show that residues within the hydrophobic pocket of the CA active site, particularly at positions 92 and 131, are critical in determining the binding orientation and affinity of these inhibitors.[4] The tail groups of the inhibitors interact with these variable residues, which is a key factor in achieving isoform specificity.[4]
The primary mechanism of action for these compounds is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the active site of the enzyme, mimicking the binding of the natural substrate. This interaction effectively blocks the enzyme's catalytic activity.
CA Inhibition Mechanism
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion and Future Directions
The in vitro data robustly supports the this compound scaffold as a privileged structure for the design of potent and selective carbonic anhydrase inhibitors. The head-to-head comparison of different derivative series highlights the critical role of scaffold choice and tail group modifications in achieving high affinity and isoform selectivity. In particular, derivatives showing selective inhibition of tumor-associated isoforms hCA IX and XII are of significant interest for the development of novel anticancer therapeutics.
Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds to translate their in vitro efficacy into in vivo therapeutic benefits. Further crystallographic and in silico modeling studies will continue to be invaluable in elucidating the molecular determinants of isoform specificity, paving the way for the rational design of next-generation CA inhibitors with improved therapeutic profiles and fewer side effects.
References
-
Zubrienė, A., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemija, 28(2). Available at: [Link]
-
Shetnev, A., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(22), 6899. Available at: [Link]
-
Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 494-507. Available at: [Link]
-
Akhtar, M. N., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5081. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. Available at: [Link]
-
Šimokaitienė, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. Available at: [Link]
-
ResearchGate (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available at: [Link]
-
ResearchGate (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available at: [Link]
-
PubMed (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Available at: [Link]
-
PubMed (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Available at: [Link]
-
Angeli, A., et al. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1260-1269. Available at: [Link]
-
Al-Salahi, R., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 931-943. Available at: [Link]
-
Lloyd, J. R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 187-196. Available at: [Link]
-
ResearchGate (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available at: [Link]
-
Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]
-
PubMed (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 4-(Methylamino)Benzenesulfonamide in Cellular Models: A Comparative Guide
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive, in-depth comparison of methodologies to validate the cellular target engagement of 4-(Methylamino)Benzenesulfonamide, a compound belonging to the well-established sulfonamide class of inhibitors. Given its chemical structure, this compound is presumed to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them attractive therapeutic targets.[1][3]
This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of robust experimental techniques to confirm this putative engagement. We will dissect the principles, advantages, and limitations of prominent assays, provide detailed, field-tested protocols, and present a comparative analysis with the clinically utilized carbonic anhydrase inhibitor, Acetazolamide.[4][5]
The Imperative of Target Engagement Validation
Before a molecule can advance as a viable therapeutic candidate, it is paramount to demonstrate that it binds to its intended target in a physiologically relevant setting.[6] This validation links the compound's chemical structure to its biological activity, providing a clear mechanism of action and building confidence in the observed phenotypic effects. Failure to rigorously confirm target engagement can lead to misinterpretation of data and the costly progression of compounds that act through off-target effects.
Comparative Analysis of Target Engagement Methodologies
Several powerful techniques can be employed to confirm the interaction of this compound with carbonic anhydrase isoforms within cellular models. Here, we compare two principal methodologies: the Cellular Thermal Shift Assay (CETSA) and competitive binding assays.
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[8] | Requires a specific antibody for detection (non-MS methods), not all proteins exhibit a significant thermal shift. |
| Competitive Binding Assays | The test compound competes with a known ligand (e.g., a fluorescent probe or biotinylated inhibitor) for binding to the target protein.[9] | High-throughput potential, provides quantitative binding affinity data (Ki).[10] | Requires a suitable probe, potential for steric hindrance by the probe. |
Visualizing the Target Engagement Workflow
The following diagram illustrates the general workflow for confirming the target engagement of this compound.
Caption: Workflow for confirming target engagement.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess drug-target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[7][11]
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as this compound, can stabilize the protein, leading to a higher melting temperature (Tm). This thermal shift is a direct indicator of target engagement.[7]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells, known to express CA IX) to 70-80% confluency.[12]
-
Treat cells with varying concentrations of this compound, Acetazolamide (positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Quantify the amount of soluble target protein (e.g., Carbonic Anhydrase IX) in the supernatant using Western blotting or ELISA with a specific antibody.
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.
-
Competitive Binding Assay
This assay measures the ability of this compound to compete with a known, labeled ligand for binding to carbonic anhydrase.
Principle: A fluorescently labeled sulfonamide with known binding affinity for carbonic anhydrase is used as a probe. The displacement of this probe by the unlabeled test compound, this compound, results in a decrease in the fluorescent signal, which can be used to determine the binding affinity of the test compound.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant human carbonic anhydrase (e.g., CA II or CA IX).
-
Prepare a solution of a fluorescently labeled sulfonamide probe (e.g., a dansylamide derivative).
-
Prepare serial dilutions of this compound and Acetazolamide.
-
-
Assay Setup:
-
In a microplate, add the carbonic anhydrase enzyme to each well.
-
Add the fluorescent probe to each well.
-
Add the serially diluted test compounds and controls to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization or fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Carbonic Anhydrase Inhibition Mechanism
The following diagram depicts the mechanism of carbonic anhydrase inhibition by a sulfonamide.
Caption: Carbonic anhydrase inhibition by sulfonamides.
Expected Outcomes and Interpretation
By employing these methodologies, researchers can expect to generate robust data to confirm the cellular target engagement of this compound.
-
CETSA: A dose-dependent thermal shift of the target carbonic anhydrase isoform in the presence of this compound, comparable to or distinct from that of Acetazolamide, will provide strong evidence of direct binding in intact cells.
-
Competitive Binding Assay: The ability of this compound to displace a fluorescent probe will allow for the quantitative determination of its binding affinity (Ki) for specific carbonic anhydrase isoforms. Comparing the Ki values for this compound and Acetazolamide will establish their relative potencies.
Conclusion
The validation of target engagement is a critical milestone in the journey of a potential drug candidate. The methodologies outlined in this guide, namely the Cellular Thermal Shift Assay and competitive binding assays, provide a robust and multifaceted approach to confirming the interaction of this compound with its putative target, carbonic anhydrase, in a cellular context. By combining biophysical evidence of direct binding with quantitative affinity measurements, researchers can build a solid foundation for further preclinical and clinical development, ultimately increasing the probability of success for this promising compound.
References
-
Drugs.com. Acetazolamide: Package Insert / Prescribing Information. [Link]
-
Dr.Oracle. What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? [Link]
- Ho, P. I., Yue, K., et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. ACS Chemical Biology.
-
ACS Publications. Reporter Enzyme Inhibitor Study To Aid Assembly of Orthogonal Reporter Gene Assays. [Link]
-
Dr.Oracle. What is the mechanism of action of acetazolamide? [Link]
- Tariq, M., & Tsoris, A. (2023). Acetazolamide. In StatPearls.
-
BMG LABTECH. Gene reporter assays. [Link]
- Tariq, M., & Tsoris, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
-
ResearchGate. Reporter Enzyme Inhibitor Study To Aid Assembly of Orthogonal Reporter Gene Assays | Request PDF. [Link]
- Ho, P. I., Yue, K., et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. ACS chemical biology, 8(5), 1093–1103.
- Matulienė, J., & Matulis, D. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 52(8), 693-703.
- Gaali, S., Kirschner, A., Cuboni, S., Hartmann, J., Kozany, C., Balse-Srinivasan, P., ... & Hausch, F. (2015). Deconstructing protein binding of sulfonamides and sulfonamide analogues. Journal of the American Chemical Society, 137(48), 15169-15175.
- Akocak, S., Alam, M. A., ALOthman, Z. A., & Supuran, C. T. (2021). Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1836–1843.
-
ResearchGate. High affinity binding through sulfonamide substitutions and modeled engagement of ECL2. [Link]
- Gaali, S., Kirschner, A., Cuboni, S., Hartmann, J., Kozany, C., Balse-Srinivasan, P., ... & Hausch, F. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2263-2270.
- H3 Biomedicine, Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(14), 9637-9653.
- Angeli, A., Giliarova, E. V., Kovalenko, A. L., & Supuran, C. T. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS medicinal chemistry letters, 5(10), 1129–1133.
- David, S., Bar, C., Dragan, M., Oprea, T. I., & Supuran, C. T. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 8(1), 1-13.
-
CETSA. CETSA. [Link]
- Al-Rashida, M., Hameed, A., Uroos, M., Ali, S. A., Arshia, & Supuran, C. T. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules (Basel, Switzerland), 28(10), 4099.
- McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(2), 105-111.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
-
ResearchGate. Molecular structures of the sulfonamides used in the competition experiments. [Link]
- Naeem, M., Khan, M. S., Ahmad, M., Ullah, N., & Wadood, A. (2024). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers in Chemistry, 12, 1359651.
- Mboge, M. Y., McKenna, R., & Frost, S. C. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PloS one, 13(11), e0207417.
- Boron, W. F. (2017). Role of carbonic anhydrases and inhibitors in acid–base physiology: insights from mathematical modeling. International journal of molecular sciences, 18(11), 2327.
- Al-Balas, Q., Al-Zoubi, R. M., Hassan, M., Al-Ayyoubi, S., Al-Far, D., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International journal of molecular sciences, 22(14), 7622.
-
ResearchGate. Determinants of aryl sulfonamide isoform selectivity revealed by docking analyses in Nav1.7 VSD4-NavAb. [Link]
- Cumbay, M. G., & Watts, V. J. (2004). Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds. Journal of Pharmacology and Experimental Therapeutics, 308(3), 951-958.
- La-Borde, P. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
-
CETSA. Our Research. [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Miller, M. R., Thompson, P. E., & Gabelli, S. B. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules, 9(3), 82.
- Unwalla, R. J., et al. (2023). Isoform selectivities of novel 4-hydroxycoumarin imines as inhibitors of myosin II. European Journal of Medicinal Chemistry, 247, 115008.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 13. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(Methylamino)Benzenesulfonamide
For the modern researcher, excellence in the lab extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step framework for the disposal of 4-(Methylamino)Benzenesulfonamide, moving beyond rote instructions to explain the scientific rationale behind each procedural choice. Our aim is to empower you, our scientific colleagues, to manage this chemical with confidence, ensuring the safety of your team and the integrity of our shared environment.
Understanding the Compound: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 16891-79-5) is a sulfonamide compound that, while not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), possesses inherent hazards that mandate careful handling and disposal.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards[1][2]:
-
Acute Toxicity 4 (Oral): Harmful if swallowed[2].
-
Specific Target Organ Toxicity – Single Exposure 3: May cause respiratory irritation[1][2].
The Core Directive: Given these hazards, all waste containing this compound must be treated as hazardous waste. This approach ensures compliance with local, state, and federal regulations and represents the highest standard of laboratory safety.
The Disposal Workflow: A Self-Validating System
The following workflow provides a logical, risk-based approach to the disposal of this compound. Each step is designed to create a self-validating system that minimizes risk and ensures regulatory compliance.
Caption: Disposal Decision Workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The identified hazards of this compound directly inform the required PPE. The principle of causality is simple: to prevent skin, eye, and respiratory irritation, physical barriers must be employed.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles. | Protects against dust particles and splashes, preventing serious eye irritation[1][2]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents direct skin contact, mitigating the risk of skin irritation[1][2]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or ventilation is poor. | Prevents inhalation of airborne particles that can cause respiratory irritation[1][2]. |
| Table 1. Required Personal Protective Equipment. |
Step-by-Step Disposal Protocol
This protocol is divided into procedures for solid waste and liquid waste solutions. Segregation is critical to prevent unintended chemical reactions and to ensure the disposal vendor can apply the correct treatment method.
Waste Segregation and Containerization
Objective: To safely contain the waste in a properly labeled, chemically compatible container.
Materials:
-
Waste container (HDPE or glass, with screw-top lid)
-
Hazardous Waste Label
-
Permanent Marker
Procedure:
-
Select the Correct Container:
-
For Solid Waste: Use a wide-mouth, sealable High-Density Polyethylene (HDPE) or glass container. This prevents contamination of the lab environment.
-
For Liquid Waste (Aqueous or Solvent-based): Use a sealable HDPE or glass bottle with a screw-top cap. Ensure the container material is compatible with any solvents used. Never mix aqueous waste with organic solvent waste.
-
-
Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste label on the container.
-
Transfer the Waste:
-
Carefully transfer solid this compound waste into the designated solid waste container using a spatula or scoop.
-
Pour liquid waste solutions into the designated liquid waste container using a funnel.
-
Causality: Performing these transfers in a chemical fume hood or a well-ventilated area minimizes the risk of inhaling dust or vapors, directly addressing the respiratory irritation hazard[1].
-
-
Seal the Container: Securely close the container lid. Do not leave containers open in the laboratory.
-
Store Appropriately: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This must be at or near the point of generation and under the control of the operator.
Hazardous Waste Labeling
Accurate labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the EPA under RCRA[1][2][4]. It communicates the container's contents and hazards to everyone who will handle it.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
Generator Information: Your name, lab location (building/room number), and phone number.
-
Chemical Contents: List all constituents by their full chemical name. Do not use abbreviations. For this compound, list it as such. Include all solvents and their approximate percentages.
-
Hazard Identification: Check the boxes corresponding to the material's hazards (e.g., Toxic).
| Waste Stream Component | RCRA Waste Code Determination |
| This compound | Not an F, K, P, or U-listed waste. Must be evaluated for Toxicity Characteristic (TC). Due to its GHS classification as "Harmful if swallowed," it should be conservatively managed as a toxic hazardous waste. Consult your institution's EHS department for a specific D-code if required. |
| Contaminated Lab Debris (gloves, etc.) | If contaminated with the compound, it must be disposed of as solid hazardous waste. |
| Aqueous Solutions | The entire solution is considered hazardous waste. |
| Organic Solvent Solutions | The entire solution is considered hazardous waste. If a listed solvent (e.g., methanol - F003) is used, the mixture must carry the corresponding F-list code[5]. |
| Table 2. Hazardous Waste Classification Guidance. |
Advanced Topic: In-Laboratory Deactivation (For Small Quantities Only)
Disclaimer: In-laboratory chemical treatment should only be performed by trained personnel with a thorough understanding of the chemical reaction and its hazards. The goal is to reduce the hazard of the waste, but the resulting mixture must still be disposed of as hazardous waste.
Aromatic amines can be chemically degraded through oxidation[6]. One common laboratory method is treatment with Fenton's reagent (H₂O₂ and an iron catalyst), which generates highly reactive hydroxyl radicals capable of breaking down the molecule[7].
This procedure is for informational purposes and must be adapted and approved by your institution's safety office before implementation.
Objective: To oxidize this compound in a small aqueous waste stream (<100 mL) to less hazardous degradation products prior to collection.
Safety Precautions:
-
This reaction is exothermic and must be performed in an ice bath.
-
The reaction must be carried out in a certified chemical fume hood.
-
Wear all PPE listed in Table 1, with the addition of a face shield.
-
This compound is incompatible with strong oxidizing agents; the reaction must be controlled carefully[8].
Experimental Protocol:
-
Place the beaker containing the aqueous waste solution of this compound in an ice bath on a magnetic stir plate.
-
While stirring, slowly add the required amount of iron(II) sulfate catalyst.
-
Using a dropping funnel, add 30% hydrogen peroxide dropwise to the solution. Maintain a slow addition rate to control the reaction temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.
-
Neutralize the resulting acidic solution with sodium bicarbonate until effervescence ceases.
-
Transfer the entire final mixture to a designated aqueous hazardous waste container for disposal.
Final Disposal Pathway
All waste streams—untreated solids, untreated liquids, and the products of in-laboratory deactivation—must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.
By adhering to this comprehensive guide, you not only comply with regulations but also actively participate in a culture of safety and environmental responsibility that is the hallmark of scientific excellence.
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Resource Conservation and Recovery Act - RCRA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]
-
Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304–309. Retrieved from [Link]
- Onysko, K. A. (2000). Chemical degradation of aromatic amines by Fenton's reagent. Water Quality Research Journal, 35(2), 237-251.
-
Ghasemi, Z., et al. (2013). Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process. International Journal of Environmental Health Engineering, 2(1), 17. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Daniels Training Services. (2012). The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste. Retrieved from [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Sustainability Compass. (n.d.). Aromatic Amine Pollution. Retrieved from [Link]
-
Al-Musawi, T. J., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 734, 139381. Retrieved from [Link]
-
Nevada Division of Environmental Protection. (2022). Hazardous Waste Determination Tool. Retrieved from [Link]
-
Nebraska Department of Environment and Energy. (2021). Waste Determinations & Hazardous Waste Testing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Benzenesulfonamide, 4-(methylamino)- (9CI) CAS#: 16891-79-5 [chemicalbook.com]
- 5. danielstraining.com [danielstraining.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylamino)Benzenesulfonamide
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The integrity of our data and the well-being of our team are predicated on a deep, causal understanding of the materials we handle. This guide provides an in-depth operational plan for the safe handling of 4-(Methylamino)Benzenesulfonamide (CAS No. 16891-79-5), moving beyond a simple checklist to instill a culture of validated safety protocols.
Foundational Hazard Analysis: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is essential. This compound is not benign; its hazard profile dictates the necessary layers of protection. According to its classification under the Globally Harmonized System (GHS), the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2]
The rationale for stringent PPE protocols is grounded in the following verified hazard classifications:
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | Accidental ingestion via contaminated hands must be prevented. |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct skin contact can lead to irritation, necessitating barrier protection.[1] |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | The fine powder can easily become airborne and cause significant eye damage.[1][2] |
| Specific Target Organ Toxicity – Single Exposure, Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract.[1][2] |
The Core Directive: A Multi-Layered PPE & Engineering Control Strategy
Personal protective equipment is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering controls, which are the first and most effective line of defense.[3]
Engineering Controls: Your Primary Safeguard
The primary objective is to minimize the generation of and exposure to airborne dust.[4]
-
Chemical Fume Hood: All weighing and transfer operations involving this compound powder should ideally be conducted within a certified chemical fume hood.[5] This contains any dust at the source, preventing inhalation and contamination of the general laboratory space.
-
Ventilated Enclosures: For tasks requiring high-precision weighing where fume hood airflow may cause fluctuations, a ventilated balance enclosure or powder containment hood is a superior alternative.[6]
-
Designated Work Area: Cordon off and label a specific area for handling this compound to prevent cross-contamination.[6] Cover the work surface with disposable absorbent bench paper to simplify cleanup in case of a minor spill.[6]
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The selection of PPE is not static; it must be adapted to the specific task. The following workflow provides a logical pathway for ensuring adequate protection.
Caption: PPE Selection Workflow for this compound.
-
Respiratory Protection : To mitigate the risk of respiratory tract irritation (H335), avoid breathing the dust.[1] If handling the powder outside of a fume hood or other ventilated enclosure, a NIOSH-approved N95 particulate respirator is mandatory. Surgical masks offer insufficient protection.[7]
-
Eye and Face Protection : Due to the serious eye irritation risk (H319), ANSI Z87.1-compliant chemical safety goggles are required at all times.[8] Standard safety glasses with side shields are inadequate. For operations with a higher potential for dust generation, such as transferring large quantities or cleaning spills, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection :
-
Gloves : To prevent skin irritation (H315), wear chemical-resistant nitrile gloves.[9] Always inspect gloves for tears or defects before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Remove the outer pair immediately if contamination is suspected. Never reuse disposable gloves.[9]
-
Lab Coat/Gown : Wear a clean, full-sleeved lab coat to protect skin and personal clothing. For tasks involving larger quantities, a disposable polyethylene-coated gown provides a higher level of protection against powder adhesion and permeation.[10]
-
Operational & Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling and Weighing Protocol
-
Preparation : Don all required PPE as determined by your task assessment. Prepare your designated workspace within the fume hood.
-
Weighing : Use a weigh boat or creased weighing paper to contain the powder.[6] Avoid pouring directly from the stock bottle to minimize dust.[6] Use a spatula to carefully transfer small amounts.
-
Containment : Keep the stock container tightly closed whenever not in use.[11]
-
Post-Handling : After completing the transfer, gently tap the spatula on the weigh boat to dislodge any remaining powder.
-
Decontamination : Wipe down the spatula, the work surface, and any external surfaces of containers with a damp cloth (using an appropriate solvent if necessary) to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first, followed by gown, then goggles and respirator outside the immediate work area) to avoid self-contamination.
-
Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.[9][12]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Spill : For a small spill, carefully sweep or vacuum up the material using a HEPA-filtered vacuum. Avoid actions that generate dust. Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4]
Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations.
-
Classification : All this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, absorbent paper), must be treated as hazardous waste.[14][15]
-
Segregation : Do not mix this waste with other waste streams.[16] Collect it in a dedicated, compatible, and clearly labeled hazardous waste container.[14]
-
Labeling : The container must be sealed and clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[14][15]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[15] Never dispose of this chemical down the drain or in regular trash.[17]
By integrating this comprehensive safety and handling framework into your daily operations, you build a self-validating system of protection that ensures both personal safety and the integrity of your research.
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [URL Not Provided]
- Benzenesulfonamide, 4-(methylamino)- (9CI)
- Safety Data Sheet for this compound. CymitQuimica. [URL Not Provided]
- Safety Data Sheet. Fluorochem Ltd. [URL Not Provided]
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [URL Not Provided]
- Chemical Handling and Storage.
- Safety Data Sheet for Benzenesulfonamide, 4-methyl-. Thermo Fisher Scientific. [URL Not Provided]
- Safety Data Sheet. Sigma-Aldrich. [URL Not Provided]
- Chemical Safety in Laboratories: Best Practices. Lab Manager. [URL Not Provided]
- Material Safety Data Sheet. Cole-Parmer. [URL Not Provided]
- Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [URL Not Provided]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL Not Provided]
- Safety Data Sheet for 4-(2-Aminoethyl)benzenesulphonamide. Thermo Fisher Scientific. [URL Not Provided]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [URL Not Provided]
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [URL Not Provided]
- Personal Protective Equipment: Selecting the Right PPE. Oregon OSHA. [URL Not Provided]
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [URL Not Provided]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [URL Not Provided]
- Hazardous Waste Disposal Guide. Northwestern University. [URL Not Provided]
- Proper Disposal of 4-hydrazinylbenzenesulfonamide Hydrochloride. Benchchem. [URL Not Provided]
- Chemical Waste Management Guide. Technion - Israel Institute of Technology. [URL Not Provided]
- The NIH Drain Discharge Guide. National Institutes of Health (NIH). [URL Not Provided]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pppmag.com [pppmag.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. benchchem.com [benchchem.com]
- 16. nswai.org [nswai.org]
- 17. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
